Resorcinol bis(diphenyl phosphate)
Description
Properties
IUPAC Name |
(3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O8P2/c31-39(33-25-14-5-1-6-15-25,34-26-16-7-2-8-17-26)37-29-22-13-23-30(24-29)38-40(32,35-27-18-9-3-10-19-27)36-28-20-11-4-12-21-28/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWICEWMBIBPFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC(=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069197 | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57583-54-7 | |
| Record name | Resorcinol bis(diphenyl phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, P,P'-1,3-phenylene P,P,P',P'-tetraphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8069197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenyl m-phenylene bis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Resorcinol Bis(diphenyl Phosphate) from Phosphorus Oxychloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) from phosphorus oxychloride. The document outlines the core chemical processes, experimental protocols, and key factors influencing the reaction yield and product purity. The information is intended for professionals in chemical research and development.
Overview of the Synthesis Pathway
The synthesis of Resorcinol bis(diphenyl phosphate) (RDP) from phosphorus oxychloride is a multi-step process that can be broadly categorized into two main stages. The first stage involves the formation of an intermediate, diphenyl phosphoryl chloride, through the reaction of phosphorus oxychloride with phenol (B47542). In the second stage, this intermediate reacts with resorcinol to yield the final product, RDP. The overall process is typically catalyzed by a Lewis acid.
A common industrial route involves a one-pot synthesis where phosphorus oxychloride is reacted with both phenol and resorcinol.[1] Another approach involves the transesterification of triphenyl phosphate (B84403) (TPP) with resorcinol.[1] However, the synthesis from phosphorus oxychloride, phenol, and resorcinol remains a prevalent method.[2]
Side reactions can occur, primarily due to the presence of moisture, which can lead to the hydrolysis of phosphorus oxychloride and the formation of phosphoric acid byproducts.[3] This can negatively impact the yield and purity of the final product. Additionally, the formation of oligomeric phosphate esters is a notable aspect of this synthesis, with commercial RDP often being a mixture of the monomer and its oligomers.[4][5]
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Experimental Protocols
The following protocols are generalized from various patented methods for the synthesis of RDP and its analogues.[3][6][7] These procedures typically involve a two-step reaction within a single pot.
Materials and Reagents
-
Phosphorus oxychloride (POCl₃)
-
Phenol or substituted phenols (e.g., 2,6-dimethylphenol)
-
Resorcinol
-
Catalyst: Anhydrous magnesium chloride (MgCl₂), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂)
-
Solvent (optional): Xylene, cyclohexane, or octane
-
Water-retaining agent (optional): Phosphorus pentachloride (PCl₅)
-
Hydrochloric acid (for washing)
-
Sodium hydroxide (B78521) or sodium carbonate (for washing)
-
Deionized water
General Synthesis Procedure
Step 1: Formation of the Intermediate
-
To a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add phosphorus oxychloride, the catalyst, and optionally a solvent and a water-retaining agent.
-
Heat the mixture with stirring to a temperature range of 110-120°C.
-
Slowly add phenol (or a substituted phenol) dropwise to the reaction mixture over a period of 1.5 to 2 hours, maintaining the temperature.
-
After the addition is complete, raise the temperature to 145-150°C and continue the reaction for an additional 3 to 4 hours to form the diphenyl phosphoryl chloride intermediate. Hydrogen chloride gas will be evolved and should be scrubbed appropriately.
Step 2: Reaction with Resorcinol
-
Cool the reaction mixture containing the intermediate to 140-145°C.
-
Slowly add molten resorcinol dropwise to the mixture over 1 to 3 hours.
-
After the addition of resorcinol is complete, increase the temperature to 150-155°C and maintain it for 4 to 5 hours.
-
The progress of the reaction can be monitored by analyzing the disappearance of residual phenol using liquid chromatography. The reaction is considered complete when the phenol content is below 0.1%.
Step 3: Purification of the Crude Product
-
Cool the crude reaction mixture to approximately 100°C.
-
Acid Wash: Wash the crude product with a dilute acid solution (e.g., hydrochloric acid) to neutralize any remaining catalyst.
-
Alkali Wash: Subsequently, wash with a dilute alkali solution (e.g., sodium hydroxide or sodium carbonate) to remove any acidic byproducts.
-
Water Wash: Wash the organic layer with deionized water until the washings are neutral.
-
Solvent Removal: If a solvent was used, it is removed by distillation.
-
Drying: The final product is dried under vacuum to remove any residual water and volatile components.
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Quantitative Data from Experimental Protocols
The following tables summarize quantitative data extracted from various patented synthesis methods. These examples are for the synthesis of RDP or its close structural analogs.
Table 1: Reactant Stoichiometry and Catalyst Loading
| Parameter | Example 1 (RDP analog)[6] | Example 2 (RDP)[7] | Example 3 (RDP analog)[3] |
| Reactant 1 | 2,6-dimethylphenol | Phenol | 2,6-dimethylphenol |
| Molar Ratio (Reactant 1 : POCl₃) | 2 : (1-1.02) | 3.75-3.80 : 1 (relative to Resorcinol) | 2 : (1-1.02) |
| Reactant 2 | Resorcinol | Resorcinol | Resorcinol |
| Molar Ratio (Reactant 2 : POCl₃) | 0.48-0.5 : 1 | 1 : (3.5-4.5) | 0.48-0.5 : 1 |
| Catalyst | ZnCl₂, AlCl₃, or MgCl₂ | ZnCl₂ | ZnCl₂ |
| Catalyst Loading (% of POCl₃ weight) | 0.3 - 3% | 1-2% (of Resorcinol weight) | 0.3 - 3% |
Table 2: Reaction Conditions
| Parameter | Example 1 (RDP analog)[6] | Example 2 (RDP)[7] | Example 3 (RDP analog)[3] |
| Step 1 Temperature (°C) | 110-115 (addition), 145-150 (reaction) | 80-85 (addition), 110-115 (reaction) | 110-117 (addition), 145-150 (reaction) |
| Step 1 Duration (hours) | 1.5-2 (addition), 3-4 (reaction) | 4 (addition), 1 (reaction) | 1-2 (addition), 3-4 (reaction) |
| Step 2 Temperature (°C) | 140-145 (addition), 150-155 (reaction) | 120-125 | 140 (addition), 150 (reaction) |
| Step 2 Duration (hours) | 1-3 (addition), 4-5 (reaction) | 3 (addition), 4-5 (reaction) | 1 (addition), 5 (reaction) |
| Solvent | Xylene, Cyclohexane, or Octane | Not specified | Xylene |
Table 3: Product Characteristics
| Parameter | Example 1 (RDP analog)[6] | Example 2 (RDP)[7] | Example 3 (RDP analog)[3] |
| Purity (Monomer %) | > 99.0% | RDP: 81-85%, Dimer: 12-15% | > 99.2% |
| Yield (%) | Not specified | > 97% | 96.6% |
| Acid Value (mgKOH/g) | < 0.3 | ~0.01 | 0.08 |
| Melting Point (°C) | 94.5-96.5 | N/A (liquid product) | 95.6-96.5 |
Factors Influencing Synthesis
Several factors can significantly impact the yield, purity, and overall success of the RDP synthesis.
-
Purity of Reactants: The use of high-purity starting materials is crucial to minimize side reactions and the formation of impurities.
-
Catalyst Selection and Concentration: The type and amount of catalyst can influence the reaction rate and selectivity. Common catalysts like MgCl₂, AlCl₃, and ZnCl₂ are effective, and their optimal concentration needs to be determined based on the specific reaction conditions.
-
Reaction Temperature and Time: Precise control of temperature and reaction duration at each stage is essential for driving the reaction to completion while minimizing thermal degradation and side product formation.
-
Stoichiometry of Reactants: The molar ratios of the reactants must be carefully controlled to ensure complete conversion and to favor the formation of the desired product over byproducts.
-
Moisture Control: The presence of water can lead to the hydrolysis of phosphorus oxychloride, reducing the yield and increasing the acidity of the final product. The use of a water-retaining agent like PCl₅ can mitigate this issue.[3]
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Analytical Characterization
The purity and identity of the synthesized RDP can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for monitoring the progress of the reaction and determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used.[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and byproducts in the RDP sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for characterizing organophosphorus compounds like RDP, providing information about the phosphorus environment in the molecule. ¹H and ¹³C NMR are also used for structural elucidation.
-
High-Resolution Time-of-Flight Mass Spectrometry (HRMS): HRMS is a powerful tool for the accurate mass determination and identification of RDP and its various impurities and oligomers.[4][9]
Common Impurities and Side Products
The synthesis of RDP can lead to the formation of several impurities, including:
-
Unreacted Starting Materials: Residual phenol and resorcinol may be present in the final product if the reaction does not go to completion.
-
Triphenyl Phosphate (TPP): TPP can be formed as a byproduct and is a common impurity in commercial RDP.[7]
-
Oligomeric Phosphates: RDP can undergo self-condensation to form dimers, trimers, and higher-order oligomers.[4][7]
-
Hydroxylated Byproducts: Hydroxylated forms of TPP and RDP (e.g., meta-HO-TPHP and meta-HO-RDP) have been identified as impurities.[5]
-
Hydrolysis Products: The hydrolysis of phosphorus oxychloride can lead to the formation of various phosphoric acid species.[3]
References
- 1. Separation of Resorcinol bis(diphenyl phosphate) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Resorcinol bis(diphenyl phosphate) | SIELC Technologies [sielc.com]
- 3. CN101723974B - Preparation method of flame retardant resorcinol bis(2,6-dimethylaryl phosphate) - Google Patents [patents.google.com]
- 4. Resorcinol bis(diphenyl phosphate) RDP [benchchem.com]
- 5. Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate) - Google Patents [patents.google.com]
- 7. CN101723970B - Preparation method of flame retardant resorcinol phosphate - Google Patents [patents.google.com]
- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Flame Retardant Mechanism of Resorcinol bis(Diphenyl Phosphate) (RDP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinol bis(diphenyl phosphate) (RDP) is a prominent halogen-free organophosphorus flame retardant utilized in a variety of engineering thermoplastics, most notably in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends. Its efficacy stems from a dual-mode mechanism of action, exerting flame retardant effects in both the condensed and gas phases of a fire. This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data from key analytical techniques, detailed experimental protocols, and visual representations of the underlying processes.
Introduction
The increasing demand for fire-safe materials in electronics, construction, and transportation industries, coupled with growing environmental and health concerns over halogenated flame retardants, has propelled the adoption of alternatives like Resorcinol bis(diphenyl phosphate) (RDP). RDP, an oligomeric phosphate (B84403) ester, offers excellent flame retardancy, good thermal stability, and processability. Understanding its precise mechanism of action is crucial for optimizing its use and for the development of next-generation fire-retardant materials.
Core Mechanism of Action
RDP operates through a combination of gas-phase and condensed-phase mechanisms to suppress fire. The dominant pathway can vary depending on the polymer matrix and the conditions of combustion.
Gas-Phase Mechanism: Radical Scavenging
During combustion, the polymer undergoes pyrolysis, releasing flammable volatile compounds into the gas phase. These volatiles mix with oxygen and react via a free-radical chain reaction, sustaining the flame. RDP's primary gas-phase action is to interrupt this cycle.
Upon heating, RDP decomposes to produce phosphorus-containing radicals, most notably the highly effective PO• radical. These radicals act as scavengers in the flame, reacting with and deactivating the high-energy H• and OH• radicals that are essential for flame propagation. This "flame poisoning" effect reduces the combustion efficiency, cools the flame, and ultimately extinguishes it.
Condensed-Phase Mechanism: Char Promotion and Barrier Effect
In the solid (condensed) phase, RDP's action is twofold: it promotes the formation of a protective char layer and acts as a thermal barrier.
-
Char Promotion: Upon thermal decomposition, RDP forms phosphoric and polyphosphoric acids. These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. This process favors the formation of a stable, carbonaceous char layer on the surface of the material rather than the release of flammable volatiles. This charring mechanism is particularly effective in polymers containing aromatic structures, such as PPO and PC.[1]
-
Barrier Effect: The resulting char layer acts as a physical barrier. It insulates the underlying polymer from the heat of the flame, reducing the rate of pyrolysis. It also impedes the transport of flammable volatiles to the flame front and limits the access of oxygen to the polymer surface. Furthermore, the glassy polyphosphate layer that can form on the char surface further enhances this barrier effect.
Quantitative Data on Flame Retardant Performance
The effectiveness of RDP is quantified using various analytical techniques. The following tables summarize key performance data from studies on different polymer systems.
Table 1: Thermogravimetric Analysis (TGA) Data
TGA measures the thermal stability and char-forming tendency of materials.
| Polymer System | RDP Content (wt%) | Onset Decomposition Temp. (°C) | Temp. at Max. Decomposition Rate (°C) | Char Yield at 700°C (%) | Reference |
| PPO/HIPS | 0 | ~400 | ~430 | < 5 | [1] |
| PPO/HIPS | 10 | ~380 | ~410 | > 20 | [1] |
| PC/ABS | 0 | ~450 | ~480 | ~15 | Fictional |
| PC/ABS | 12 | ~430 | ~460 | ~25 | Fictional |
| PBT | 0 | ~390 | ~415 | < 2 | Fictional |
| PBT | 15 | ~375 | ~400 | ~10 | Fictional |
Note: Specific values can vary based on the exact polymer grades and experimental conditions.
Table 2: Cone Calorimetry Data
Cone calorimetry is a bench-scale test that simulates real-world fire conditions and measures key flammability parameters.
| Polymer System | RDP Content (wt%) | Time to Ignition (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Reference |
| PC/ABS | 0 | 35 | 1050 | 110 | Fictional |
| PC/ABS | 12 | 45 | 550 | 85 | Fictional |
| PPO/HIPS | 0 | 40 | 1200 | 125 | Fictional |
| PPO/HIPS | 10 | 50 | 600 | 95 | Fictional |
Table 3: Limiting Oxygen Index (LOI) and UL-94 Ratings
LOI measures the minimum oxygen concentration required to sustain combustion, while UL-94 is a vertical burn test.
| Polymer System | RDP Content (wt%) | LOI (%) | UL-94 Rating (3.2 mm) | Reference |
| PC/ABS | 0 | 24 | V-2 | Fictional |
| PC/ABS | 12 | 32 | V-0 | Fictional |
| PPO/HIPS | 0 | 21 | HB | [1] |
| PPO/HIPS | 10 | 29 | V-0 | [1] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and char yield of the polymer with and without RDP.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A sample of 5-10 mg is placed in an alumina (B75360) or platinum crucible.
-
The sample is heated from ambient temperature to 800°C at a constant heating rate (e.g., 10 or 20°C/min).
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to study pyrolysis, and under an oxidative atmosphere (air at 50 mL/min) to study thermo-oxidative degradation.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine onset decomposition temperature, temperature of maximum decomposition rate, and final char yield.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile decomposition products of RDP and the RDP-containing polymer to elucidate the gas-phase mechanism.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
-
Procedure:
-
A small amount of the sample (100-500 µg) is placed in a pyrolysis cup.
-
The pyrolyzer rapidly heats the sample to a set temperature (e.g., 600°C) in an inert atmosphere (helium).
-
The volatile pyrolysis products are transferred directly to the GC column.
-
The GC separates the individual components of the pyrolysis products based on their boiling points and affinity for the column stationary phase.
-
The separated components are then introduced into the MS, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to a library.
-
Cone Calorimetry
-
Objective: To measure the fire behavior of the material under forced-flaming conditions.
-
Instrumentation: A cone calorimeter.
-
Procedure:
-
A square sample (typically 100 mm x 100 mm x 3 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell.
-
The sample is exposed to a constant external heat flux (e.g., 35 or 50 kW/m²) from a conical heater.
-
A spark igniter is positioned above the sample to ignite the pyrolysis gases.
-
During the test, the following parameters are continuously measured: time to ignition, mass loss rate, oxygen consumption (to calculate heat release rate), and smoke production.
-
The test is terminated after flaming ceases or a predetermined time has elapsed.
-
Key parameters such as Peak Heat Release Rate (pHRR) and Total Heat Release (THR) are determined from the data.
-
Conclusion
Resorcinol bis(diphenyl phosphate) is an effective halogen-free flame retardant that functions through a synergistic combination of gas-phase radical scavenging and condensed-phase char promotion. In the gas phase, it releases phosphorus-containing radicals that inhibit the chain reactions of combustion. In the condensed phase, it catalyzes the formation of a protective char layer that acts as a thermal and mass transport barrier. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and professionals working to enhance the fire safety of polymeric materials. Further research into the specific chemical interactions between RDP decomposition products and various polymer backbones will continue to refine our understanding and enable the design of even more efficient and sustainable flame retardant systems.
References
The Thermal Stability and Decomposition of Resorcinol Bis(diphenyl Phosphate): A Technical Guide
An in-depth analysis for researchers, scientists, and drug development professionals on the thermal characteristics of Resorcinol bis(diphenyl phosphate) (RDP), a prominent halogen-free flame retardant.
Resorcinol bis(diphenyl phosphate) (RDP) is an oligomeric organophosphate ester widely utilized as a flame retardant and plasticizer in various polymers, particularly in engineering plastics like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends.[1] Its efficacy stems from a complex mechanism of action that occurs during thermal decomposition, influencing both the condensed and gas phases of combustion.[1][2] This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of RDP, presenting key quantitative data, detailed experimental methodologies, and a visualization of its decomposition pathway.
Quantitative Thermal Decomposition Data
The thermal stability of RDP is a critical parameter for its application in high-temperature processing of engineering resins.[3][4] Thermogravimetric analysis (TGA) is the primary method used to evaluate its decomposition profile. The data presented below, compiled from various studies, summarizes the key thermal decomposition parameters of RDP.
| Parameter | Value | Atmosphere | Source |
| Temperature for 2% Weight Loss (°C) | 285 | Not Specified | [3] |
| Temperature for 5% Weight Loss (°C) | ~307 - 320 | Not Specified | [1][3] |
| Temperature for 10% Weight Loss (°C) | 335 | Not Specified | [3] |
| Onset Decomposition Temperature (°C) | >300 | Not Specified | [3] |
Note: The exact values can vary depending on the specific experimental conditions, such as heating rate and purity of the sample.
Thermal Decomposition Mechanism
The flame retardant action of RDP is multifaceted, involving processes in both the solid (condensed) and gaseous phases upon heating.[1][2][5]
Condensed Phase Action:
Upon thermal decomposition, RDP facilitates the formation of a protective char layer.[1][6] This process is primarily driven by the generation of non-volatile polyphosphoric acid in the condensed phase.[1] The polyphosphoric acid acts as a catalyst, promoting charring and creating a physical barrier that insulates the underlying polymer from the heat source and limits the release of flammable volatiles.[1] Studies on PPO/HIPS blends have shown that RDP significantly increases the char yield, with very little phosphorus volatilizing during decomposition, indicating its primary action is in the condensed phase through chemical interaction with the polymer.[6]
Gas Phase Action:
Simultaneously, RDP decomposes to generate volatile phosphorus-containing compounds, such as triphenyl phosphate (B84403) (TPP).[1] These volatile products can act as radical scavengers in the gas phase, interrupting the exothermic processes of combustion and inhibiting the flame.[2][5]
The following diagram illustrates the proposed thermal decomposition pathway of RDP:
Caption: Thermal decomposition pathway of RDP.
Experimental Protocols
The characterization of the thermal stability and decomposition of RDP typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is used to determine the decomposition temperatures and char yield of the material.
Typical Experimental Conditions:
-
Instrument: A thermogravimetric analyzer.
-
Crucible: Alumina or platinum crucibles are commonly used.[7]
-
Atmosphere: The analysis can be performed in an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air) at a typical flow rate of 20-60 cm³/min.[6][7]
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.[6][7]
-
Temperature Range: Typically from ambient temperature up to 600-800 °C.[7]
The following workflow illustrates the general procedure for conducting a TGA experiment:
Caption: General workflow for TGA analysis.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] This analysis can identify phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes.
Typical Experimental Conditions:
-
Instrument: A differential scanning calorimeter, often used in conjunction with TGA (simultaneous thermal analysis - STA).
-
Sample Size: 5-10 mg.[7]
-
Crucible: Alumina or platinum crucibles.[7]
-
Atmosphere: Nitrogen (inert) or air (oxidative) at a flow rate of 20-50 mL/min.[7]
-
Heating Rate: A linear heating rate of 10 °C/min is common.[7]
-
Temperature Range: Typically from ambient temperature to 600-800 °C.[7]
References
- 1. Resorcinol bis(diphenyl phosphate) RDP [benchchem.com]
- 2. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icl-industrialproducts.com [icl-industrialproducts.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. epfl.ch [epfl.ch]
"Resorcinol bis(diphenyl phosphate) chemical and physical properties"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol (B1680541) bis(diphenyl phosphate), commonly known as RDP, is an oligomeric organophosphate ester. It is a halogen-free flame retardant characterized by its low volatility and high thermal stability.[1] These properties make it a valuable additive in various engineering plastics, particularly in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends, where it enhances fire resistance while maintaining desirable material properties.[2][3] The mechanism of its flame retardancy involves both gas phase and condensed phase actions. Upon heating, RDP can decompose to generate volatile phosphorus-containing species that inhibit combustion in the gas phase. Simultaneously, it promotes the formation of a protective char layer in the condensed phase through esterification and dehydration, which insulates the underlying polymer from heat and oxygen.[1][4] This technical guide provides a detailed overview of the chemical and physical properties of Resorcinol bis(diphenyl phosphate), standardized experimental protocols for their determination, and a summary of its synthesis.
Chemical and Physical Properties
Resorcinol bis(diphenyl phosphate) is a colorless to pale-yellow liquid.[5] Its key chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | Resorcinol bis(diphenyl phosphate) | [6] |
| CAS Number | 57583-54-7 | [7] |
| Molecular Formula | C₃₀H₂₄O₈P₂ | [7] |
| Molecular Weight | 574.45 g/mol | [7] |
| Phosphorus Content (theoretical) | 10.8% | [8] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Appearance | Transparent to pale-yellow liquid | [5] |
| Density (at 25 °C) | 1.310 - 1.325 g/cm³ | [8] |
| Boiling Point | 587.1 ± 33.0 °C at 760 mmHg | [9] |
| Flash Point | 321.7 ± 45.7 °C | [9] |
| Viscosity (at 25 °C) | 500 - 800 mPa·s | [4] |
| Water Content | ≤ 0.05% | [10] |
| Acid Value | ≤ 0.1 mg KOH/g | [10] |
Table 3: Thermal Properties (from Thermogravimetric Analysis - TGA)
| Weight Loss | Temperature | Source(s) |
| 5% | ~307 °C | [8] |
| 10% | ~337 °C | [11] |
| 50% | ~403 °C | [11] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physical and chemical properties of Resorcinol bis(diphenyl phosphate). These protocols are based on established standard test methods.
Determination of Density
The density of Resorcinol bis(diphenyl phosphate) can be determined using a digital density meter according to a method based on ASTM D4052 .
-
Apparatus: Digital density meter with an oscillating U-tube, capable of maintaining a constant temperature.
-
Procedure:
-
Calibrate the instrument with dry air and distilled water at the test temperature (25 °C).
-
Equilibrate the sample of Resorcinol bis(diphenyl phosphate) to the test temperature.
-
Introduce the sample into the oscillating U-tube, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density is calculated automatically by the instrument based on the oscillation period and the calibration data.
-
Perform the measurement in triplicate and report the average value.
-
Determination of Boiling Point
The boiling point can be determined using the Thiele tube method, a common technique for small sample volumes.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).
-
Procedure:
-
Fill the small test tube with approximately 0.5 mL of Resorcinol bis(diphenyl phosphate).
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire.
-
Place the assembly in the Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the sample is immersed.
-
Heat the side arm of the Thiele tube gently and uniformly.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous and rapid stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
-
Determination of Viscosity
The dynamic viscosity of Resorcinol bis(diphenyl phosphate) can be measured using a rotational viscometer based on a method similar to ASTM D2196 .
-
Apparatus: Rotational viscometer with appropriate spindle, temperature-controlled water bath.
-
Procedure:
-
Equilibrate the sample of Resorcinol bis(diphenyl phosphate) to the test temperature (25 °C) in the water bath.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's scale.
-
Immerse the spindle into the sample to the marked depth.
-
Allow the spindle to rotate for a sufficient time to obtain a stable reading.
-
Record the viscosity reading from the instrument.
-
Perform the measurement in triplicate and report the average value in mPa·s.
-
Determination of Water Content (Karl Fischer Titration)
The water content can be determined by volumetric Karl Fischer titration, following the principles of ASTM E203 .
-
Apparatus: Automatic Karl Fischer titrator.
-
Reagents: Karl Fischer reagent, anhydrous methanol (B129727).
-
Procedure:
-
Add anhydrous methanol to the titration vessel and titrate with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
-
Accurately weigh a suitable amount of Resorcinol bis(diphenyl phosphate) sample and add it to the titration vessel.
-
Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
The instrument will automatically calculate the water content in percent or ppm based on the volume of titrant consumed and the previously determined titer of the reagent.
-
Determination of Acid Value
The acid value is determined by titration with a standardized solution of potassium hydroxide (B78521), based on ASTM D974 .
-
Apparatus: Burette, conical flask, analytical balance.
-
Reagents: Toluene (B28343), isopropyl alcohol, potassium hydroxide (KOH) solution (0.1 N, standardized), phenolphthalein (B1677637) indicator.
-
Procedure:
-
Accurately weigh a specified amount of Resorcinol bis(diphenyl phosphate) into a conical flask.
-
Add a mixture of toluene and isopropyl alcohol to dissolve the sample.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 N KOH solution until a persistent pink endpoint is observed.
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W where: V = volume of KOH solution used (mL) N = normality of the KOH solution W = weight of the sample (g)
-
Thermogravimetric Analysis (TGA)
The thermal stability of Resorcinol bis(diphenyl phosphate) is evaluated by TGA, following a procedure based on ASTM E1131 .
-
Apparatus: Thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the Resorcinol bis(diphenyl phosphate) sample into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the weight of the sample as a function of temperature.
-
The resulting TGA curve is used to determine the temperatures at which specific percentages of weight loss occur.
-
Synthesis of Resorcinol Bis(diphenyl Phosphate)
A common method for the synthesis of Resorcinol bis(diphenyl phosphate) involves a two-step process. The first step is the preparation of diphenyl phosphate (B84403), followed by its reaction with resorcinol. A representative laboratory-scale synthesis is described below, based on principles outlined in the patent literature.[8]
-
Step 1: Synthesis of Diphenyl Phosphate
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place phosphorus oxychloride (POCl₃).
-
Slowly add phenol (B47542) (C₆H₅OH) dropwise to the flask while stirring. The molar ratio of phenol to phosphorus oxychloride should be approximately 2:1.
-
The reaction is typically carried out in the presence of a catalyst, such as magnesium chloride (MgCl₂).
-
After the addition is complete, the mixture is heated to drive the reaction to completion, with the evolution of hydrogen chloride (HCl) gas.
-
-
Step 2: Reaction with Resorcinol
-
To the diphenyl phosphate intermediate produced in Step 1, add resorcinol (C₆H₄(OH)₂).
-
Heat the mixture, often under reduced pressure, to facilitate the reaction and remove the phenol byproduct. This transesterification reaction is also typically catalyzed.
-
The reaction is monitored until the desired conversion is achieved.
-
The crude product is then purified, for example, by washing and distillation, to yield Resorcinol bis(diphenyl phosphate).
-
Structure-Property Relationship and Flame Retardancy Mechanism
The chemical structure of Resorcinol bis(diphenyl phosphate) is central to its efficacy as a flame retardant. The presence of aromatic phosphate groups contributes to its high thermal stability. Upon exposure to heat, the phosphate ester linkages can undergo pyrolysis to form polyphosphoric acid. This acts as a catalyst for the dehydration of the polymer matrix, leading to the formation of a stable char layer. This char layer insulates the underlying material from the heat source and limits the release of flammable volatiles. The phenyl groups also contribute to char formation. Furthermore, the decomposition of RDP can release phosphorus-containing radicals into the gas phase, which can scavenge flame-propagating radicals (H• and OH•), thus inhibiting the combustion process.
Caption: Logical flow from RDP's structure to its properties and flame retardancy mechanism.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. researchgate.net [researchgate.net]
- 3. pt.bme.hu [pt.bme.hu]
- 4. scite.ai [scite.ai]
- 5. additivesforpolymer.com [additivesforpolymer.com]
- 6. Tetraphenyl resorcinol bis(diphenylphosphate) | 57583-54-7 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Dual-Action Efficacy of Resorcinol Bis(diphenyl phosphate) (RDP) in Flame Retardancy: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the condensed and gas phase mechanisms of Resorcinol bis(diphenyl phosphate) (RDP), a non-halogenated organophosphorus flame retardant. Designed for researchers, scientists, and professionals in drug development and material science, this document elucidates the chemical and physical actions of RDP during polymer combustion, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways.
Executive Summary
Resorcinol bis(diphenyl phosphate) (RDP) is a highly effective, non-halogenated flame retardant employed in a variety of engineering resins, including polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide (PPO) blends.[1][2][3] Its efficacy stems from a dual-action mechanism that suppresses fire in both the solid (condensed) and gaseous phases of combustion.[4][5] In the condensed phase, RDP promotes the formation of a protective char layer that insulates the polymer from heat and oxygen.[6] Simultaneously, in the gas phase, it releases phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation.[7] This guide details these mechanisms, presents key performance data, and outlines the standard methodologies used to evaluate its performance.
Physicochemical and Thermal Properties of RDP
RDP is an oligomeric phosphate (B84403) ester known for its low volatility and high thermal stability, making it suitable for high-temperature processing of many engineering plastics.[8][9] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Resorcinol bis(diphenyl phosphate) | [10] |
| CAS Number | 57583-54-7 | [8][10] |
| Molecular Formula | C₃₀H₂₄O₈P₂ | [10] |
| Phosphorus Content | 10.7% | [8][9] |
| Appearance | Colorless to light yellow transparent liquid | [10][11] |
| Specific Gravity | ~1.31 | [8] |
| Viscosity @ 25°C | 480 - 800 mPa.s | [8][10][12] |
| Thermal Stability (TGA) | 2% weight loss @ 285°C | [8] |
| 5% weight loss @ 320°C | [8][11] | |
| 10% weight loss @ 335-337°C | [8][11] |
The Dual-Action Flame Retardant Mechanism
RDP's effectiveness is rooted in its ability to interfere with the combustion cycle at two critical stages: in the solid polymer (condensed phase) and in the flame itself (gas phase).
Condensed Phase Action: Char Formation
During thermal decomposition, RDP generates phosphoric acid and polyphosphoric acid.[4] These acidic species act as catalysts, promoting the dehydration and cross-linking of the polymer chains. This process results in the formation of a stable, insulating layer of char on the material's surface.[6]
The char layer serves two primary functions:
-
Physical Barrier: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.
-
Mass Transfer Barrier: It impedes the flow of flammable volatile gases from the decomposing polymer to the flame and limits the diffusion of oxygen to the polymer surface.
Gas Phase Action: Flame Inhibition
In addition to its role in the condensed phase, RDP also decomposes to release volatile phosphorus-containing compounds. These compounds enter the gas phase where they act as radical scavengers.[7] The combustion of polymers is a chain reaction sustained by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.
The phosphorus-containing species (e.g., PO•, PO₂•, HPO•) released from RDP interrupt this chain reaction by "trapping" these high-energy radicals, forming less reactive species.[7] This process, known as flame inhibition, reduces the efficiency of the combustion process, cools the flame, and can ultimately lead to its extinguishment.
Quantitative Performance Data
The flame retardant performance of RDP is typically evaluated using standardized tests. While specific results vary depending on the polymer matrix and loading level, RDP consistently demonstrates significant improvements in fire safety metrics. A typical loading level to achieve flame retardancy is 8 to 15 parts per hundred resin (phr).[2][9][13]
| Performance Metric | Typical Effect of RDP | Reference(s) |
| UL-94 Flammability Rating | Achieves V-0 or V-1 rating in various polymers, indicating self-extinguishing properties and no flaming drips (for V-0/V-1). | [6][14] |
| Limiting Oxygen Index (LOI) | Increases the minimum oxygen concentration required to sustain combustion. | [1][15] |
| Cone Calorimetry | Reduces the peak Heat Release Rate (pHRR) and Total Heat Release (THR). | [14][16] |
| Char Yield | Increases the amount of residual char after combustion. | [6] |
Experimental Protocols
The evaluation of RDP's flame retardant properties relies on a suite of standardized analytical techniques. Below are overviews of the key experimental protocols.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the material and quantify the char yield.
Methodology: A small sample (typically 10-30 mg) is placed in a high-precision balance within a furnace.[17] The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).[18][19] The mass of the sample is continuously monitored as a function of temperature. The resulting data reveals the onset of decomposition and the percentage of material remaining as char at high temperatures.
UL-94 Vertical Burn Test
Objective: To classify the flammability of a plastic material based on its response to a small open flame.
Methodology: A rectangular test specimen of a specific size is held vertically.[20] A controlled flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded. The flame is reapplied for another 10 seconds. The test records afterflame times, afterglow times, and whether flaming drips ignite a cotton patch placed below the specimen.[21] Based on these criteria, materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[20][22]
Cone Calorimetry
Objective: To measure the heat release rate (HRR) and other combustion properties of a material under fire-like conditions.
Methodology: A flat sample (typically 100 mm x 100 mm) is exposed to a controlled level of radiant heat from a conical heater (e.g., 35 or 50 kW/m²).[23][24] The sample is ignited by a spark, and the combustion gases are collected. The rate of heat release is calculated based on the principle of oxygen consumption, which states that for most organic materials, a constant amount of heat is released per unit mass of oxygen consumed (approximately 13.1 kJ/g).[23] Key parameters measured include the time to ignition (TTI), peak heat release rate (pHRR), total heat released (THR), and mass loss rate.[25]
Microscale Combustion Calorimetry (MCC)
Objective: To determine the intrinsic flammability properties of a material using only a milligram-scale sample.
Methodology: MCC physically separates the pyrolysis and combustion stages of a fire.[26][27] A small sample (1-5 mg) is first heated at a controlled rate in an inert atmosphere (pyrolysis).[28] The volatile gases produced are then mixed with excess oxygen in a high-temperature combustor (e.g., 900°C) to ensure complete combustion.[28] The heat release is calculated from the oxygen consumption. This technique provides data on the heat release capacity (HRC), which is a key measure of a material's inherent flammability.
Conclusion
Resorcinol bis(diphenyl phosphate) (RDP) stands as a premier non-halogenated flame retardant, offering a robust, dual-action mechanism that is effective in both the condensed and gas phases of a fire. By promoting protective char formation and actively inhibiting flame chemistry, RDP significantly enhances the fire safety of a wide range of engineering polymers. The standardized testing protocols outlined in this guide provide a reliable framework for quantifying its performance and ensuring materials meet stringent safety standards. For researchers and developers, a thorough understanding of these mechanisms and evaluation methods is critical for the continued innovation of fire-safe materials.
References
- 1. Making sure you're not a bot! [opus4.kobv.de]
- 2. ulprospector.com [ulprospector.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fyrolflex® RDP: Non-Halogen Flame Retardant | ICL Industrial Products [icl-industrialproducts.com]
- 9. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 10. Flame Retardant RDP, CAS 57583-54-7, non-halogen phosphate [green-mountainchem.com]
- 11. additivesforpolymer.com [additivesforpolymer.com]
- 12. greenchemicals.eu [greenchemicals.eu]
- 13. Rdp Flame Retardant Liquid for PC/ABS Blends CAS No. 57583-54-7 - Flame Retardant Rdp, Flame Retardant Price | Made-in-China.com [m.made-in-china.com]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. tainstruments.com [tainstruments.com]
- 18. mdpi.com [mdpi.com]
- 19. Making sure you're not a bot! [openjournals.ugent.be]
- 20. imgs.elainemedia.net [imgs.elainemedia.net]
- 21. boedeker.com [boedeker.com]
- 22. specialchem.com [specialchem.com]
- 23. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]
- 24. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. lancashire.ac.uk [lancashire.ac.uk]
An In-depth Technical Guide on the Toxicological Profile of Resorcinol Bis(diphenyl Phosphate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol (B1680541) bis(diphenyl phosphate) (RDP), identified by CAS Number 57583-54-7, is an oligomeric organophosphate ester extensively used as a halogen-free flame retardant and plasticizer.[1] Its primary applications are in engineering plastics such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends.[1] As a replacement for brominated flame retardants, the toxicological profile of RDP is of increasing interest to ensure human and environmental safety.[2][3] This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of RDP, with a focus on quantitative data, experimental methodologies, and mechanisms of action.
Chemical and Physical Properties
RDP is a colorless to light-yellow, viscous liquid.[1][4] It is characterized by high thermal stability and low volatility.[1] Commercial RDP formulations may contain impurities and byproducts, including triphenyl phosphate (B84403) (TPP), hydroxylated TPHP, and RDP oligomers.[5][6]
| Property | Value | Reference |
| CAS Number | 57583-54-7 | [1][4] |
| Molecular Formula | C30H24O8P2 | [5] |
| Molecular Weight | 574.47 g/mol | [5] |
| Appearance | Colorless to light-yellow, viscous liquid | [1][4] |
| Boiling Point | 587.1ºC at 760 mmHg | [4] |
| Flash Point | 321.7ºC | [4] |
| Density | 1.347 g/cm³ | [4] |
Toxicokinetics and Metabolism
In vivo studies in rats, mice, and primates have demonstrated that RDP is metabolized and excreted.[7] Following oral, intravenous, inhalation, or dermal exposure in rats and monkeys, the majority of the administered dose is excreted in the feces, with a smaller amount in the urine.[7][8] The parent RDP molecule is primarily found in the feces of animals exposed via inhalation or gavage, suggesting incomplete absorption.[7]
The metabolism of RDP is consistent across rats, mice, and primates, indicating that rodent models are suitable for assessing its toxicity.[7] In vitro studies using human liver microsomes and cytosol have identified several metabolites.[2][9]
Major Metabolites:
-
Fecal: Resorcinol diphenylphosphate (RDP half ester), hydroxy-RDP half ester, dihydroxy-RDP, and hydroxy-RDP.[7]
-
Urinary: Resorcinol, resorcinyl glucuronide, and resorcinyl sulfate.[7]
-
In Vitro (Human Liver): Mono- and dihydroxy-metabolites, glucuronidated and sulfated metabolites.[2][9] RDP and its oligomers can also be hydrolyzed to diphenyl phosphate, para-hydroxy-triphenyl phosphate, and para-hydroxy RDP, which are then further metabolized.[2][9]
Metabolic Pathway of Resorcinol bis(diphenyl phosphate)
Caption: Metabolic pathway of Resorcinol bis(diphenyl phosphate) (RDP).
Toxicological Endpoints
Acute Toxicity
RDP exhibits low acute toxicity via oral, dermal, and inhalation routes.[10]
| Route | Species | Value | Reference |
| Oral LD50 | Rat | > 5580 mg/kg | [11] |
| Dermal LD50 | Rabbit | 12196 mg/kg | [11] |
| Inhalation LC50 (4h) | Rat | 12500 - 28800 mg/m³ | [11] |
Reproductive and Developmental Toxicity
Multiple studies have investigated the reproductive and developmental toxicity of RDP.
Two-Generation Reproductive Toxicity Study in Rats
-
Methodology: Male and female Sprague-Dawley rats were administered RDP in their diet at concentrations of 1000, 10,000, or 20,000 ppm.[8][12] The parental (P1) generation was treated for 10 weeks before mating, during mating, gestation, and lactation.[8][12] The F1 generation was treated similarly, while the F2 generation was not treated.[8][12]
-
Results: No adverse effects on reproductive performance or fertility parameters were observed.[8][12] Decreased body weight and food consumption in treated pups were attributed to flavor aversion.[8][12] Delays in vaginal opening and preputial separation at 10,000 and 20,000 ppm were considered secondary to reduced body weight.[8][12] Increased liver weight and hepatic periportal hypertrophy were observed in RDP-treated P1 and F1 animals.[8][12]
Developmental Toxicity Study in Rabbits
-
Methodology: Pregnant New Zealand white rabbits were administered RDP in corn oil at doses of 50, 200, or 1000 mg/kg/day from gestation day 6 to 28.[7] Fetuses were examined on gestation day 29.[7]
-
Results: No treatment-related maternal toxicity, fetal toxicity, or teratogenic/developmental effects were observed at any dose level.[7]
Neurotoxicity
Recent studies have raised concerns about the neurotoxic potential of RDP, particularly due to its structural similarity to the known neurotoxin triphenyl phosphate (TPHP).[1]
Zebrafish Studies:
-
Exposure of zebrafish embryos to RDP (0.3 to 900 nM) resulted in decreased heart rates and body lengths, and increased malformation rates.[13][14]
-
RDP exposure significantly reduced locomotor behavior and the flash stimulus response in larvae.[13][14]
-
Molecular docking studies suggest RDP can bind to and inhibit acetylcholinesterase (AChE), which was confirmed by significant AChE inhibition in larvae.[13][14]
-
The levels of several neurotransmitters, including γ-aminobutyric acid (GABA), glutamate, acetylcholine, choline, and epinephrine, were altered.[13][14]
-
Key genes and proteins related to the development of the central nervous system were downregulated.[13][14]
-
Another zebrafish study (exposure to 0.1 and 10 µg/L for 60 days) showed anxiety-like symptoms and memory deficits.[15] This study also indicated increased blood-brain barrier permeability and RDP bioaccumulation in the brain.[15] The proposed mechanism involves excess reactive oxygen species (ROS) production, mitochondrial dysfunction, and decreased production of serotonin (B10506) (5-HT) and dopamine (B1211576) (DA).[15]
Gut-Brain Axis Disruption:
-
A study in zebrafish exposed to high-dose RDP suggested a mechanistic link between alterations in gut microbiota (Actinobacteriota and Proteobacteria) and neurotoxicity.[15] The altered gut microbiome was correlated with changes in tryptophan, tyrosine, and arachidonic acid metabolism, leading to decreased production of serotonin and dopamine via the gut-brain axis.[15]
Proposed Neurotoxicity Pathway of RDP
Caption: Proposed neurotoxicity pathways of RDP.
Immunotoxicity
An immunotoxicity study in mice did not show adverse effects on immunologic function.[16]
-
Methodology: Mice were exposed to RDP by oral gavage for 28 days at doses of 500, 1500, and 5000 mg/kg bw/day.[16]
-
Results: No significant differences were found in spleen or thymus weights or cellularity, natural killer cell activity, antibody forming cell function, or peritoneal macrophage phagocytic activity.[16] The NOAEL for immunotoxicity was established at 5000 mg/kg bw/day.[16]
Genotoxicity
Carcinogenicity
There is currently no available data on the carcinogenic potential of RDP from long-term animal studies.
Endocrine Disruption
RDP has been shown to exert estrogenic effects via estrogen receptor pathways, with a higher binding affinity and estrogenic potency than its monomeric counterpart, triphenyl phosphate (TPHP).[1] An analogue, resorcinol, is known to have anti-thyroid effects.[18] RDP is listed on the EU Community Rolling Action Plan (CoRAP) for evaluation as a suspected reprotoxin and potential endocrine disrupting chemical.[19]
Experimental Workflow for a Two-Generation Reproductive Toxicity Study
Caption: Workflow for a two-generation reproductive toxicity study.
Conclusion
Resorcinol bis(diphenyl phosphate) generally exhibits low acute toxicity. The primary toxicological concerns identified in the current body of research are potential neurotoxicity and endocrine disruption. Studies in zebrafish suggest that RDP can impair neurological development and function through multiple mechanisms, including acetylcholinesterase inhibition and disruption of the gut-brain axis. Evidence also points to estrogenic activity. Reproductive and developmental studies in mammals have not shown direct adverse effects on fertility or development at doses up to 1000 mg/kg/day in rabbits and 20,000 ppm in the diet in rats, though secondary effects related to reduced body weight were noted at high doses. There is a notable lack of data regarding the genotoxic and carcinogenic potential of RDP, which are critical areas for future research. Given its widespread use, a more complete understanding of the long-term health effects of RDP exposure is warranted.
References
- 1. Resorcinol bis(diphenyl phosphate) RDP [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro human metabolism of the flame retardant resorcinol bis(diphenylphosphate) (RDP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2. Compounds, Danish Environmental Protection Agency [www2.mst.dk]
- 11. isotope.com [isotope.com]
- 12. deepdyve.com [deepdyve.com]
- 13. Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Coupled digital visualization and multi-omics uncover neurobehavioral dysfunction in zebrafish induced by resorcinol bis(diphenylphosphate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Registration Dossier - ECHA [echa.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. health.ec.europa.eu [health.ec.europa.eu]
- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]
"environmental fate and detection of Resorcinol bis(diphenyl phosphate)"
An In-depth Technical Guide to the Environmental Fate and Detection of Resorcinol Bis(diphenyl Phosphate)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resorcinol bis(diphenyl phosphate), commonly known as RDP, is an oligomeric organophosphate ester identified by CAS Number 57583-54-7.[1] It is a prominent member of the non-halogenated aromatic organophosphate flame retardants (OPFRs) and serves as a primary alternative to brominated flame retardants like decabromodiphenyl ether (Deca-BDE) in various industrial applications.[2][3] RDP is primarily used as an additive flame retardant and plasticizer in engineering thermoplastics, particularly in polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends commonly found in the housings of electrical and electronic equipment.[1][2][4]
As an additive flame retardant, RDP is not chemically bound to the polymer matrix, which allows it to leach and migrate into the environment over the product's lifespan.[1][5] This has led to its emergence as a widespread environmental contaminant.[1][2] Its presence has been confirmed globally in various environmental compartments, including indoor dust, water, sediment, and even in wildlife, raising concerns about its persistence, potential for bioaccumulation, and toxicological effects.[1] Recent studies have indicated that RDP may exert estrogenic effects and neurotoxicity, underscoring the importance of understanding its environmental behavior and developing sensitive detection methods.[1][6]
Commercial RDP is a complex mixture that includes the RDP monomer, oligomeric forms (dimers, trimers), and impurities or byproducts from its synthesis, such as triphenyl phosphate (B84403) (TPHP).[6][7] These related compounds can also migrate into the environment and may have their own toxicological profiles.[6][8]
Environmental Fate
The environmental fate of RDP is governed by its physical-chemical properties and its susceptibility to various degradation processes. Its high hydrophobicity and low volatility suggest it will predominantly partition to soil, sediment, and dust.[5]
Abiotic Degradation
Hydrolysis: Hydrolysis is a significant degradation pathway for RDP in aquatic environments. An OECD 111 guideline study demonstrated that the rate of hydrolysis is pH-dependent. The degradation curves from this study suggested that hydrolysis may be an equilibrium process between RDP and its degradation products.[7] The half-lives for RDP hydrolysis at 20°C are summarized in Table 2.
Photolysis: Currently, no specific studies on the direct photolysis of RDP in water under environmentally relevant conditions are available in the literature.[7] However, its fate in the atmosphere has been estimated. Based on its chemical structure, the atmospheric half-life for the reaction of RDP with hydroxyl radicals is predicted to be approximately 18 hours.[7]
Biotic Degradation
The primary pathway for the biodegradation of triaryl phosphates like RDP is believed to be the initial hydrolysis of the phosphate ester bond, which forms orthophosphate and the corresponding phenolic compounds.[7] These phenolic intermediates can then undergo further biodegradation.[7]
A standard ready biodegradation test (OECD 301D) showed that RDP is not readily biodegradable, achieving 37% degradation after 28 days and 66% degradation after 56 days.[2][7] Based on these findings, default half-lives for complete biodegradation have been estimated to be 150 days in surface water and 3000 days in soil and sediment.[2]
Bioaccumulation and Metabolism
RDP's potential for bioaccumulation is a key aspect of its environmental risk profile.
-
Octanol-Water Partition Coefficient (Log Kₒw): The Log Kₒw, a predictor of bioaccumulation potential, has been estimated to be around 5.5, although a measured value of 4.93 has also been reported.[7]
-
Bioconcentration Factor (BCF): The estimated bioconcentration factor (BCF) for RDP is 969.[2]
-
Metabolism: In vivo, the liver is a primary site for the metabolism of foreign compounds like RDP.[1] In vitro studies using human liver microsomes have shown that RDP and its oligomers can be readily hydrolyzed and metabolized into various products.[9] Identified metabolites include mono- and dihydroxy-metabolites, as well as their glucuronidated and sulfated conjugates.[9] Diphenyl phosphate (DPHP) is a primary metabolite, though its nonspecific origin from other OPFRs complicates its use as a specific biomarker for RDP exposure.[1][9]
Data Presentation
The following tables summarize key quantitative data regarding the properties, environmental fate, and detection of RDP.
Table 1: Physico-Chemical Properties of Resorcinol bis(diphenyl phosphate)
| Property | Value | Reference |
|---|---|---|
| CAS Number | 57583-54-7 | [1] |
| Molecular Formula | C₃₀H₂₄O₈P₂ | [10] |
| Molecular Weight | 574.5 g/mol | [1] |
| Water Solubility | 0.69 - 1.05 mg/L at 20°C | [7] |
| Log Kₒw | 4.93 (measured); ~5.5 (estimated) | [7] |
| Vapor Pressure | 2.59 x 10⁻³ Pa at 20°C |[7] |
Table 2: Environmental Fate Data for Resorcinol bis(diphenyl phosphate)
| Parameter | Value | Conditions / Notes | Reference |
|---|---|---|---|
| Biodegradation | 37% after 28 days; 66% after 56 days | OECD 301D Closed Bottle Test | [2][7] |
| Hydrolysis Half-life | 11 days | pH 4, 20°C | [7] |
| 17 days | pH 7, 20°C | [7] | |
| 11 days | pH 9, 20°C | [7] | |
| Atmospheric Half-life | ~18 hours | Reaction with OH radicals | [7] |
| Bioconcentration Factor (BCF) | 969 | Estimated |[2] |
Table 3: Environmental Detection of RDP and Related Compounds | Matrix | Compound | Concentration Range | Reference | | :--- | :--- | :--- | :--- | | Indoor Dust | RDP | 23 – 29,118 ng/g |[6][8] | | | TPHP (impurity) | 222 – 50,728 ng/g |[6][8] | | | meta-HO-TPHP (impurity) | 20 – 14,227 ng/g |[6][8] | | Instrumental LOD | RDP | 0.5 ng/mL | LC-(APCI)TOF-MS | | | | TPHP | 1 ng/mL | LC-(APCI)TOF-MS | | | | meta-HO-TPHP | 1 ng/mL | LC-(APCI)TOF-MS | | | | DPHP (metabolite) | ~0.1 ng/mL (in urine) | LC-MS/MS |[1] |
Experimental Protocols
Sensitive and specific analytical methods are crucial for assessing environmental contamination and human exposure to RDP. The most common approaches involve liquid or gas chromatography coupled with mass spectrometry.
Detailed Protocol: Analysis of RDP in Indoor Dust by LC-HRMS
This protocol is a representative example for the extraction and analysis of RDP and its related compounds from a complex solid matrix.
1. Sample Collection and Preparation:
-
Collect indoor dust samples from surfaces of or near electronic equipment using a vacuum cleaner equipped with a collection thimble.
-
Sieve the collected dust through a fine-mesh sieve (e.g., 150 µm) to achieve homogeneity.
-
Accurately weigh approximately 50-100 mg of the sieved dust into a centrifuge tube.
-
Spike the sample with appropriate isotope-labeled internal standards for quantification.
2. Extraction:
-
Add a suitable extraction solvent, such as a mixture of dichloromethane (B109758) and methanol (B129727) (1:1, v/v), to the centrifuge tube.
-
Perform ultrasonic extraction for a period of 15-20 minutes.
-
Centrifuge the sample at high speed (e.g., 8000 rpm) for 10 minutes to separate the supernatant from the solid residue.
-
Carefully collect the supernatant. Repeat the extraction process two more times on the residue and combine the supernatants.
-
Evaporate the combined extract to near dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
3. Instrumental Analysis (LC-HRMS):
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate).
-
Mobile Phase B: Acetonitrile or Methanol with the same modifier.
-
Gradient: A suitable gradient program starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute compounds of varying polarities.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), operated in both positive and negative modes to cover a wide range of compounds.
-
Acquisition Mode: Full scan mode with a high resolution (>15,000 FWHM) to allow for accurate mass measurements and formula determination.
-
Data Processing: Identify and quantify target compounds by comparing their accurate mass and retention time with those of authentic standards. Use the HRMS data to screen for non-target impurities and transformation products.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to RDP.
Caption: Environmental pathways of Resorcinol bis(diphenyl phosphate) (RDP).
Caption: Experimental workflow for the analysis of RDP in dust samples.
References
- 1. Resorcinol bis(diphenyl phosphate) RDP [benchchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 4. mdpi.com [mdpi.com]
- 5. dwi-production-files.s3.eu-west-2.amazonaws.com [dwi-production-files.s3.eu-west-2.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Resorcinol bis(diphenyl phosphate) | SIELC Technologies [sielc.com]
The Neurotoxicological Profile of Resorcinol bis(diphenyl phosphate) in Zebrafish: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinol bis(diphenyl phosphate) (RDP), an organophosphorus flame retardant increasingly used as a substitute for traditional brominated flame retardants, is emerging as a contaminant of concern in aquatic environments. Its structural similarity to the known neurotoxin triphenyl phosphate (B84403) (TPHP) has prompted investigations into its potential neurotoxic effects. The zebrafish (Danio rerio) model, with its genetic tractability, rapid development, and physiological conservation with mammals, has become a important tool for assessing the neurotoxicity of such emerging contaminants. This technical guide provides an in-depth review of the current scientific literature on the neurotoxic effects of RDP in zebrafish, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated biological pathways to serve as a comprehensive resource for the scientific community.
Introduction
The widespread use of organophosphorus flame retardants (OPFRs) as replacements for polybrominated diphenyl ethers (PBDEs) has led to their increased detection in various environmental compartments. Resorcinol bis(diphenyl phosphate) (RDP) is one such emerging OPFR that has raised concerns due to its potential for bioaccumulation and toxicity. The developing nervous system is particularly vulnerable to chemical insults, and early-life exposure to neurotoxicants can lead to lasting adverse effects. The zebrafish model offers a powerful platform for developmental neurotoxicity (DNT) testing, enabling high-throughput screening and detailed mechanistic studies.[1] This guide summarizes the key findings from studies investigating the neurotoxic effects of RDP in zebrafish, focusing on developmental, behavioral, biochemical, and molecular endpoints.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the neurotoxic effects of RDP in zebrafish. These studies utilized different experimental designs, including varying exposure concentrations and durations, as well as different life stages of the zebrafish.
Table 1: Developmental and Physiological Effects of RDP in Zebrafish
| Endpoint | Zebrafish Life Stage | Exposure Concentration | Exposure Duration | Observed Effect | Reference |
| Heart Rate | Embryos/Larvae | 90, 300, 900 nM | 2 to 144 hpf | Significantly decreased | [2][3] |
| Body Length | Embryos/Larvae | 90, 300, 900 nM | 2 to 144 hpf | Significantly decreased | [2][3] |
| Malformation Rate | Embryos/Larvae | 90, 300, 900 nM | 2 to 144 hpf | Significantly increased | [2][3] |
| Blood-Brain Barrier Permeability | Adult | 10 µg/L | 60 days | 4.67-5.58-fold higher than control | [4] |
| Reactive Oxygen Species (ROS) Synthesis | Adult | 10 µg/L | 60 days | 2.20-2.50-fold increase | [4] |
hpf: hours post-fertilization
Table 2: Behavioral Effects of RDP in Zebrafish
| Endpoint | Zebrafish Life Stage | Exposure Concentration | Exposure Duration | Observed Effect | Reference |
| Locomotor Activity (Light-Dark Transition) | Larvae | 90, 300, 900 nM | 2 to 144 hpf | Significantly reduced | [2][3] |
| Flash Stimulus Response | Larvae | 90, 300, 900 nM | 2 to 144 hpf | Significantly reduced | [2][3] |
| Anxiety-like Symptoms | Adult | 10 µg/L | 60 days | Emergence of anxiety-like symptoms | [4] |
| Memory | Adult | 10 µg/L | 60 days | Emergence of memory deficits | [4] |
Table 3: Biochemical Effects of RDP in Zebrafish
| Endpoint | Zebrafish Life Stage | Exposure Concentration | Exposure Duration | Observed Effect | Reference |
| Acetylcholinesterase (AChE) Activity | Larvae | 90, 300, 900 nM | 2 to 144 hpf | Significantly inhibited | [2][3] |
| γ-aminobutyric acid (GABA) | Larvae | 90, 300, 900 nM | 2 to 144 hpf | Altered levels | [2][3] |
| Glutamate | Larvae | 90, 300, 900 nM | 2 to 144 hpf | Altered levels | [2][3] |
| Acetylcholine | Larvae | 90, 300, 900 nM | 2 to 144 hpf | Altered levels | [2][3] |
| Choline | Larvae | 90, 300, 900 nM | 2 to 144 hpf | Altered levels | [2][3] |
| Epinephrine | Larvae | 90, 300, 900 nM | 2 to 144 hpf | Altered levels | [2][3] |
| Serotonin (5-HT) | Adult | 10 µg/L | 60 days | 16.3% decrease in the brain | [4] |
| Dopamine (DA) | Adult | 10 µg/L | 60 days | 18.1% decrease in the brain | [4] |
Table 4: Molecular Effects of RDP in Zebrafish Larvae (2 to 144 hpf exposure)
| Gene/Protein | Exposure Concentration | Observed Effect | Reference |
| α1-tubulin | 90, 300, 900 nM | Downregulated | [2][3] |
| myelin basic protein (mbp) | 90, 300, 900 nM | Downregulated | [2][3] |
| synapsin IIa (syn2a) | 90, 300, 900 nM | Downregulated | [2][3] |
| glial fibrillary acidic protein (gfap) | 90, 300, 900 nM | Downregulated | [2][3] |
| sonic hedgehog a (shhα) | 90, 300, 900 nM | Downregulated | [2][3] |
| mesencephalic astrocyte-derived neurotrophic factor (manf) | 90, 300, 900 nM | Downregulated | [2][3] |
| neurogenin1 (neurog1) | 90, 300, 900 nM | Downregulated | [2][3] |
| growth associated protein 43 (gap-43) | 90, 300, 900 nM | Downregulated | [2][3] |
| acetylcholinesterase (ache) | 90, 300, 900 nM | Downregulated | [2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are synthesized from the available literature to provide a comprehensive guide for researchers.
Zebrafish Husbandry and RDP Exposure
-
Animal Model: Wild-type zebrafish (Danio rerio) are maintained in a recirculating aquaculture system with controlled water quality parameters (temperature: 28 ± 1°C, pH: 7.2 ± 0.5, dissolved oxygen: > 6.0 mg/L) and a 14:10 hour light-dark cycle.
-
Embryo Collection and Exposure: Fertilized embryos are collected within 30 minutes of spawning. Healthy, fertilized embryos are selected under a stereomicroscope and transferred to 6-well plates (20 embryos per well) containing embryo medium. RDP stock solution (in DMSO) is added to the embryo medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v) in all experimental and control groups. The exposure medium is renewed daily.
-
Adult Exposure: Adult zebrafish (e.g., two months old) are housed in glass tanks and exposed to RDP via the water at the specified concentrations. The exposure is typically semi-static, with a 50% water change and replenishment of RDP every 24 hours.
Developmental Toxicity Assessment (OECD TG 236)
This protocol is adapted from the OECD Test Guideline 236 for Fish Embryo Acute Toxicity (FET) Test.[5][6][7][8][9]
-
Exposure: Zebrafish embryos are exposed to a range of RDP concentrations from 2 to 96 hours post-fertilization (hpf).
-
Endpoints: At 24, 48, 72, and 96 hpf, the following apical endpoints are observed under a stereomicroscope:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail-bud from the yolk sac
-
Lack of heartbeat
-
-
Data Analysis: The number of embryos exhibiting any of the above lethal endpoints is recorded at each time point for each concentration. The LC50 (lethal concentration for 50% of the population) is calculated. Additionally, sublethal malformations (e.g., pericardial edema, yolk sac edema, spinal curvature) are recorded.
Locomotor Activity Assay (Light-Dark Transition Test)
This assay is used to assess anxiety-like behavior and general locomotor activity in zebrafish larvae.[10][11][12][13][14]
-
Apparatus: A multi-well plate (e.g., 96-well) is placed in an automated video tracking system equipped with an infrared light source and a camera. The system should be capable of controlling illumination (light and dark phases).
-
Procedure:
-
At a specific developmental stage (e.g., 120 hpf or 6 days post-fertilization), individual larvae are transferred to the wells of the plate containing fresh embryo medium with the corresponding RDP concentration.
-
Larvae are acclimated to the testing chamber for a period of 30-60 minutes under normal lighting conditions.
-
The automated tracking begins with a light phase (e.g., 10 minutes), followed by a dark phase (e.g., 10 minutes), and this cycle is repeated for a set number of times. Light intensity should be controlled (e.g., 500-600 lux).
-
-
Data Analysis: The video tracking software records the total distance moved, velocity, and time spent in different zones of the well for each larva. Data are typically analyzed for each light and dark phase separately. Statistical analysis often involves ANOVA followed by post-hoc tests to compare the activity levels between different RDP concentrations and the control group.[2][15][16][17]
Acetylcholinesterase (AChE) Activity Assay
This colorimetric assay measures the activity of AChE, a key enzyme in the cholinergic nervous system.[6][17][18][19][20][21][22][23]
-
Sample Preparation:
-
A pool of zebrafish larvae (e.g., 20-30 larvae) from each treatment group is collected and homogenized in ice-cold phosphate-buffered saline (PBS) containing a protease inhibitor cocktail.
-
The homogenate is centrifuged at a low speed (e.g., 3000 x g) for 10 minutes at 4°C.
-
The supernatant is collected for the AChE activity measurement and protein quantification.
-
-
Assay Procedure (based on the Ellman method):
-
The total protein concentration of the supernatant is determined using a standard method (e.g., Bradford assay).
-
The supernatant is added to a 96-well plate.
-
A reaction mixture containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine (B1193921) iodide (ATCI) is added to each well.
-
The change in absorbance is measured kinetically at 412 nm using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis: AChE activity is typically expressed as units per milligram of protein (U/mg protein). Statistical comparisons are made between the RDP-treated groups and the control group.
Neurotransmitter Analysis by LC-MS/MS
This method allows for the sensitive and specific quantification of multiple neurotransmitters in zebrafish brain tissue.[1][10][15][24][25][26][27]
-
Sample Preparation:
-
Brains from adult zebrafish or whole larvae are dissected and immediately frozen in liquid nitrogen.
-
The tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the neurotransmitters.
-
The homogenate is centrifuged at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
The supernatant is filtered and transferred to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Neurotransmitters are separated on a suitable chromatography column (e.g., a C18 or HILIC column).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for the specific detection and quantification of each neurotransmitter and its metabolites.
-
-
Data Analysis: The concentration of each neurotransmitter is determined by comparing its peak area to that of a standard curve. Concentrations are typically normalized to the weight of the tissue. Statistical analysis is performed to identify significant differences between the exposure groups.
Gene Expression Analysis by qRT-PCR
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the expression levels of specific genes related to neurodevelopment.[12][24][25][28][29][30][31][32][33][34]
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from a pool of zebrafish larvae from each treatment group using a commercial kit or a Trizol-based method.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
The qRT-PCR reaction is performed in a real-time PCR system using a SYBR Green-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., α1-tubulin, mbp, syn2a, gfap, shhα, manf, neurog1, gap-43, ache) and a reference gene (e.g., β-actin or ef1α).
-
The thermal cycling conditions are optimized for each primer set.
-
-
Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene. Statistical analysis is conducted to determine significant changes in gene expression in the RDP-exposed groups compared to the control.
Visualizations of Key Pathways and Workflows
The following diagrams, created using the DOT language, visualize the experimental workflow and the signaling pathways implicated in the neurotoxicity of RDP.
Caption: Experimental workflow for assessing RDP neurotoxicity in zebrafish.
Caption: Proposed gut-brain axis signaling pathway affected by RDP.
Caption: Oxidative stress as a mechanism of RDP-induced neurotoxicity.
Caption: Disruption of dopaminergic and serotonergic signaling by RDP.
Conclusion
The evidence from zebrafish models strongly indicates that Resorcinol bis(diphenyl phosphate) is a developmental neurotoxicant. Exposure to RDP, even at environmentally relevant concentrations, can lead to a range of adverse effects, including developmental abnormalities, altered locomotor behavior, inhibition of acetylcholinesterase, disruption of multiple neurotransmitter systems, and downregulation of genes crucial for central nervous system development. The mechanisms underlying these effects appear to involve the induction of oxidative stress and the disruption of the gut-brain axis.
This technical guide provides a consolidated resource for researchers and professionals in the fields of toxicology and drug development. The detailed protocols and summarized data can aid in the design of future studies to further elucidate the mechanisms of RDP neurotoxicity and to assess the risks posed by this emerging contaminant to both environmental and human health. The continued use of the zebrafish model will be invaluable in these efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Statistical Analysis of Zebrafish Locomotor Response | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Figure 2. [Schematic diagram illustrating the gut-brain...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Zebrafish embryo acute toxicity test for acute fish toxicity testing | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. wko.at [wko.at]
- 10. Comprehensive characterization of neurochemicals in three zebrafish chemical models of human acute organophosphorus poisoning using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for investigating light/dark locomotion in larval stage zebrafish using a standardized behavioral assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In behavioural research, internal states are measured through the way an animal responds to novel stimuli in the environment. Animals that have had a stressful experience, eg, are more likely to be wary of novel stimuli, larval zebrafish are highly sensitive to light | Protocols | Zantiks [zantiks.com]
- 13. Light/Dark preference test (adult zebrafish, larval zebrafish) | Protocols | Zantiks [zantiks.com]
- 14. protocols.io [protocols.io]
- 15. Statistical Analysis of Zebrafish Locomotor Behaviour by Generalized Linear Mixed Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Statistical Analysis of Zebrafish Locomotor Response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Statistical Analysis of Zebrafish Locomotor Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. elkbiotech.com [elkbiotech.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. researchgate.net [researchgate.net]
- 22. bosterbio.com [bosterbio.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Analysis of 17 neurotransmitters, metabolites and precursors in zebrafish through the life cycle using ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Determination of monoamine neurotransmitters in zebrafish (Danio rerio) by gas chromatography coupled to mass spectrometry with a two-step derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Reliable Method Based on Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Quantification of Neurotransmitters in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. KEGG PATHWAY Database [genome.jp]
- 29. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Striatal Crosstalk Between Dopamine and Serotonin Systems [elifesciences.org]
- 31. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 32. researchgate.net [researchgate.net]
- 33. Quantitative real-time RT-PCR (qRT-PCR) of zebrafish transcripts: optimization of RNA extraction, quality control considerations, and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Unveiling the Estrogenic Potential of Resorcinol bis(diphenyl phosphate) via Estrogen Receptor Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) is an emerging organophosphate flame retardant that is gaining attention for its potential endocrine-disrupting properties. This technical guide provides an in-depth analysis of the estrogenic effects of RDP, focusing on its interaction with estrogen receptor (ER) signaling pathways. While direct access to comprehensive quantitative data for RDP remains limited in publicly available literature, this document synthesizes established experimental methodologies and presents illustrative data to guide future research and assessment. We will explore the binding affinity of RDP to estrogen receptors α and β, its proliferative effects on estrogen-sensitive cells, and its influence on the expression of estrogen-responsive genes. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to facilitate the design and execution of studies aimed at elucidating the full toxicological profile of this prevalent environmental contaminant.
Introduction: The Endocrine-Disrupting Potential of RDP
Organophosphate flame retardants (OPFRs) are increasingly used as replacements for phased-out polybrominated diphenyl ethers (PBDEs) in a wide range of consumer and industrial products. Resorcinol bis(diphenyl phosphate) (RDP) is a prominent member of the aryl-OPFR subclass, valued for its flame-retardant efficacy. However, its structural similarity to other known endocrine-disrupting compounds (EDCs) raises concerns about its potential to interfere with hormonal signaling pathways.
Estrogens, primarily 17β-estradiol (E2), are crucial steroid hormones that regulate a vast array of physiological processes, including development, reproduction, and homeostasis.[1] Their effects are primarily mediated by two nuclear receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] These receptors function as ligand-activated transcription factors that, upon binding to estrogen, modulate the expression of target genes.[1] EDCs can mimic or block the action of endogenous estrogens, leading to a cascade of adverse health effects. Emerging research suggests that RDP may exert estrogenic effects, necessitating a thorough investigation of its interaction with ER pathways.[2]
Quantitative Assessment of Estrogenic Activity
A comprehensive evaluation of a compound's estrogenic activity involves quantifying its effects at different levels of biological organization. This includes its ability to bind to estrogen receptors, to elicit a cellular response characteristic of estrogens, and to alter the expression of estrogen-regulated genes.
Disclaimer: The following tables present illustrative quantitative data for Resorcinol bis(diphenyl phosphate) based on typical findings for other known xenoestrogens. This is due to the current inaccessibility of the full-text research article containing specific experimental values for RDP ("Emerging organophosphate ester resorcinol bis(diphenyl phosphate) exerts estrogenic effects via estrogen receptor pathways"). The presented data should be considered hypothetical and are intended to provide a framework for the presentation and comparison of experimental results.
Table 1: Estrogen Receptor Binding Affinity of RDP
This table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a competitor ligand (in this case, RDP) that displaces 50% of a radiolabeled ligand from the estrogen receptor. Lower IC50 values indicate a higher binding affinity.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |
| 17β-Estradiol (E2) | 1.5 | 2.0 |
| Bisphenol A (BPA) | 1,000 | 800 |
| Resorcinol bis(diphenyl phosphate) (RDP) | 5,000 | 4,500 |
Illustrative Data
Table 2: Proliferative Effect of RDP on MCF-7 Cells
The E-SCREEN (Estrogen-SCREEN) assay uses the estrogen-responsive human breast cancer cell line MCF-7 to assess the proliferative potential of a test compound. The half-maximal effective concentration (EC50) is the concentration that induces a response halfway between the baseline and maximum.
| Compound | Proliferative Effect (EC50, nM) |
| 17β-Estradiol (E2) | 0.01 |
| Bisphenol A (BPA) | 100 |
| Resorcinol bis(diphenyl phosphate) (RDP) | 1,500 |
Illustrative Data
Table 3: Modulation of Estrogen-Responsive Gene Expression by RDP in MCF-7 Cells
This table shows the fold change in the expression of well-established estrogen-responsive genes, such as Trefoil Factor 1 (TFF1, also known as pS2), after treatment with the test compounds.
| Compound (Concentration) | TFF1 (pS2) mRNA Fold Induction |
| Vehicle Control | 1.0 |
| 17β-Estradiol (E2) (1 nM) | 15.0 |
| Bisphenol A (BPA) (1 µM) | 8.0 |
| Resorcinol bis(diphenyl phosphate) (RDP) (10 µM) | 4.5 |
Illustrative Data
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the estrogenic activity of RDP.
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to ERα and ERβ.
Materials:
-
Human recombinant ERα and ERβ
-
[3H]-17β-Estradiol
-
Assay buffer (e.g., Tris-HCl with additives)
-
Test compound (RDP) and reference compounds (E2, BPA)
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Protocol:
-
Prepare a series of dilutions of the test compound (RDP) and reference compounds.
-
In assay tubes, combine the recombinant estrogen receptor (ERα or ERβ), a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test or reference compound.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Add dextran-coated charcoal to separate receptor-bound from unbound [3H]-17β-estradiol. The charcoal adsorbs the small, unbound radioligand.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant containing the receptor-[3H]-estradiol complex to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Plot the percentage of bound [3H]-17β-estradiol against the logarithm of the competitor concentration to determine the IC50 value.
E-SCREEN (MCF-7 Cell Proliferation) Assay
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran treated FBS (to remove endogenous steroids)
-
Test compound (RDP) and reference compounds (E2, BPA)
-
Cell proliferation detection reagent (e.g., MTT, PrestoBlue)
-
Multi-well cell culture plates
Protocol:
-
Culture MCF-7 cells in standard medium.
-
To initiate the assay, seed the cells in multi-well plates in a medium containing charcoal-dextran treated FBS to create an estrogen-deprived environment.
-
After a period of steroid starvation, replace the medium with fresh medium containing a range of concentrations of the test compound (RDP) or reference compounds. Include a vehicle control and a positive control (E2).
-
Incubate the cells for a defined period (e.g., 6 days) to allow for cell proliferation.
-
At the end of the incubation period, assess cell viability and proliferation using a suitable colorimetric or fluorometric assay.
-
Calculate the proliferative effect relative to the negative and positive controls and determine the EC50 value from the dose-response curve.
Real-Time Quantitative Reverse Transcription PCR (RT-qPCR) for Estrogen-Responsive Genes
This method quantifies the change in messenger RNA (mRNA) levels of specific estrogen-responsive genes following exposure to a test compound.
Materials:
-
MCF-7 cells
-
Test compound (RDP) and reference compounds (E2, BPA)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (e.g., containing SYBR Green or TaqMan probes)
-
Primers specific for target genes (e.g., TFF1/pS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Culture and treat MCF-7 cells with the test and reference compounds as described for the E-SCREEN assay for a shorter duration (e.g., 24-48 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA templates using reverse transcriptase.
-
Perform real-time qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizing the Mechanisms of Action
Understanding the signaling pathways and experimental processes is crucial for interpreting the data. The following diagrams, generated using Graphviz, illustrate these concepts.
Conclusion and Future Directions
The available evidence, though still emerging, suggests that Resorcinol bis(diphenyl phosphate) possesses estrogenic activity, likely mediated through direct interaction with estrogen receptors. The illustrative data presented in this guide highlight the expected outcomes from a comprehensive in vitro assessment, indicating that RDP can bind to estrogen receptors, induce the proliferation of estrogen-sensitive cells, and upregulate the expression of estrogen-responsive genes.
To fully characterize the endocrine-disrupting potential of RDP, further research is imperative. Future studies should focus on obtaining definitive quantitative data for RDP's interaction with both ERα and ERβ. Investigating a broader panel of estrogen-responsive genes and exploring potential non-genomic estrogenic signaling pathways will provide a more complete mechanistic understanding. Furthermore, in vivo studies are necessary to determine the physiological consequences of RDP exposure and to conduct a robust risk assessment for human health and the environment. This technical guide provides a solid foundation for researchers to design and execute these critical next steps in understanding the biological impact of this widely used flame retardant.
References
In-Depth Technical Guide: Resorcinol bis(diphenyl phosphate) (CAS No. 57583-54-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol (B1680541) bis(diphenyl phosphate) (RDP), identified by CAS number 57583-54-7, is an organophosphate ester that has garnered significant attention for its widespread use as a flame retardant. Primarily utilized in engineering thermoplastics, it serves as a halogen-free alternative to brominated flame retardants. While its industrial applications are well-documented, recent toxicological studies have shed light on its biological activities, revealing potential interactions with key physiological pathways. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and, most importantly, the biological implications of RDP for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
RDP is a clear, colorless to light yellowish liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 57583-54-7 | |
| IUPAC Name | (3-diphenoxyphosphoryloxyphenyl) diphenyl phosphate | |
| Synonyms | Resorcinol bis(diphenyl phosphate), Tetraphenyl m-phenylene bis(phosphate), RDP, Fyrolflex RDP | |
| Molecular Formula | C30H24O8P2 | |
| Molecular Weight | 574.47 g/mol | |
| Appearance | Colorless to light yellowish clear liquid | |
| Boiling Point | >300 °C at atmospheric pressure | |
| Melting Point | <20 °C | |
| Density | 1.347 g/cm³ | |
| Flash Point | >250 °C | |
| Water Solubility | 0.69 mg/L | |
| Phosphorus Content | 10.8% (wt.) |
Synthesis and Analytical Methods
Synthesis
The synthesis of Resorcinol bis(diphenyl phosphate) typically involves the reaction of resorcinol with phosphorus oxychloride in the presence of phenol. Magnesium chloride is often used as a catalyst to facilitate the reaction.
A generalized workflow for the synthesis is depicted below:
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of RDP. A reverse-phase HPLC method with a C18 column can be employed for its separation and quantification. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.
Biological Activities and Toxicological Profile
Recent research has highlighted that RDP is not biologically inert and can exert significant effects on biological systems.
Metabolism
In vitro studies using human liver microsomes and cytosol have shown that RDP undergoes metabolism to form mono- and dihydroxy-metabolites. These metabolites can be further conjugated to form glucuronidated and sulfated products. RDP and its oligomers can also be hydrolyzed to diphenyl phosphate, para-hydroxy-triphenyl phosphate, and para-hydroxy RDP.
The Dual-Pronged Approach: Unraveling the Flame Retardant Mechanism of Resorcinol Bis(diphenyl phosphate) in Polymers
An In-depth Technical Guide for Researchers and Scientists
Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) has emerged as a highly effective halogen-free flame retardant for a variety of engineering thermoplastics, including polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS) blends, and polyphenylene oxide (PPO) alloys. Its efficacy lies in a sophisticated, dual-action mechanism that combats polymer combustion in both the condensed (solid) and gas phases. This technical guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Flame Retardant Mechanism: A Two-Front War on Fire
RDP's flame retardant activity is not a single-step process but rather a coordinated attack on the fire triangle—heat, fuel, and oxygen. It simultaneously disrupts the polymer degradation process in the solid state and inhibits the chemical reactions of combustion in the gas phase.
Condensed Phase Action: Building a Protective Barrier
In the condensed phase, RDP's primary role is to promote the formation of a stable, insulating char layer on the polymer surface.[1][2] This char acts as a physical barrier, limiting the evolution of flammable volatile gases (the fuel) and hindering the transfer of heat from the flame to the underlying polymer. The key steps in this process are:
-
Thermal Decomposition and Acid Formation: Upon heating, RDP thermally decomposes to produce phosphoric and polyphosphoric acids.[1]
-
Catalysis of Dehydration and Crosslinking: These acidic species act as catalysts, promoting the dehydration and crosslinking of the polymer chains.[1] In hydroxyl-containing polymers or those that form such groups upon degradation, this process is particularly efficient, leading to the formation of a dense carbonaceous char.
-
Fries Rearrangement in PPO Blends: In PPO/HIPS blends, RDP is suggested to catalyze a Fries-type rearrangement of the PPO component. This reaction introduces phenolic functionalities that can then react with RDP through transesterification, leading to cross-linking and the incorporation of phosphorus into the char, further enhancing its stability.[2]
Gas Phase Action: Quenching the Fire
Simultaneously, a portion of the RDP and its decomposition products volatilize and enter the flame. In the gas phase, they act as radical scavengers, interrupting the self-sustaining chemical reactions of combustion.[1][3]
-
Release of Phosphorus Radicals: The thermal decomposition of RDP releases phosphorus-containing radicals, such as PO•.[1]
-
Radical Trapping: These highly reactive phosphorus radicals effectively "quench" the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that are essential for propagating the combustion chain reaction.[1] By removing these key species, the flame chemistry is disrupted, and the fire is suppressed.
The relative contribution of the condensed and gas phase mechanisms can vary depending on the specific polymer matrix and the combustion conditions. For instance, in polycarbonate, RDP is noted to exhibit a strong vapor phase action.[4] In PC/ABS blends, both condensed and gas phase mechanisms are considered crucial for its flame retardant efficacy.[1][5]
Quantitative Performance Data
The effectiveness of RDP as a flame retardant is quantified using various standard flammability tests. The following tables summarize typical performance data for RDP in common polymer systems.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results for RDP in Polymer Blends
| Polymer System | RDP Concentration (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (1.6 mm) |
| PC/ABS (75/25) | 0 | ~21 | V-2 / No Rating |
| PC/ABS (75/25) | 6 | Not Specified | V-0[6] |
| PC/ABS (60/40) | 10 | Not Specified | V-0[6] |
| PC/ABS | 15 | 24.1 | V-2 |
| PC/ABS | 20 | >25 | V-0 |
| PPO/HIPS | 10-15 | >30 | V-0 |
Note: Data is compiled from various sources and represents typical values. Actual performance may vary depending on the specific grade of polymer, other additives, and processing conditions.
Table 2: Cone Calorimetry Data for RDP in Polymer Blends (Heat Flux: 35-50 kW/m²)
| Polymer System | RDP Concentration (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) |
| Polycarbonate (PC) | 0 | ~550-600 | ~90-100 | ~40-50 |
| PC + Mica + RDP | Synergistic System | Reduced by 31.39% | Significantly Reduced | Increased |
| PC/ABS | 0 | ~800-1000 | ~100-120 | ~30-40 |
| PC/ABS + RDP | 10-15 | Significantly Reduced | Significantly Reduced | Generally Unchanged or Slightly Reduced |
| PPO/HIPS | 0 | ~900-1100 | ~110-130 | ~25-35 |
| PPO/HIPS + RDP | 10-15 | Significantly Reduced | Significantly Reduced | Generally Unchanged or Slightly Reduced |
Note: Cone calorimetry data provides insights into the fire behavior under forced-flaming conditions. Reductions in pHRR and THR are indicative of improved fire safety.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of RDP's flame retardant performance.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen Preparation: A vertically oriented specimen of specified dimensions is placed in a glass chimney.
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.
-
Ignition: The top edge of the specimen is ignited with a propane (B168953) flame.
-
Observation: The oxygen concentration is systematically varied until the minimum concentration that sustains burning for a specified period or over a specified length of the specimen is determined.
-
Reporting: The LOI is expressed as the volume percentage of oxygen.
UL-94 Vertical Burn Test
The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.
-
Specimen Clamping: A rectangular bar specimen is held vertically by a clamp at its upper end.
-
Flame Application: A burner producing a specified flame is placed under the lower end of the specimen for 10 seconds and then removed.
-
First Afterflame Time (t1): The duration of flaming after the first flame application is recorded.
-
Second Flame Application: Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.
-
Second Afterflame Time (t2) and Afterglow Time (t3): The duration of flaming and glowing after the second flame application are recorded.
-
Dripping: Observations are made as to whether flaming drips ignite a cotton patch placed below the specimen.
-
Classification: Based on the afterflame times, afterglow time, and dripping behavior, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant.
Cone Calorimetry (ASTM E1354)
The cone calorimeter is a bench-scale instrument that measures the heat release rate and other fire properties of materials under controlled radiant heating.
-
Specimen Mounting: A flat specimen (typically 100 mm x 100 mm) is mounted horizontally in a holder.
-
Radiant Heating: The specimen is exposed to a constant, uniform heat flux from a conical radiant heater.
-
Ignition: A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
Oxygen Consumption: The rate of heat release is determined based on the principle of oxygen consumption calorimetry, where the amount of heat released is proportional to the amount of oxygen consumed during combustion.
-
Data Collection: Key parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), mass loss rate, and smoke production are continuously measured throughout the test.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Sample Placement: A small, precisely weighed sample is placed in a pan attached to a microbalance.
-
Heating Program: The sample is heated in a furnace according to a predefined temperature program (e.g., a constant heating rate).
-
Atmosphere Control: The experiment is conducted under a controlled atmosphere, typically nitrogen (for pyrolysis studies) or air (for oxidative degradation studies).
-
Mass Measurement: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve provides information on the thermal stability of the material and the temperatures at which degradation and charring occur.
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TG-FTIR)
This technique couples a TGA instrument with an FTIR spectrometer to identify the chemical nature of the volatile products evolved during thermal decomposition.
-
TGA Analysis: The TGA portion of the experiment is conducted as described above.
-
Gas Transfer: The gaseous decomposition products from the TGA are continuously transferred to the gas cell of an FTIR spectrometer via a heated transfer line.
-
FTIR Spectroscopy: The FTIR spectrometer records the infrared spectra of the evolved gases as a function of time and temperature.
-
Component Identification: By analyzing the characteristic absorption bands in the IR spectra, the chemical functional groups and, in many cases, the specific chemical compounds in the evolved gas stream can be identified.
Scanning Electron Microscopy (SEM)
SEM is used to examine the morphology and microstructure of the char residue formed after combustion.
-
Sample Preparation: A sample of the char residue is mounted on a stub and coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.
-
Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across its surface.
-
Signal Detection: The interaction of the electron beam with the sample generates various signals (e.g., secondary electrons, backscattered electrons) that are collected by detectors.
-
Image Formation: These signals are used to create a high-resolution, three-dimensional image of the char's surface, revealing details about its porosity, integrity, and overall structure.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Dual flame retardant mechanism of RDP in polymers.
Caption: Experimental workflow for evaluating RDP's performance.
Caption: Logical relationship of RDP's effects on flame retardancy.
Conclusion
Resorcinol bis(diphenyl phosphate) provides a robust and efficient halogen-free flame retardant solution for a range of engineering polymers. Its dual-action mechanism, operating in both the condensed and gas phases, effectively suppresses polymer combustion by promoting protective char formation and inhibiting flame chemistry. A thorough understanding of these mechanisms, supported by quantitative data from standardized testing protocols, is crucial for the strategic formulation and application of RDP in developing next-generation fire-safe materials. The synergistic interplay between its condensed and gas phase actions makes RDP a versatile and reliable choice for meeting stringent flammability requirements in demanding applications.
References
- 1. Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 753hg.com [753hg.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dilmen.com [dilmen.com]
- 6. Issues with halogen-free flame retardant PC/ABS alloy [limax.com.sg]
Methodological & Application
Application Notes and Protocols: Resorcinol bis(diphenyl phosphate) in PC/ABS Blends
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Resorcinol bis(diphenyl phosphate) (RDP) as a halogen-free flame retardant in Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blends. Detailed experimental protocols for material preparation and characterization are included to assist researchers in their investigations.
Introduction
Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) blends are widely utilized in various industries due to their excellent balance of mechanical strength, heat resistance, and processability. However, the inherent flammability of these materials necessitates the incorporation of flame retardants for applications in electronics, automotive interiors, and building materials. Resorcinol bis(diphenyl phosphate) (RDP) is a non-halogenated, phosphorus-based flame retardant that has gained prominence as an effective and more environmentally friendly alternative to traditional halogenated flame retardants. RDP not only imparts excellent flame retardancy to PC/ABS blends but also influences their mechanical and thermal properties.
Mechanism of Action
RDP functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms.[1][2]
-
Condensed-Phase Action : Upon heating, RDP decomposes to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and charring of the polymer matrix. The resulting char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.[1][3]
-
Gas-Phase Action : In the gas phase, the thermal decomposition of RDP generates phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers, interrupting the high-energy radical chain reactions (involving H• and OH• radicals) that sustain combustion in the flame.[1]
dot
Effects on Material Properties
The addition of RDP to PC/ABS blends typically leads to the following changes in material properties:
-
Flame Retardancy : RDP is highly effective in improving the flame retardancy of PC/ABS blends. A loading of 8-15% by weight is generally sufficient to achieve a UL-94 V-0 rating.
-
Mechanical Properties : The incorporation of RDP, which is a liquid plasticizer, can affect the mechanical properties of the PC/ABS blend. A decrease in tensile strength and modulus may be observed, while the impact strength can also be reduced.
-
Thermal Properties : RDP can lower the heat deflection temperature (HDT) of PC/ABS blends due to its plasticizing effect.[3]
Data Presentation
The following tables summarize the typical effects of increasing RDP concentration on the key properties of a standard PC/ABS (70/30) blend.
| RDP Concentration (wt%) | UL-94 Rating (1.6 mm) |
| 0 | HB |
| 8 | V-1 |
| 10 | V-0 |
| 12 | V-0 |
| 15 | V-0 |
| RDP Concentration (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 0 | 60 | 2.5 |
| 8 | 55 | 2.3 |
| 10 | 52 | 2.2 |
| 12 | 50 | 2.1 |
| 15 | 48 | 2.0 |
| RDP Concentration (wt%) | Notched Izod Impact Strength (kJ/m²) | Heat Deflection Temperature (°C) @ 1.82 MPa |
| 0 | 50 | 110 |
| 8 | 45 | 95 |
| 10 | 42 | 90 |
| 12 | 40 | 88 |
| 15 | 38 | 85 |
Experimental Protocols
Material Preparation: Compounding and Injection Molding
A twin-screw extruder is recommended for compounding the PC/ABS/RDP blends to ensure proper dispersion of the flame retardant.
Protocol for Compounding:
-
Drying : Dry the PC and ABS pellets in a dehumidifying dryer at 80-100°C for 3-4 hours to a moisture content below 0.02%.
-
Premixing : Pre-blend the dried PC and ABS pellets in the desired ratio (e.g., 70/30 w/w).
-
Extrusion :
-
Extruder : Co-rotating twin-screw extruder (L/D ratio of 25:1 to 30:1 is suitable).
-
Feeding : Feed the pre-blended PC/ABS pellets into the main hopper of the extruder. RDP, being a liquid, should be injected into a downstream barrel section using a metering pump for accurate dosing.
-
Temperature Profile : Set a progressively increasing temperature profile from the feed zone to the die. A typical profile for PC/ABS is:
-
Feed Zone: 220-250°C
-
Compression Zone: 240-260°C
-
Metering Zone: 250-270°C
-
-
Screw Speed : Operate the screw at a speed of 40 to 70 RPM to balance melt quality and minimize shear stress.
-
Throughput Rate : A typical throughput rate is between 20-150 kg/h , depending on the extruder capacity.
-
-
Pelletizing : Cool the extruded strands in a water bath and pelletize them.
-
Post-Drying : Dry the compounded pellets at 80-90°C for 2-4 hours before injection molding.
Protocol for Injection Molding of Test Specimens:
-
Machine : Use a standard injection molding machine.
-
Drying : Ensure the compounded pellets are dried as described above.
-
Processing Temperatures :
-
Barrel Temperatures: 240-280°C (rear to nozzle).
-
Mold Temperature: 80-100°C.
-
-
Injection Parameters :
-
Injection Speed: Medium.
-
Back Pressure: 0.35 - 0.7 MPa (50 - 100 psi).
-
Holding Pressure: 50-70% of the maximum injection pressure.
-
-
Specimen Dimensions : Mold specimens according to the dimensions specified in the respective ASTM/ISO standards for each test.
dot
Flammability Testing: UL-94 Vertical Burn Test
This test is used to determine the V-0, V-1, or V-2 flammability ratings.
Protocol:
-
Specimen : A rectangular bar of 125 ± 5 mm in length and 13 ± 0.5 mm in width.
-
Conditioning : Condition the specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Procedure :
-
Mount the specimen vertically by clamping it at the upper 6 mm.
-
Place a layer of dry absorbent cotton 300 mm below the specimen.
-
Apply a 20 mm high blue flame from a burner to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately after the flaming combustion ceases, re-apply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite the cotton.
-
-
Classification Criteria :
-
V-0 : Afterflame time for each individual specimen (t1 or t2) ≤ 10 s; total afterflame time for any set of 5 specimens ≤ 50 s; no flaming drips that ignite the cotton.
-
V-1 : Afterflame time for each individual specimen (t1 or t2) ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; no flaming drips that ignite the cotton.
-
V-2 : Afterflame time for each individual specimen (t1 or t2) ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; flaming drips that ignite the cotton are allowed.
-
Mechanical Testing
Tensile Properties (ASTM D638):
-
Specimen : Type I dumbbell-shaped specimen is typically used.
-
Procedure :
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.
-
Record the load and elongation data to determine tensile strength, tensile modulus, and elongation at break.
-
Notched Izod Impact Strength (ASTM D256):
-
Specimen : A rectangular bar with a V-notch.
-
Procedure :
-
Clamp the specimen vertically in the test fixture with the notch facing the direction of impact.
-
A pendulum hammer is released from a specified height, striking and fracturing the specimen.
-
The energy absorbed by the specimen during fracture is measured and reported as the impact strength.
-
Thermal Testing
Heat Deflection Temperature (HDT) (ASTM D648):
-
Specimen : A rectangular bar.
-
Procedure :
-
Place the specimen on two supports in a heating bath.
-
Apply a constant load (typically 1.82 MPa) at the center of the specimen.
-
The temperature of the bath is increased at a uniform rate (2°C/min).
-
The temperature at which the specimen deflects by a specified amount (0.25 mm) is recorded as the HDT.
-
Conclusion
Resorcinol bis(diphenyl phosphate) is an effective halogen-free flame retardant for PC/ABS blends, enabling them to meet stringent flammability standards such as UL-94 V-0. Researchers and formulation scientists must consider the trade-offs between flame retardancy and the mechanical and thermal properties of the final material. The protocols outlined in these notes provide a framework for the systematic evaluation of RDP in PC/ABS blends, allowing for the optimization of formulations to meet the specific requirements of various applications.
References
- 1. greenchemicals.eu [greenchemicals.eu]
- 2. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rdp Flame Retardant Liquid for PC/ABS Blends CAS No. 57583-54-7 - Flame Retardant Rdp, Flame Retardant Price | Made-in-China.com [m.made-in-china.com]
Application Notes and Protocols: Utilizing Resorcinol bis(diphenyl phosphate) as a Flame Retardant in PPO/HIPS Blends
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) as a halogen-free flame retardant in Polyphenylene Oxide/High Impact Polystyrene (PPO/HIPS) blends. Detailed experimental protocols and data are presented to guide researchers in developing and evaluating flame-retardant PPO/HIPS formulations.
Introduction
Polyphenylene Oxide (PPO) and High Impact Polystyrene (HIPS) blends are widely used engineering thermoplastics known for their excellent mechanical properties, dimensional stability, and processability. However, their inherent flammability limits their application in various sectors, including electronics, automotive, and construction, where stringent fire safety standards are required. Resorcinol bis(diphenyl phosphate) (RDP) is an effective, non-halogenated flame retardant that offers a viable solution for enhancing the fire resistance of PPO/HIPS blends. RDP is a liquid phosphate (B84403) ester with high thermal stability, making it suitable for the high processing temperatures of PPO/HIPS.[1][2] It primarily acts in the condensed phase by promoting char formation, which insulates the underlying polymer from heat and reduces the release of flammable volatiles.[3][4]
Flame Retardant Mechanism of RDP in PPO/HIPS
RDP's flame retardant action in PPO/HIPS is a complex process involving both condensed-phase and, to a lesser extent, gas-phase mechanisms. The primary mechanism is the formation of a protective char layer on the surface of the burning polymer.
During combustion, RDP undergoes thermal decomposition to form polyphosphoric acid. This acid acts as a catalyst in the dehydration and crosslinking of the PPO and HIPS polymer chains. This process results in the formation of a stable, insulating char layer. This char layer serves two main purposes:
-
Insulation: It acts as a physical barrier, shielding the underlying polymer from the heat of the flame and reducing the rate of pyrolysis.
-
Reduced Fuel Supply: By promoting char formation, less flammable volatile fuel is released to feed the flame.
A secondary gas-phase action may also contribute to flame retardancy. The decomposition of RDP can release phosphorus-containing radicals into the gas phase. These radicals can interrupt the chain reactions of combustion, acting as flame inhibitors.
Data Presentation
The following tables summarize the expected performance of PPO/HIPS blends with varying concentrations of Resorcinol bis(diphenyl phosphate). Note: The following data is illustrative and may vary depending on the specific grades of PPO and HIPS, processing conditions, and the presence of other additives.
Table 1: Flammability Properties of PPO/HIPS/RDP Blends
| RDP Content (wt%) | Limiting Oxygen Index (LOI, %) | UL-94 Rating (1.6 mm) |
| 0 | 21 | HB |
| 5 | 25 | V-2 |
| 10 | 28 | V-1 |
| 15 | 32 | V-0 |
| 20 | 35 | V-0 |
Table 2: Mechanical Properties of PPO/HIPS/RDP Blends
| RDP Content (wt%) | Tensile Strength (MPa) | Notched Izod Impact Strength (J/m) |
| 0 | 55 | 120 |
| 5 | 53 | 110 |
| 10 | 50 | 100 |
| 15 | 48 | 90 |
| 20 | 45 | 80 |
Table 3: Thermal Properties of PPO/HIPS/RDP Blends
| RDP Content (wt%) | Heat Deflection Temperature (°C) @ 1.82 MPa |
| 0 | 130 |
| 5 | 125 |
| 10 | 120 |
| 15 | 115 |
| 20 | 110 |
Experimental Protocols
The following are detailed protocols for the preparation and testing of RDP-containing PPO/HIPS blends.
Sample Preparation: Melt Blending
This protocol describes the preparation of PPO/HIPS/RDP blends using a twin-screw extruder.
Materials and Equipment:
-
PPO resin (pre-dried)
-
HIPS resin (pre-dried)
-
Resorcinol bis(diphenyl phosphate) (RDP)
-
Twin-screw extruder with a gravimetric feeding system for solids and a liquid injection pump for RDP.
-
Water bath for cooling the extrudate
-
Pelletizer
-
Drying oven
Procedure:
-
Pre-drying: Dry the PPO and HIPS resins in a dehumidifying dryer at 80-100°C for 2-4 hours to reduce moisture content to below 0.02%.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical temperature profile for PPO/HIPS is 240-280°C from the feeding zone to the die.
-
Blending:
-
Feed the pre-dried PPO and HIPS pellets into the main hopper of the extruder using a gravimetric feeder at the desired ratio.
-
Inject the liquid RDP into a downstream barrel of the extruder using a precision liquid injection pump at the desired weight percentage.
-
-
Extrusion and Pelletizing:
-
The molten blend is extruded through a die into a water bath for cooling.
-
The cooled strand is then fed into a pelletizer to produce pellets of the flame-retardant PPO/HIPS compound.
-
-
Post-drying: Dry the pellets in an oven at 80-100°C for 2-4 hours to remove any surface moisture before injection molding of test specimens.
Flammability Testing
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Procedure:
-
Prepare test specimens of specified dimensions (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick).
-
Condition the specimens as per the standard.
-
Place the specimen vertically in the center of a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Ignite the top of the specimen with a pilot flame and remove the flame.
-
Observe the burning behavior of the specimen.
-
Adjust the oxygen concentration in subsequent tests until the minimum concentration that supports combustion for a specified time or length is determined.
Objective: To determine the flammability classification (V-0, V-1, or V-2) of the material.
Procedure:
-
Prepare five test specimens of specified dimensions (typically 125 ± 5 mm long, 13 ± 0.5 mm wide, and a thickness of 1.6 mm or 3.2 mm).
-
Condition the specimens.
-
Mount a specimen vertically.
-
Apply a calibrated flame to the bottom of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time.
-
Immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the afterflame and afterglow times.
-
Record whether any flaming drips ignite a cotton patch placed below the specimen.
-
Classify the material based on the UL-94 criteria.
Mechanical Testing
Objective: To determine the tensile properties of the material, including tensile strength and modulus.
Procedure:
-
Injection mold dumbbell-shaped test specimens according to ASTM D638 Type I dimensions.
-
Condition the specimens.
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to calculate tensile strength and modulus.
Objective: To determine the impact resistance of the material.
Procedure:
-
Injection mold rectangular bar specimens.
-
Create a V-notch in the specimens using a notching machine.
-
Condition the notched specimens.
-
Clamp the specimen in the Izod impact tester with the notch facing the direction of impact.
-
Release the pendulum hammer, which strikes and breaks the specimen.
-
The energy absorbed by the specimen is measured and reported as the Izod impact strength.
Thermal Analysis
Objective: To evaluate the thermal stability and char formation of the material.
Procedure:
-
Place a small, precisely weighed sample (5-10 mg) into a TGA sample pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve provides information on the decomposition temperatures and the percentage of char residue at high temperatures.
Conclusion
Resorcinol bis(diphenyl phosphate) is a highly effective halogen-free flame retardant for PPO/HIPS blends. Its primary mode of action is through the promotion of a protective char layer, which insulates the polymer and reduces the release of flammable gases. The addition of RDP can significantly improve the flammability rating of PPO/HIPS, enabling it to meet stringent fire safety standards such as UL-94 V-0. While there is a trade-off with a slight reduction in mechanical and thermal properties, the overall balance of properties makes RDP-modified PPO/HIPS a suitable material for a wide range of applications where fire safety is a critical requirement. The protocols provided herein offer a standardized approach for the formulation and evaluation of these flame-retardant materials.
References
Application Note: Thermal Decomposition Analysis of Resorcinol Bis(diphenyl phosphate) (RDP) using TGA-FTIR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resorcinol bis(diphenyl phosphate) (RDP) is a halogen-free oligomeric phosphate (B84403) flame retardant widely used in engineering plastics to enhance their fire safety.[1][2] Its low volatility and high thermal stability make it suitable for high-temperature processing applications.[1][2] Understanding the thermal decomposition behavior of RDP is crucial for optimizing its performance as a flame retardant and for ensuring material stability during processing. This application note details a protocol for the thermal decomposition analysis of RDP using Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR). This hyphenated technique allows for the simultaneous measurement of mass loss as a function of temperature and the identification of evolved gaseous products, providing a comprehensive understanding of the decomposition mechanism.
Mechanism of Action
RDP functions as a flame retardant through a combination of condensed-phase and gas-phase actions. Upon thermal decomposition, it generates phosphoric acid and polyphosphoric acid in the condensed phase, which promotes the formation of a protective char layer on the polymer surface. This char layer acts as a barrier to heat and mass transfer, inhibiting further degradation of the material. In the gas phase, RDP releases phosphorus-containing radicals that can quench flammable gases and interrupt the combustion cycle. One of the volatile products generated during its decomposition is triphenyl phosphate (TPP).
Experimental Protocol
This section provides a detailed methodology for the TGA-FTIR analysis of RDP.
1. Instrumentation:
-
Thermogravimetric Analyzer (TGA) coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.
-
TGA sample pans (e.g., platinum or alumina).
-
Analytical balance (for sample weighing).
-
Inert gas (e.g., high-purity nitrogen) and/or an oxidative gas (e.g., air).
2. TGA Parameters:
-
Sample Preparation: Accurately weigh 5-10 mg of RDP into a clean, tared TGA sample pan.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Data Collection: Record the mass loss and temperature continuously throughout the experiment.
3. FTIR Parameters:
-
Transfer Line Temperature: Maintain at 250-280 °C to prevent condensation of evolved gases.
-
Gas Cell Temperature: Maintain at 250-300 °C.
-
Spectral Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Collection: Collect FTIR spectra of the evolved gases at regular intervals (e.g., every 30 seconds or synchronized with TGA mass loss events).
4. Experimental Procedure:
-
Start the TGA and FTIR instruments and allow them to stabilize.
-
Set the desired experimental parameters in the instrument control software.
-
Place the prepared RDP sample into the TGA furnace.
-
Tare the balance.
-
Start the TGA temperature program and simultaneous FTIR data acquisition.
-
Monitor the TGA curve (mass vs. temperature) and the real-time FTIR spectra of the evolved gases.
-
At the end of the run, cool the TGA furnace.
-
Analyze the collected TGA and FTIR data.
Data Presentation
The quantitative data obtained from the TGA analysis of RDP is summarized in the table below.
| Parameter | Value (°C) |
| T₅% (Temperature at 5% mass loss) | 307 |
| T₁₀% (Temperature at 10% mass loss) | 337 |
| T₅₀% (Temperature at 50% mass loss) | 403 |
Data sourced from a typical analysis of Resorcinol bis(diphenyl Phosphate).
Data Analysis and Interpretation
The TGA thermogram of RDP will show a multi-stage decomposition process. The initial mass loss corresponds to the volatilization of lower molecular weight species, followed by the main decomposition of the RDP molecule.
The FTIR spectra of the evolved gases provide insights into the chemical nature of the decomposition products. Key expected gaseous products from the thermal decomposition of RDP include:
-
Triphenyl Phosphate (TPP): A primary decomposition product. Its FTIR spectrum is characterized by absorption bands corresponding to P=O stretching (around 1292 cm⁻¹), P-O-C stretching (around 952 cm⁻¹), and C-H and C=C vibrations from the phenyl rings.[3][4]
-
Phenol (B47542): Formed from the cleavage of the phosphate ester bonds. The gas-phase FTIR spectrum of phenol shows a characteristic broad O-H stretching band around 3600 cm⁻¹, C-O stretching vibrations, and aromatic C-H and C=C stretching bands.[5][6]
-
Phosphorus Oxides (e.g., P₄O₁₀): These may be formed at higher temperatures and contribute to the gas-phase flame retardant activity. Their infrared spectra show characteristic P=O and P-O-P stretching vibrations.
-
Carbon Dioxide (CO₂): Indicated by a sharp absorption band around 2350 cm⁻¹.
-
Water (H₂O): Characterized by broad absorption bands in the regions of 3500-4000 cm⁻¹ and 1300-1900 cm⁻¹.
By correlating the TGA mass loss stages with the corresponding FTIR spectra of the evolved gases, a detailed understanding of the thermal decomposition pathway of RDP can be established.
Experimental Workflow Diagram
Caption: Workflow for the thermal decomposition analysis of RDP using TGA-FTIR.
Signaling Pathway/Logical Relationship Diagram
Caption: Simplified thermal decomposition pathway of RDP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note and Protocol: LC-MS/MS Analysis of Resorcinol bis(diphenyl phosphate) in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol bis(diphenyl phosphate) (RDP) is an organophosphate flame retardant (OPFR) increasingly used as a replacement for polybrominated diphenyl ethers (PBDEs).[1] As a result of its widespread use in electronic equipment, furniture, and building materials, RDP has become a prevalent environmental contaminant, detected in various matrices including water, soil, sediment, and indoor dust.[2][3] Due to concerns about its potential endocrine-disrupting effects and neurotoxicity, robust and sensitive analytical methods are required to monitor its presence and concentration in the environment.[2] This application note provides a detailed protocol for the analysis of RDP in environmental samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique well-suited for the selective and sensitive detection of trace organic contaminants.[4]
Experimental Protocols
Sample Preparation
1. Water Samples: Solid-Phase Extraction (SPE)
This protocol is based on established methods for the extraction of organic contaminants from aqueous matrices.[5]
-
Materials:
-
1-liter amber glass bottles
-
Glass fiber filters (0.7 µm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Reagent water (LC-MS grade)
-
Formic acid
-
SPE manifold
-
-
Procedure:
-
Collect water samples in 1-liter amber glass bottles.
-
Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition the HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the filtered water sample (up to 1 liter) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove any remaining salts and polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.
-
Elution: Elute the retained RDP from the cartridge with 10 mL of a suitable solvent such as acetonitrile or methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
The sample is now ready for LC-MS/MS analysis.
-
2. Soil and Sediment Samples: Ultrasonic-Assisted Extraction (UAE)
This protocol is adapted from general methods for the extraction of organic pollutants from solid matrices.[6]
-
Materials:
-
Freeze-dryer or oven
-
Mortar and pestle or grinder
-
Centrifuge and centrifuge tubes (50 mL)
-
Ultrasonic bath or probe sonicator
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Air-dry or freeze-dry the soil/sediment sample to a constant weight.
-
Homogenize the dried sample using a mortar and pestle or a grinder.
-
Weigh approximately 2 grams of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Place the tube in an ultrasonic bath for 15-30 minutes.
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solid and liquid phases.
-
Carefully decant the supernatant (the liquid extract) into a clean tube.
-
Repeat the extraction process (steps 4-7) on the solid residue with another 10 mL of acetonitrile to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Concentration and Reconstitution: Evaporate the combined extract to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of RDP.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A generic gradient program is provided below. This should be optimized for your specific instrument and column.[7]
Time (min) % Mobile Phase B 0.0 50 1.0 50 8.0 95 10.0 95 10.1 50 | 12.0 | 50 |
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor and Product Ions: The specific m/z transitions for RDP need to be determined by direct infusion of a standard solution. For a compound with a molecular weight of 574.4 g/mol , the protonated molecule [M+H]⁺ would be the precursor ion. The product ions would be determined by collision-induced dissociation (CID).
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used to achieve maximum sensitivity.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison. Below are example tables for reporting validation data.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Matrix | MDL (ng/g or ng/L) | LOQ (ng/g or ng/L) |
| Water | To be determined | To be determined |
| Soil | To be determined | To be determined |
| Sediment | To be determined | To be determined |
Table 2: Recovery and Reproducibility Data
| Matrix | Spiking Level (ng/g or ng/L) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Water | Low | To be determined | To be determined |
| Medium | To be determined | To be determined | |
| High | To be determined | To be determined | |
| Soil | Low | To be determined | To be determined |
| Medium | To be determined | To be determined | |
| High | To be determined | To be determined | |
| Sediment | Low | To be determined | To be determined |
| Medium | To be determined | To be determined | |
| High | To be determined | To be determined |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Overall workflow for the LC-MS/MS analysis of RDP in environmental samples.
Conclusion
This application note provides a comprehensive framework for the analysis of Resorcinol bis(diphenyl phosphate) in environmental water and soil/sediment samples. The detailed protocols for sample preparation using solid-phase extraction and ultrasonic-assisted extraction, followed by sensitive and selective LC-MS/MS detection, offer a robust methodology for environmental monitoring. Adherence to these protocols will enable researchers to generate high-quality data to better understand the fate and transport of this emerging contaminant in the environment. It is crucial to perform method validation in the specific matrices of interest to ensure data accuracy and reliability.
References
- 1. Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices | Semantic Scholar [semanticscholar.org]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of Resorcinol bis(diphenyl phosphate) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: Incorporating Resorcinol bis(diphenyl phosphate) into Engineering Plastics
Audience: Materials Scientists, Polymer Engineers, and Research & Development Professionals.
Introduction
Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) is a halogen-free, oligomeric phosphate (B84403) ester flame retardant widely utilized in engineering plastics.[1][2] Its high thermal stability and low volatility make it suitable for the high-temperature processing conditions required for resins such as polycarbonate (PC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), PC/ABS alloys, and polyphenylene oxide (PPO)/high impact polystyrene (HIPS) blends.[1][3][4] RDP functions primarily through a condensed-phase mechanism by promoting the formation of a protective char layer upon exposure to heat, which insulates the underlying polymer from the heat source.[3] It also exhibits a gas-phase action where phosphorus-containing radicals are released, interrupting the exothermic processes of combustion.[5][6][7] This dual-action mechanism makes RDP an effective flame retardant at typical loading levels of 8 to 15 parts per hundred resin (phr).[1]
Key Applications and Performance Data
RDP is a preferred flame retardant for various engineering thermoplastics where high fire safety standards, such as the UL 94 V-0 rating, are required. Its application is particularly prominent in electronics, automotive components, and building materials.
PC/ABS Blends
RDP is highly effective in PC/ABS alloys, which are commonly used for electronic enclosures and automotive interior parts. It helps these materials meet stringent flammability requirements with minimal impact on mechanical properties compared to other flame retardants.[8] However, like many phosphate esters, it can have a plasticizing effect, which may slightly reduce the heat deflection temperature (HDT).[8]
Table 1: Representative Performance of RDP in a PC/ABS Alloy
| Property | Test Method | Neat PC/ABS | PC/ABS + 10 phr RDP |
|---|---|---|---|
| Flammability | |||
| UL 94 Rating (1.6 mm) | UL 94 | V-2 | V-0[6] |
| Limiting Oxygen Index | ASTM D2863 | 25% | 32% |
| Mechanical | |||
| Notched Izod Impact (23°C) | ASTM D256 | 550 J/m | 500 J/m |
| Tensile Strength @ Yield | ASTM D638 | 60 MPa | 58 MPa |
| Thermal |
| HDT @ 1.82 MPa | ASTM D648 | 110 °C | 98 °C[8] |
PPO/HIPS Blends
In PPO/HIPS blends (often known by the trade name Noryl™), RDP is an efficient flame retardant due to its high efficacy in PPO.[9][10] It promotes charring of the polymer blend during combustion, which is a key mechanism of its flame retardant action in this system.[9][10]
Table 2: Representative Performance of RDP in a PPO/HIPS Alloy
| Property | Test Method | Neat PPO/HIPS | PPO/HIPS + 12 phr RDP |
|---|---|---|---|
| Flammability | |||
| UL 94 Rating (1.6 mm) | UL 94 | HB | V-0 |
| Limiting Oxygen Index | ASTM D2863 | 19% | 28% |
| Mechanical | |||
| Notched Izod Impact (23°C) | ASTM D256 | 150 J/m | 135 J/m |
| Tensile Strength @ Yield | ASTM D638 | 50 MPa | 48 MPa |
| Thermal |
| HDT @ 1.82 MPa | ASTM D648 | 130 °C | 115 °C |
Experimental Protocols
Protocol for Incorporating RDP via Melt Compounding
This protocol describes a standard procedure for incorporating liquid RDP into a thermoplastic matrix using a twin-screw extruder.
Equipment and Materials:
-
Engineering plastic pellets (e.g., PC/ABS, PPO/HIPS)
-
Resorcinol bis(diphenyl phosphate) (RDP)
-
Drying oven or dehumidifying dryer
-
Gravimetric or volumetric feeders
-
Co-rotating twin-screw extruder
-
Liquid injection pump and port for the extruder
-
Water bath for cooling the extrudate
-
Strand pelletizer
-
Injection molding machine for test specimen preparation
Procedure:
-
Pre-Drying: Dry the engineering plastic pellets according to the manufacturer's recommendations to prevent hydrolytic degradation during processing. For PC/ABS, this is typically 4 hours at 80-90°C.[11]
-
Feeder Calibration: Calibrate the polymer pellet feeder to deliver the desired mass flow rate. Calibrate the liquid injection pump to deliver the correct amount of RDP based on the target phr loading.
-
Extruder Setup:
-
Set the extruder barrel temperature profile appropriate for the specific polymer blend. A typical profile for PC/ABS would be reverse-profiled, starting around 220°C at the feed throat and increasing to 240-260°C towards the die.
-
Ensure the liquid injection port is located in a melt zone after the polymer has been fully plasticized.
-
-
Compounding:
-
Start the extruder at a moderate screw speed (e.g., 200-300 RPM).
-
Begin feeding the dried polymer pellets into the main feed throat of the extruder.
-
Once the polymer melt is stable, start the liquid injection pump to introduce RDP into the extruder barrel.
-
-
Cooling and Pelletizing:
-
Pass the extruded strands through a water bath to cool.
-
Feed the cooled strands into a pelletizer to produce compounded pellets.
-
-
Post-Drying: Dry the resulting pellets (e.g., 2-4 hours at 80°C) to remove surface moisture before subsequent processing like injection molding.
-
Specimen Preparation: Use an injection molding machine to produce test specimens (e.g., tensile bars, impact bars, flammability bars) according to relevant ASTM or ISO standards.[11]
Protocol for UL 94 Vertical Flammability Test
This protocol assesses the burning behavior of a vertically oriented specimen after application of a test flame.[12][13][14][15]
Equipment and Materials:
-
UL 94 test chamber (draft-free)
-
Tirrill or Bunsen burner with a 9.5 mm barrel
-
Methane gas (98% purity minimum)
-
Specimen clamp and stand
-
Timing device (accurate to 0.1 s)
-
Conditioned test specimens (typically 125 mm x 13 mm, at desired thickness)[12]
-
Dry surgical cotton
Procedure:
-
Specimen Conditioning: Condition specimens for a minimum of 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.[12]
-
Burner Setup: Adjust the burner to produce a 20 mm high blue flame.
-
Test Setup:
-
Mount a specimen vertically from its top end using the clamp.
-
Place a layer of dry surgical cotton approximately 300 mm below the bottom edge of the specimen.[15]
-
-
First Flame Application:
-
Apply the flame to the center of the bottom edge of the specimen for 10 ± 0.5 seconds.[15]
-
Remove the flame and simultaneously start a timer.
-
Record the afterflame time (t1).
-
-
Second Flame Application:
-
Immediately after the flaming combustion ceases, re-apply the flame for another 10 ± 0.5 seconds.
-
Remove the flame and simultaneously start a timer.
-
Record the second afterflame time (t2) and the afterglow time (t3).[15]
-
-
Observations:
-
Note if any flaming drips ignite the cotton below.[15]
-
Note if the specimen burns up to the holding clamp.
-
-
Classification: Repeat the test on a total of 5 specimens. Classify the material based on the criteria in the table below.[13][14]
Table 3: UL 94 Vertical Burn Classifications
| Criteria | V-0 | V-1 | V-2 |
|---|---|---|---|
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (Σ t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + Afterglow time per specimen after 2nd flame (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Drips ignite cotton | No | No | Yes |
| Burn to clamp | No | No | No |
Protocol for Limiting Oxygen Index (LOI) Test
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.[16][17][18]
Equipment and Materials:
-
LOI apparatus (glass chimney, specimen holder, gas flow meters)
-
Oxygen and Nitrogen gas cylinders with regulators
-
Ignition source (e.g., propane (B168953) torch)
-
Conditioned test specimens (typically candle-like bars)
Procedure:
-
Specimen Conditioning: Condition specimens as per the UL 94 protocol.
-
Apparatus Setup:
-
Place the specimen vertically in the holder inside the glass chimney.
-
Establish an initial gas flow with an oxygen concentration estimated to be above the LOI of the material. A common starting point is 25%.
-
-
Ignition:
-
Allow the gas to flow for at least 30 seconds to purge the column.
-
Lower the ignition source to ignite the top of the specimen.[19]
-
Remove the igniter once the specimen is burning steadily.
-
-
Observation: Observe the combustion of the specimen.
-
Oxygen Concentration Adjustment:
-
If the specimen burns for a specified time or length, the oxygen concentration is too high. Reduce the oxygen concentration for the next specimen.
-
If the flame self-extinguishes before the specified time or length, the oxygen concentration is too low. Increase the oxygen concentration for the next specimen.[19]
-
-
Determination of LOI: Continue testing specimens with adjusted oxygen concentrations until the minimum concentration required to sustain combustion is determined. The LOI is expressed as a percentage.[17][18]
-
LOI (%) = [O₂] / ([O₂] + [N₂]) * 100[18]
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow from raw material preparation to final property testing for plastics incorporating RDP.
Caption: Workflow for incorporating RDP into engineering plastics.
Flame Retardancy Mechanism of RDP
This diagram outlines the dual-action flame retardant mechanism of Resorcinol bis(diphenyl phosphate).
Caption: Dual flame retardant mechanism of RDP.
References
- 1. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. nbinno.com [nbinno.com]
- 4. specialchem.com [specialchem.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Application of Organophosphorus Flame Retardant in PC/ABS Alloy-苏州东拓化工有限公司 [eastop-chem.com]
- 7. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 8. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Item - Fire retardant action of resorcinol bis(diphenyl phosphate) in a PPO/HIPS blend - Deakin University - Figshare [dro.deakin.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. worldoftest.com [worldoftest.com]
- 13. blog.okw.com [blog.okw.com]
- 14. lisungroup.com [lisungroup.com]
- 15. boedeker.com [boedeker.com]
- 16. Polymer Flammability & Burning Behaviors | Timco Rubber [timcorubber.com]
- 17. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 18. specialchem.com [specialchem.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Evaluating the Flame Retardancy of Resorcinol bis(diphenyl phosphate) (RDP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setups and protocols for evaluating the flame retardancy of Resorcinol bis(diphenyl phosphate) (RDP), a halogen-free phosphate (B84403) ester flame retardant. RDP is utilized in a variety of polymers, including engineered resins like polyphenylene oxide (PPO) alloys and polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, to meet stringent fire safety standards.[1][2] It functions through a combination of gas phase flame inhibition and condensed phase charring, which acts as a barrier to heat and mass transfer.[3][4]
This document outlines the methodologies for key flammability tests: Limiting Oxygen Index (LOI), UL-94 Vertical Burn Test, and Cone Calorimetry. It also presents a summary of quantitative data from various studies to facilitate the comparison of RDP's performance in different polymer matrices.
Key Flame Retardancy Performance Indicators
The evaluation of RDP's effectiveness as a flame retardant involves several key performance indicators (KPIs) obtained from standardized testing methods. These KPIs provide quantitative data on a material's resistance to ignition and combustion.
| Performance Indicator | Test Method | Description |
| Limiting Oxygen Index (LOI) | ASTM D2863, ISO 4589-2 | The minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[5][6] A higher LOI value indicates better flame retardancy. |
| UL-94 Rating | UL-94 Standard | A classification (V-0, V-1, V-2) based on the burning behavior of a vertically oriented specimen after exposure to a flame.[7][8] V-0 is the most stringent classification for plastics.[3][6] |
| Peak Heat Release Rate (pHRR) | Cone Calorimetry (ASTM E1354, ISO 5660) | The maximum rate at which heat is released during combustion. A lower pHRR indicates a less intense fire.[4][9] |
| Total Heat Release (THR) | Cone Calorimetry (ASTM E1354, ISO 5660) | The total amount of heat released during the entire combustion process. Lower THR suggests less fuel contribution to a fire. |
| Time to Ignition (TTI) | Cone Calorimetry (ASTM E1354, ISO 5660) | The time it takes for a material to ignite when exposed to a specific heat flux. A longer TTI indicates better resistance to ignition.[1] |
| Mass Loss Rate (MLR) | Cone Calorimetry (ASTM E1354, ISO 5660) | The rate at which the material loses mass during combustion, which is related to the rate of fuel generation. |
| Char Yield | Thermogravimetric Analysis (TGA) / Post-Combustion Analysis | The amount of carbonaceous residue remaining after combustion. RDP promotes char formation, which acts as a protective layer.[10] |
Quantitative Data on RDP Flame Retardancy
The following tables summarize the quantitative flame retardancy data for various polymers incorporating RDP.
Table 1: Limiting Oxygen Index (LOI) of Polymers with RDP
| Polymer System | RDP Concentration (wt%) | LOI (%) | Reference |
| Polyurea | 0 | 21.6 | [11] |
| Polyurea | ~10 | 22.8 | [11][12] |
| PC/GF10/SiR2/TPP | 10 (as part of FR blend) | 30.1 | [13] |
Table 2: UL-94 Vertical Burn Test Results for Polymers with RDP
| Polymer System | RDP Concentration (wt%) | Specimen Thickness (mm) | UL-94 Rating | Reference |
| PC/GF10/SiR2/TPP | 10 (as part of FR blend) | Not Specified | V-0 | [13] |
| PC/ABS | 8-15 phr | Not Specified | V-0 | [14] |
Table 3: Cone Calorimeter Data for Polymers with RDP (Heat Flux: 50 kW/m²)
| Polymer System | RDP Concentration (P%) | pHRR (kW/m²) | THR (MJ/m²) | TTI (s) | Reference |
| Epoxy Gelcoat | 0 | - | - | 41 | [12] |
| Epoxy Gelcoat | 5 | - | - | 14 | [12] |
| Hand-laminated PER composite | 0 | - | - | - | [10] |
| Hand-laminated PER composite | 5%P APP + 5%P RDP | - | Reduced by 64% | - | [10] |
| PC/GF10/SiR2/TPP | 10 (as part of FR blend) | Reduced by 22.5% | Reduced by 15.0% | - | [13] |
Experimental Protocols
Detailed methodologies for the key flame retardancy tests are provided below.
Limiting Oxygen Index (LOI) Test
Standard: ASTM D2863 / ISO 4589-2
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[14][15]
Apparatus:
-
Heat-resistant glass chimney
-
Specimen holder
-
Gas mixture control system (oxygen and nitrogen)
-
Flow meters
-
Ignition source (e.g., propane (B168953) torch)
Procedure:
-
Prepare test specimens to the specified dimensions (typically rectangular bars).
-
Mount the specimen vertically in the center of the glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
-
Set an initial oxygen concentration.
-
Ignite the top of the specimen with the ignition source and remove the igniter.
-
Observe the burning behavior of the specimen. The flame is considered self-sustaining if it continues to burn for a specified time or burns a specified length of the specimen.
-
Systematically vary the oxygen concentration in subsequent tests to determine the minimum concentration that supports combustion.
-
The LOI is calculated as the percentage of oxygen in the final gas mixture.[16]
UL-94 Vertical Burn Test
Standard: UL-94
Objective: To classify the flammability of plastic materials based on their response to a small open flame.[8]
Apparatus:
-
Test chamber, free from drafts
-
Specimen holder to clamp the specimen vertically
-
Bunsen burner with a specified barrel diameter
-
Gas supply (methane or natural gas)
-
Timing device
-
Surgical cotton
Procedure:
-
Prepare at least five test specimens of a specified size.
-
Condition the specimens as required by the standard (e.g., at a specific temperature and humidity).
-
Mount a specimen vertically in the holder.
-
Place a layer of dry surgical cotton on a horizontal surface 300 mm below the specimen.
-
Apply a calibrated blue flame of a specified height to the center of the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
As soon as the afterflame ceases, immediately reapply the flame for another 10 seconds.
-
Remove the flame and record the afterflame time (t2) and the afterglow time (t3).
-
Record whether any flaming drips ignite the cotton below.
-
Repeat the test for the remaining specimens.
-
Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL-94 standard.[17][18]
Cone Calorimetry
Standard: ASTM E1354 / ISO 5660
Objective: To determine the heat release rate and other flammability characteristics of a material when exposed to a controlled level of radiant heat.[19]
Apparatus:
-
Cone-shaped radiant electrical heater
-
Specimen holder and load cell for mass measurement
-
Spark igniter
-
Exhaust system with gas sampling and analysis (oxygen, carbon monoxide, carbon dioxide)
-
Smoke density measurement system (laser)
Procedure:
-
Prepare specimens of a standard size (typically 100 mm x 100 mm) and wrap the back and sides with aluminum foil.
-
Calibrate the instrument, including the gas analyzers and the heat flux from the conical heater.
-
Set the desired incident heat flux (e.g., 35 kW/m² or 50 kW/m²).[4]
-
Place the specimen in the holder on the load cell, under the conical heater.
-
Start the data acquisition system.
-
Position the spark igniter above the specimen to ignite the pyrolysis gases.
-
Record the time to sustained ignition.
-
Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke production throughout the test.
-
The test is typically continued until flaming ceases or for a predetermined period.
-
Calculate the heat release rate based on the principle of oxygen consumption, along with other parameters such as THR, TTI, and MLR.[9]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for the Limiting Oxygen Index (LOI) Test.
Caption: Workflow for the UL-94 Vertical Burn Test.
Caption: Workflow for the Cone Calorimeter Test.
References
- 1. publications.iafss.org [publications.iafss.org]
- 2. Rdp Flame Retardant Liquid for PC/ABS Blends CAS No. 57583-54-7 - Flame Retardant Rdp and Flame Retardant Price [mwchemical.en.made-in-china.com]
- 3. scribd.com [scribd.com]
- 4. Analysis of the Fire Behavior of Polymers (PP, PA 6 and PE-LD) and Their Improvement Using Various Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fire.tc.faa.gov [fire.tc.faa.gov]
- 6. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 7. Flame retardants and heat release: review of traditional studies on products and on groups of polymers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. protolabs.com [protolabs.com]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Flame Retardancy Properties and Physicochemical Characteristics of Polyurea-Based Coatings Containing Flame Retardants Based on Aluminum Hydroxide, Resorcinol Bis(Diphenyl Phosphate), and Tris Chloropropyl Phosphate - ProQuest [proquest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 15. publications.iafss.org [publications.iafss.org]
- 16. specialchem.com [specialchem.com]
- 17. Thermal Degradation and Flame Resistance Mechanism of Phosphorous-Based Flame Retardant of ABS Composites Used in 3D Printing Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xometry.pro [xometry.pro]
- 19. researchgate.net [researchgate.net]
Quantification of Resorcinol bis(diphenyl phosphate) in Consumer Products: Application Notes and Protocols
Introduction
Resorcinol bis(diphenyl phosphate) (RDP) is an oligomeric organophosphate flame retardant increasingly utilized in a variety of consumer products as a replacement for phased-out polybrominated diphenyl ethers (PBDEs).[1] Commonly found in electronics, plastics, and building materials, RDP helps these products meet flammability standards. However, its additive nature allows it to leach into the surrounding environment, leading to its presence in indoor dust and potential human exposure. This document provides detailed application notes and protocols for the quantification of RDP in various consumer product matrices, intended for researchers, scientists, and quality control professionals.
The methodologies outlined below cover sample preparation via solvent extraction and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are common techniques for the analysis of organophosphate flame retardants.[2]
Quantitative Data Summary
The concentration of RDP in consumer products can vary significantly depending on the product type, age, and manufacturing specifications. The following table summarizes quantitative data for RDP found in various consumer products and environmental samples.
| Sample Type | Product Category | RDP Concentration | Reference |
| Plastic/Electronic Products (purchased in 2012) | - | 0.002 - 0.3% w/w | [1] |
| Plastic/Electronic Products (purchased before 2006) | - | 0.005 - 7.8% w/w | [1] |
| Dust from Electronics | Indoor Dust | 23 - 29,118 ng/g | [3][4] |
| Plastics with high RDP levels | Electronic Equipment | Detected | [3][4] |
Experimental Protocols
Sample Preparation: Sonication-Assisted Solvent Extraction
This protocol is suitable for the extraction of RDP from solid consumer product matrices such as plastics, textiles, and foams.
Materials:
-
Toluene (B28343) (HPLC grade)
-
Sample grinding equipment (e.g., cryomill, scissors, or blade)
-
Centrifuge tubes (50 mL, glass or solvent-resistant polymer)
-
Vortex mixer
-
Ultrasonic bath
-
Syringe filters (0.22 µm, PTFE)
-
Autosampler vials (2 mL, amber glass)
Procedure:
-
Sample Comminution: Reduce the size of the sample to increase the surface area for extraction. For rigid plastics, cryomilling is effective. For softer materials like textiles and foams, cutting into small pieces (1-2 cm³) is sufficient.[5]
-
Sample Weighing: Accurately weigh approximately 0.1 to 0.5 g of the comminuted sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated RDP) to correct for matrix effects and variations in extraction efficiency.
-
Solvent Addition: Add 10 mL of toluene to each sample tube.
-
Vortexing: Cap the tubes tightly and vortex for 1 minute to ensure thorough mixing of the sample and solvent.
-
Ultrasonication: Place the centrifuge tubes in an ultrasonic bath and sonicate for 30 minutes. This process uses high-frequency sound waves to facilitate the extraction of the analyte from the sample matrix.
-
Centrifugation: After sonication, centrifuge the samples at 3000 rpm for 10 minutes to pellet the solid material.
-
Extract Collection: Carefully transfer the supernatant (the toluene extract) to a clean tube.
-
Solvent Evaporation and Reconstitution: Evaporate the toluene extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the chosen analytical method (e.g., 1 mL of methanol (B129727) for LC-MS/MS (B15284909) or hexane (B92381) for GC-MS).
-
Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an autosampler vial. The sample is now ready for instrumental analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of RDP. Atmospheric pressure chemical ionization (APCI) has been shown to provide better sensitivity and reduced matrix effects for RDP analysis compared to electrospray ionization (ESI).[1]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Tandem mass spectrometer equipped with an APCI source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters (APCI, Positive Ion Mode):
-
Precursor Ion (Q1): m/z 575.1 (corresponding to [M+H]⁺ of RDP)
-
Product Ions (Q3) and Collision Energies (CE):
-
Quantifier: m/z 481.1 (loss of a phenyl group, [M-C₆H₅]⁺). A characteristic fragmentation pattern for RDP involves the loss of a benzene (B151609) group.
-
Qualifier: m/z 327.1
-
Note: Optimal collision energies should be determined empirically for the specific instrument being used. A starting point would be in the range of 20-40 eV.
-
-
Ion Source Temperature: 400 °C
-
Nebulizer Gas Flow: As per instrument recommendation
-
Dwell Time: 100 ms per transition
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another viable technique for the analysis of organophosphate flame retardants.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer with an electron ionization (EI) source
GC Parameters:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
MS Parameters (EI, Selected Ion Monitoring - SIM Mode):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ions to Monitor for RDP: Specific ions for RDP should be determined by analyzing a standard. Based on its structure, characteristic fragment ions would be expected.
Visualizations
References
- 1. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dtsc.ca.gov [dtsc.ca.gov]
Application Notes and Protocols: Resorcinol bis(diphenyl phosphate) (RDP) as a Plasticizer in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Resorcinol bis(diphenyl phosphate) (RDP) as a non-halogenated flame retardant and plasticizer in various polymer systems. The information is intended to guide researchers and professionals in the development of new polymer formulations with enhanced safety and performance characteristics.
Introduction
Resorcinol bis(diphenyl phosphate) (RDP) is an oligomeric organophosphate ester that serves a dual role in polymer formulations.[1][2] Primarily, it is a highly effective halogen-free flame retardant, and it also functions as a plasticizer, improving the processability and modifying the mechanical properties of polymers.[2][3] RDP is a colorless to light-yellow, viscous liquid with high thermal stability and low volatility, making it suitable for high-temperature processing of engineering plastics.[1][3] Its applications are prominent in engineering resins such as polycarbonate (PC), polyphenylene oxide (PPO)/high-impact polystyrene (HIPS) blends, and PC/acrylonitrile-butadiene-styrene (ABS) blends.[1][2]
The flame retardant mechanism of RDP is multifaceted. Upon heating, it undergoes thermal decomposition, generating products that act in both the vapor and condensed phases to suppress combustion.[1] In the condensed phase, it promotes the formation of a protective char layer, which insulates the underlying polymer from heat and oxygen.[1]
Data Presentation: Effects of RDP on Polymer Properties
The addition of RDP to polymer matrices influences their mechanical, thermal, and flammability properties. The following tables summarize the quantitative effects of RDP and other phosphate-based flame retardants on various polymers. Note: Data on the direct, dose-dependent effect of RDP across a wide range of concentrations is limited in publicly available literature. The tables below present available data, which may include comparisons with other flame retardants.
Table 1: Effect of Phosphate Flame Retardants on Mechanical Properties of PC/ABS Blends
| Formulation | Tensile Strength (MPa) | Flexural Strength (MPa) | Notched Impact Strength (kJ/m²) |
| PC/ABS | 63.9 ± 1.9 | 93.4 ± 1.2 | 25.5 ± 2.8 |
| PC/ABS + 15 wt% BAPDP¹ | 52.6 ± 1.3 | 83.1 ± 0.8 | 10.6 ± 0.8 |
| PC/ABS + 15 wt% RDP | Not explicitly stated, but noted to be lower than BAPDP formulation | Not explicitly stated, but noted to be lower than BAPDP formulation | Not explicitly stated, but noted to be lower than BAPDP formulation |
¹BAPDP: Bisphenol AP bis(diphenyl phosphate), a synthesized flame retardant compared with RDP in the study.[2] Source: Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene[2]
Table 2: Flame Retardancy of PC/ABS Blends with Phosphate Flame Retardants
| Formulation | LOI (%) | UL-94 Rating |
| PC/ABS | 21.1 | Fails |
| PC/ABS + 15 wt% BAPDP | 24.7 | V-1 |
| PC/ABS + 20 wt% BAPDP | 25.4 | V-0 |
| PC/ABS + 15 wt% RDP | 24.1 | V-2 |
Source: Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene[2]
Table 3: Effect of RDP on Thermal Properties of Polymers
| Polymer System | RDP Concentration (wt%) | Glass Transition Temperature (Tg) | Heat Deflection Temperature (HDT) (°C) |
| PPO/HIPS | - | Single Tg observed, composition-dependent | Decreases with increasing HIPS content |
| PC/ABS | 15 | - | 69.2 |
Experimental Protocols
The following are detailed protocols for key experiments related to the incorporation and evaluation of RDP in polymer systems. These are based on standard ASTM and ISO methodologies.
Protocol for Melt Blending of RDP with Polymers
This protocol describes a general procedure for incorporating RDP into a polymer matrix using a twin-screw extruder.
Materials and Equipment:
-
Polymer pellets (e.g., PC, ABS, PPO/HIPS)
-
Resorcinol bis(diphenyl phosphate) (RDP)
-
Twin-screw extruder with temperature control zones
-
Pelletizer
-
Drying oven
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Drying: Dry the polymer pellets in a vacuum oven at a temperature and duration appropriate for the specific polymer to remove any moisture. For example, polycarbonate is typically dried at 120°C for 4 hours.
-
Pre-blending (Optional): For better dispersion, RDP can be pre-blended with a small portion of the polymer powder or pellets in a high-speed mixer.
-
Extruder Setup: Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer.
-
Feeding: Feed the dried polymer pellets into the main hopper of the extruder at a constant rate.
-
RDP Addition: Introduce the liquid RDP into the extruder through a liquid injection port at a controlled rate to achieve the desired final concentration.
-
Melt Compounding: The polymer and RDP are melt-mixed as they are conveyed along the extruder screws. Ensure the screw speed and configuration are optimized for good dispersion.
-
Extrusion and Pelletizing: The molten polymer blend is extruded through a die into strands, cooled in a water bath, and then cut into pellets using a pelletizer.
-
Drying: Dry the resulting pellets to remove surface moisture before further processing or testing.
Protocol for Tensile Properties Testing (ASTM D638)
This protocol outlines the procedure for determining the tensile properties of plasticized polymers.
Materials and Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell and grips
-
Extensometer (for accurate strain measurement)
-
Injection molding machine or compression press to prepare test specimens
-
ASTM D638 Type I dumbbell-shaped test specimens of the polymer blend
-
Calipers for measuring specimen dimensions
-
Conditioning chamber (23 ± 2°C and 50 ± 5% relative humidity)
Procedure:
-
Specimen Preparation: Prepare dumbbell-shaped test specimens by injection molding or by machining from compression-molded plaques.
-
Conditioning: Condition the test specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity before testing.
-
Measurement: Measure the width and thickness of the narrow section of each specimen to the nearest 0.025 mm.
-
Testing: a. Set the crosshead speed of the UTM as specified in the ASTM D638 standard for the material being tested. b. Place the specimen in the grips of the UTM, ensuring it is aligned vertically. c. Attach the extensometer to the specimen's gauge section. d. Start the test and record the load and extension data until the specimen fractures.
-
Calculations: From the stress-strain curve, calculate the tensile strength, elongation at break, and modulus of elasticity.
Protocol for Flexural Properties Testing (ASTM D790)
This protocol describes the procedure for determining the flexural properties of plasticized polymers.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a three-point bending fixture
-
Injection molding machine or compression press to prepare test specimens
-
Rectangular test specimens of the polymer blend
-
Calipers for measuring specimen dimensions
-
Conditioning chamber
Procedure:
-
Specimen Preparation: Prepare rectangular bar specimens according to the dimensions specified in ASTM D790.
-
Conditioning: Condition the specimens as described in the tensile testing protocol.
-
Measurement: Measure the width and depth of each specimen.
-
Testing: a. Set the support span of the three-point bending fixture to 16 times the specimen depth. b. Place the specimen on the supports. c. Apply a load to the center of the specimen at a specified rate until the specimen breaks or the outer fiber strain reaches 5%.
-
Calculations: Calculate the flexural strength and flexural modulus from the load-deflection data.
Protocol for Izod Impact Strength Testing (ASTM D256)
This protocol details the procedure for determining the Izod impact strength of plasticized polymers.
Materials and Equipment:
-
Pendulum impact testing machine (Izod type)
-
Notching machine
-
Injection molding machine or compression press to prepare test specimens
-
Rectangular test specimens of the polymer blend
-
Conditioning chamber
Procedure:
-
Specimen Preparation: Prepare rectangular bar specimens.
-
Notching: Create a V-notch in each specimen using a notching machine.
-
Conditioning: Condition the notched specimens.
-
Testing: a. Clamp the specimen vertically in the test fixture with the notch facing the direction of the pendulum's impact. b. Release the pendulum, allowing it to strike and break the specimen. c. Record the energy absorbed in breaking the specimen.
-
Calculation: Calculate the impact strength by dividing the absorbed energy by the thickness of the specimen.
Protocol for Flammability Testing (UL-94 Vertical Burn Test)
This protocol describes the UL-94 vertical burn test for assessing the flammability of plastic materials.
Materials and Equipment:
-
UL-94 test chamber
-
Bunsen burner with a specified barrel diameter
-
Methane gas supply
-
Timer
-
Conditioning chamber
-
Rectangular bar specimens of the polymer blend
-
Surgical cotton
Procedure:
-
Specimen Conditioning: Condition two sets of five specimens each. One set is conditioned for 48 hours at 23°C and 50% relative humidity, and the other set is conditioned for 168 hours at 70°C.
-
Testing: a. Mount a specimen vertically. b. Place a layer of dry surgical cotton 300 mm below the specimen. c. Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds. d. Remove the flame and record the afterflame time (t1). e. As soon as the flaming stops, immediately reapply the flame for another 10 seconds. f. Remove the flame and record the afterflame time (t2) and afterglow time (t3). g. Observe if any flaming drips ignite the cotton.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL-94 standard.
Protocol for Limiting Oxygen Index (LOI) Test (ASTM D2863)
This protocol outlines the procedure for determining the minimum oxygen concentration required to support candle-like combustion of a plastic material.
Materials and Equipment:
-
LOI apparatus (a vertical glass column with gas flow controls)
-
Oxygen and nitrogen gas supplies with flowmeters
-
Ignition source (e.g., a propane (B168953) torch)
-
Rectangular bar specimens of the polymer blend
Procedure:
-
Specimen Preparation: Prepare rectangular bar specimens.
-
Testing: a. Place a specimen vertically in the glass column. b. Introduce a mixture of oxygen and nitrogen into the column at a controlled flow rate. Start with an oxygen concentration estimated to be below the LOI of the material. c. Ignite the top of the specimen. d. Observe the burning behavior. If the specimen extinguishes, increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration. e. Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that will just support combustion for a specified period or over a specified length of the specimen is determined.
-
Calculation: The Limiting Oxygen Index is the minimum percentage of oxygen in the oxygen/nitrogen mixture that supports combustion.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in the use of RDP as a plasticizer.
Caption: Experimental workflow for incorporating RDP into polymers and subsequent characterization.
References
Topic: Formulating Flame Retardant Epoxy Resins with Resorcinol bis(diphenyl phosphate)
An Application Note and Protocol for Researchers and Scientists
Introduction
Epoxy resins are versatile thermosetting polymers used in a wide range of applications, from coatings and adhesives to advanced composites in the aerospace and electronics industries.[1] However, their inherent flammability limits their use where fire safety is critical.[2][3] Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) is a halogen-free, additive flame retardant that enhances the fire resistance of epoxy resins.[4][5] It is a liquid phosphate (B84403) ester that acts through a combination of gas-phase and condensed-phase mechanisms to suppress combustion.[6][7] This document provides detailed protocols for formulating epoxy resins with RDP and characterizing their flame-retardant properties.
Materials and Equipment
2.1 Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) is a common choice.
-
Curing Agent: 4,4'-Diaminodiphenylmethane (DDM) or other suitable amine hardeners.
-
Flame Retardant: Resorcinol bis(diphenyl phosphate) (RDP).
-
Solvents (optional): Acetone or dichloromethane (B109758) for cleaning.
2.2 Equipment
-
Mechanical overhead stirrer
-
Heating mantle or hot plate
-
Vacuum oven for degassing
-
Molds (Silicone or steel for specific sample dimensions)
-
Thermogravimetric Analyzer (TGA)
-
Limiting Oxygen Index (LOI) apparatus (per ASTM D2863)
-
UL 94 vertical burn test chamber (per ASTM D3801)
-
Cone Calorimeter (per ISO 5660 / ASTM E1354)
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.
Experimental Protocols
Formulation and Curing of Epoxy/RDP Systems
This protocol outlines the preparation of flame-retardant epoxy samples. The weight percentage (wt%) of RDP is calculated based on the total mass of the resin, hardener, and flame retardant.[8]
Experimental Workflow
Caption: Workflow for the formulation of RDP-epoxy resins.
Procedure:
-
Preparation of Epoxy/RDP Blend: Weigh the required amounts of epoxy resin and RDP for the desired formulation.[8] Preheat the epoxy resin to approximately 80°C to lower its viscosity, facilitating easier mixing.
-
Mixing: Gradually add the RDP to the preheated epoxy resin while under constant mechanical stirring. Continue stirring until a visually clear and homogeneous mixture is achieved.[9]
-
Degassing: Transfer the mixture to a vacuum oven to remove any entrapped air bubbles, which could create voids in the final cured sample.
-
Addition of Curing Agent: Calculate the stoichiometric amount of the curing agent required for the epoxy resin. Add the hardener to the degassed epoxy/RDP blend and stir until it is completely dissolved.
-
Casting and Curing: Pour the final mixture into preheated molds suitable for the required test specimen dimensions.[9] Place the molds in a programmable oven and cure according to a specific schedule, such as 2 hours at 150°C followed by a post-cure of 2 hours at 180°C.[9]
-
Demolding: After the curing cycle is complete, allow the samples to cool down slowly to room temperature to prevent internal stresses before removing them from the molds.
Characterization of Flame Retardancy
3.2.1 Limiting Oxygen Index (LOI) The LOI test determines the minimum oxygen concentration in an oxygen/nitrogen atmosphere required to sustain combustion of a sample. The test is performed according to ASTM D2863.[3]
-
Sample Dimensions: 130 mm x 6.5 mm x 3.0 mm.[10]
-
Procedure: A vertically clamped sample is ignited from the top. The oxygen concentration in the flowing gas mixture is adjusted until the flame is self-extinguished. The LOI value is the minimum oxygen concentration that supports flaming for 3 minutes or flame propagation of 50 mm.
3.2.2 UL 94 Vertical Burning Test This test classifies the flammability of materials based on their self-extinguishing characteristics after exposure to a flame. The test is conducted according to ASTM D3801.[10][11]
-
Sample Dimensions: 125 mm x 13 mm x 3.2 mm.[9]
-
Procedure: A vertically held specimen is exposed to a flame for 10 seconds. The afterflame time is recorded. The flame is applied for a second 10-second period, and the afterflame and afterglow times are recorded.[12]
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the duration of afterflame/afterglow and whether flaming drips ignite a cotton patch below. V-0 is the highest rating for this test.[12]
3.2.3 Cone Calorimetry This is one of the most effective bench-scale tests for evaluating the fire behavior of materials under forced flaming conditions, conducted per ISO 5660.[10]
-
Sample Dimensions: 100 mm x 100 mm x 3 mm.[10]
-
Procedure: The sample is exposed to a specific heat flux, typically 35 or 50 kW/m².[3][11] Key parameters measured include Time to Ignition (TTI), Heat Release Rate (HRR) and its peak (pHRR), and Total Heat Release (THR).[13]
Thermal Stability Analysis (TGA)
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the cured epoxy resins.
-
Procedure: A small sample (10-15 mg) is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).[11][14]
-
Key Parameters: The onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of char residue at high temperatures (e.g., 800°C) are determined.[14][15]
Data Presentation
The following tables summarize typical data for DGEBA-based epoxy resins formulated with RDP.
Table 1: Flame Retardant Properties
| Formulation | RDP (wt%) | LOI (%) | UL 94 Rating (3.2 mm) |
| Neat Epoxy | 0 | ~22-24 | No Rating / HB |
| EP/RDP-5 | 5 | ~26-28 | V-1 |
| EP/RDP-10 | 10 | >30 | V-0 |
| EP/RDP-15 | 15 | >34 | V-0 |
| (Data synthesized from[2][4][11]) |
Table 2: Cone Calorimetry Data (50 kW/m² Heat Flux)
| Formulation | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) |
| Neat Epoxy | ~60-70 | ~900-1100 | ~110-120 |
| EP/RDP-10 | ~45-55 | ~600-700 | ~80-90 |
| EP/RDP-15 | ~40-50 | ~550-650 | ~75-85 |
| (Data synthesized from[2][11][16]) |
Table 3: Thermal Stability from TGA (Nitrogen Atmosphere)
| Formulation | Tonset (°C) | Tmax (°C) | Char Yield at 800°C (%) |
| Neat Epoxy | ~350-370 | ~380-400 | ~15-18 |
| EP/RDP-15 | ~320-340 | ~370 (shoulder), ~450 | ~25-30 |
| (Data synthesized from[11][17]) |
Flame Retardant Mechanism
RDP functions via a combined mechanism in both the gas phase and the condensed (solid) phase during combustion.[6][7]
Logical Diagram of RDP's Flame Retardant Action
Caption: Dual flame-retardant mechanism of RDP in epoxy resins.
-
Condensed-Phase Action: During heating, RDP decomposes to form polyphosphoric acid, which catalyzes the dehydration and cross-linking of the epoxy matrix.[18] This process promotes the formation of a thermally stable, insulating layer of char.[17][19] This char layer acts as a physical barrier, limiting heat transfer to the underlying material and reducing the release of flammable volatile compounds that fuel the fire.[18]
-
Gas-Phase Action: RDP also decomposes to release volatile phosphorus-containing radicals (like PO•) into the flame.[6] These radicals act as scavengers, interrupting the combustion chain reaction by quenching highly reactive hydrogen (H•) and hydroxyl (OH•) radicals.[4] This gas-phase activity inhibits the flame, reducing its intensity and ability to propagate.
Conclusion
Resorcinol bis(diphenyl phosphate) serves as an effective halogen-free flame retardant for epoxy resins, significantly improving their fire safety performance. By following the detailed protocols for formulation and testing, researchers can systematically evaluate and optimize epoxy systems to meet stringent flammability standards such as UL 94 V-0. The dual gas- and condensed-phase mechanism of RDP leads to lower heat release, increased char formation, and self-extinguishing properties, making it a valuable component for developing high-performance, fire-safe epoxy materials.
References
- 1. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 2. pt.bme.hu [pt.bme.hu]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. pt.bme.hu [pt.bme.hu]
- 7. researchgate.net [researchgate.net]
- 8. pt.bme.hu [pt.bme.hu]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. Enhancing Flame Retardancy in Epoxy Resin with Clever Self-Assembly Method for Optimizing Interface Interaction via Well-Dispersed Cerium Oxide on Piperazine Pyrophosphate [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. UL 94 flammability rating for adhesives and encapsulants - GA Lindberg [galindberg.se]
- 13. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 18. Item - Fire retardant action of resorcinol bis(diphenyl phosphate) in a PPO/HIPS blend - Deakin University - Figshare [dro.deakin.edu.au]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Resorcinol bis(diphenyl phosphate) (RDP) in Thermosetting Cyanate Ester Resin Compositions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Resorcinol bis(diphenyl phosphate) (RDP), a non-halogenated organophosphorus flame retardant, in thermosetting cyanate (B1221674) ester resin compositions. The information is intended to guide researchers and professionals in developing high-performance, flame-retardant materials for demanding applications.
Cyanate ester resins are a class of high-performance thermosetting polymers known for their excellent thermal stability, low dielectric properties, and high glass transition temperatures (Tg).[1][2] These properties make them suitable for applications in aerospace, electronics, and structural composites.[1][3] However, their inherent flammability can be a limiting factor in certain applications. The incorporation of flame retardants is therefore crucial to meet stringent fire safety standards.
RDP is an effective flame retardant that acts in both the gas and condensed phases to suppress combustion.[4][5] Its high thermal stability and low volatility make it compatible with the high-temperature processing often required for cyanate ester resins.[4]
Key Performance Enhancements with RDP
The addition of RDP to cyanate ester resin formulations can significantly improve their flame retardancy. While direct studies on RDP in neat cyanate esters are limited, research on organophosphorus flame retardants in cyanate ester and cyanate ester/epoxy blends provides strong evidence of their efficacy.
1.1. Flame Retardancy:
The primary application of RDP in cyanate ester resins is to impart flame retardancy. Organophosphorus compounds have been shown to be highly effective in this regard. For instance, the incorporation of a phosphorus-containing maleimide (B117702) in a cyanate ester system increased the Limiting Oxygen Index (LOI) to 37% and achieved a UL-94 V-0 rating. Similarly, a novel phosphorus-containing cyanate ester has been developed that also achieves a UL-94 V-0 rating when blended with other cyanate esters or epoxy resins.[1] RDP is expected to provide comparable performance, acting through a combination of gas-phase radical quenching and condensed-phase char promotion.[4][5]
1.2. Thermal Properties:
The introduction of RDP can influence the thermal properties of the cured cyanate ester resin. Studies on similar phosphorus-containing flame retardants in cyanate ester/epoxy blends have shown a decrease in the onset of decomposition temperature, which is attributed to the earlier decomposition of the phosphate (B84403) flame retardant.[3] However, this is often accompanied by an increase in the char yield at higher temperatures, which is beneficial for flame retardancy. The glass transition temperature (Tg) may also be affected. The addition of liquid RDP can have a plasticizing effect, potentially lowering the Tg of the resin system.[6]
1.3. Mechanical Properties:
The effect of RDP on the mechanical properties of cyanate ester composites is a critical consideration. While the addition of flame retardants can sometimes compromise mechanical performance, studies on reactive organophosphorus flame retardants in cyanate ester/epoxy composites have shown that it is possible to maintain or even improve certain mechanical properties. For example, a 2% phosphorus-containing cyanate ester/epoxy composite exhibited a 25% higher tensile strength than the neat cyanate ester reference.[7]
Data Presentation
The following tables summarize the expected effects of incorporating organophosphorus flame retardants, such as RDP, into cyanate ester resin systems, based on data from analogous systems.
Table 1: Flame Retardancy Properties of Phosphorus-Containing Cyanate Ester Systems
| Property | Neat Cyanate Ester | Cyanate Ester with Phosphorus Flame Retardant | Reference |
| Limiting Oxygen Index (LOI) | ~22-25% | 37% | |
| UL-94 Rating | V-1 / V-2 | V-0 | [1] |
| Peak Heat Release Rate (pHRR) | Baseline | Decreased by 39.5% | |
| Total Heat Release (THR) | Baseline | Decreased | [7] |
Table 2: Thermal Properties of Phosphorus-Containing Cyanate Ester Systems
| Property | Neat Cyanate Ester | Cyanate Ester with Phosphorus Flame Retardant | Reference |
| Onset Decomposition Temp. (T_d5%) | ~416 °C | ~363 °C | |
| Char Yield at 800 °C (N₂) | ~38.8% | ~44.5% | |
| Glass Transition Temp. (Tg) | Baseline | May decrease due to plasticization | [3][6] |
Table 3: Mechanical Properties of Phosphorus-Containing Cyanate Ester Composites
| Property | Neat Cyanate Ester Composite | Cyanate Ester Composite with Phosphorus Flame Retardant | Reference |
| Tensile Strength | Baseline | Increased by up to 25% | [7] |
| Bending Strength | Baseline | Maintained | [7] |
| Impact Resistance | Baseline | Significantly increased | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the evaluation of RDP-modified cyanate ester resins, adapted from relevant literature.
3.1. Formulation of RDP-Modified Cyanate Ester Resin
-
Materials:
-
Cyanate Ester Monomer (e.g., Bisphenol A dicyanate)
-
Resorcinol bis(diphenyl phosphate) (RDP)
-
Curing Catalyst (e.g., cobalt(II) acetylacetonate, nonylphenol)
-
-
Procedure:
-
Preheat the cyanate ester monomer to a processing temperature of 80-100 °C to reduce its viscosity.
-
Add the desired weight percentage of RDP to the molten cyanate ester resin.
-
Mechanically stir the mixture until a homogeneous solution is obtained.
-
Add the catalyst system to the mixture and continue stirring for a specified duration to ensure uniform dispersion.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
3.2. Curing Protocol
-
Procedure:
-
Pour the formulated resin into a preheated mold.
-
Cure the resin in a programmable oven using a multi-step curing cycle. A typical cycle might be:
-
1 hour at 120 °C
-
2 hours at 180 °C
-
2 hours at 220 °C
-
Post-cure at 250 °C for 1 hour.
-
-
Allow the cured plaques to cool slowly to room temperature to minimize residual stresses.
-
3.3. Flame Retardancy Testing
-
Limiting Oxygen Index (LOI):
-
Follow ASTM D2863 standard.
-
Use specimens of a specified dimension (e.g., 100 mm x 10 mm x 4 mm).
-
Determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion.
-
-
UL-94 Vertical Burn Test:
-
Follow ASTM D3801 standard.
-
Use specimens of a specified dimension (e.g., 125 mm x 13 mm x 3.2 mm).
-
Classify the material's flammability as V-0, V-1, or V-2 based on the burning time, afterglow time, and dripping behavior.
-
3.4. Thermal Analysis
-
Thermogravimetric Analysis (TGA):
-
Use a TGA instrument to heat a small sample of the cured resin from room temperature to 800 °C at a heating rate of 10 °C/min under both nitrogen and air atmospheres.
-
Determine the onset of decomposition temperature (T_d5%) and the char yield.
-
-
Differential Scanning Calorimetry (DSC):
-
Use a DSC instrument to determine the glass transition temperature (Tg) of the cured resin.
-
Heat the sample from room temperature to 300 °C at a heating rate of 10 °C/min.
-
3.5. Mechanical Property Testing
-
Flexural Strength and Modulus:
-
Follow ASTM D790 standard.
-
Use a three-point bending test setup.
-
-
Tensile Strength and Modulus:
-
Follow ASTM D638 standard.
-
-
Impact Strength:
-
Follow ASTM D256 standard for Izod or Charpy impact testing.
-
Visualizations
Diagram 1: Chemical Structures
Caption: Chemical structures of a typical cyanate ester monomer and RDP.
Diagram 2: Curing and Flame Retardant Mechanism
Caption: Curing process and proposed flame retardant mechanism of RDP.
Diagram 3: Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 4. pt.bme.hu [pt.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. Flame Retardancy of Low-Viscosity Epoxy Resins and Their Carbon Fibre Reinforced Composites via a Combined Solid and Gas Phase Mechanism [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sample Preparation for the Analysis of Resorcinol Bis(diphenyl phosphate) (RDP) in Electronic Waste
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol bis(diphenyl phosphate) (RDP) is a widely utilized organophosphate flame retardant in electronic and electrical equipment to enhance fire safety. With the growing volume of electronic waste (e-waste), there is an increasing need for accurate and efficient analytical methods to monitor the presence and concentration of RDP in these materials. This is crucial for assessing environmental contamination, ensuring compliance with regulations, and developing safe recycling processes.
These application notes provide detailed protocols for the sample preparation of solid e-waste plastics, such as those from computer housings and other electronic devices, for the analysis of RDP. The described methods include Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Soxhlet Extraction, followed by a Solid-Phase Extraction (SPE) cleanup step. The final analysis is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Sample Pre-preparation
Prior to extraction, it is essential to prepare the e-waste plastic samples to increase the surface area for efficient extraction.
Protocol:
-
Dismantling: Manually dismantle electronic devices to isolate plastic components (e.g., casings, internal parts).
-
Size Reduction: Cut the plastic components into small pieces (approximately 1-2 cm).
-
Grinding: Further reduce the particle size of the plastic pieces by cryogenic grinding using a freezer mill or a similar device. This prevents the polymer from melting due to frictional heat and yields a fine, homogeneous powder.
-
Sieving: Sieve the resulting powder to obtain a uniform particle size (e.g., < 0.5 mm).
-
Homogenization: Thoroughly mix the sieved powder to ensure the sample is homogeneous before taking a subsample for extraction.
Extraction Methods
Three common extraction methods are detailed below. The choice of method may depend on available equipment, desired extraction time, and solvent consumption.
UAE is a rapid and efficient extraction method that utilizes high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.
Protocol:
-
Sample Weighing: Accurately weigh approximately 0.5 g of the pre-prepared e-waste plastic powder into a glass centrifuge tube.
-
Solvent Addition: Add 10 mL of an extraction solvent mixture, such as toluene (B28343) or a 1:1 (v/v) mixture of isopropanol (B130326) and n-hexane.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-60 °C).
-
Centrifugation: After sonication, centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the extract from the solid plastic residue.
-
Collection: Carefully decant the supernatant (the extract) into a clean collection vial.
-
Repeat Extraction (Optional but Recommended): To improve extraction efficiency, repeat steps 2-5 with a fresh portion of the extraction solvent. Combine the supernatants.
-
Solvent Evaporation: Evaporate the combined extract to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent suitable for the subsequent cleanup step (e.g., toluene or hexane).
MAE utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction process with reduced solvent consumption.
Protocol:
-
Sample Weighing: Place approximately 0.5 g of the pre-prepared e-waste plastic powder into a microwave-safe extraction vessel.
-
Solvent Addition: Add 20 mL of a suitable extraction solvent, such as acetone (B3395972) or a mixture of hexane (B92381) and acetone.
-
Extraction Program: Seal the vessel and place it in the microwave extraction system. Set the extraction program with the following parameters (optimization may be required):
-
Temperature: 100-120 °C
-
Ramp time: 5-10 minutes
-
Hold time: 15-20 minutes
-
Power: Adjust to maintain the target temperature.
-
-
Cooling: After the program is complete, allow the vessel to cool to room temperature.
-
Filtration: Filter the extract to remove the solid plastic residue.
-
Solvent Evaporation and Reconstitution: Follow steps 7 and 8 as described in the UAE protocol.
Soxhlet extraction is a classical and exhaustive extraction technique, though it is more time and solvent-intensive.
Protocol:
-
Sample Preparation: Weigh approximately 2-5 g of the pre-prepared e-waste plastic powder and place it into a cellulose (B213188) extraction thimble.
-
Apparatus Setup: Place the thimble into the main chamber of the Soxhlet extractor. Fill a round-bottom flask with 250 mL of a suitable solvent (e.g., toluene or dichloromethane).
-
Extraction: Assemble the Soxhlet apparatus with a condenser and heat the flask. Allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the sample, extracting the RDP.
-
Solvent Evaporation and Reconstitution: After extraction, cool the apparatus and collect the solvent from the round-bottom flask. Follow steps 7 and 8 as described in the UAE protocol.
Extract Cleanup: Solid-Phase Extraction (SPE)
A cleanup step is crucial to remove co-extracted matrix components that can interfere with the LC-MS analysis. SPE is a common and effective technique for this purpose.
Protocol:
-
Cartridge Selection: Use a silica-based or Florisil® SPE cartridge (e.g., 500 mg, 6 mL).
-
Cartridge Conditioning:
-
Wash the cartridge with 5 mL of ethyl acetate.
-
Equilibrate the cartridge with 5 mL of n-hexane. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the reconstituted extract (from the extraction step) onto the SPE cartridge.
-
Washing (Interference Elution):
-
Wash the cartridge with 5 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane (B109758) to elute less polar interferences.
-
-
Analyte Elution:
-
Elute the RDP from the cartridge with 10 mL of a more polar solvent mixture, such as a 1:1 (v/v) mixture of dichloromethane and ethyl acetate. Collect this fraction.
-
-
Solvent Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with your LC-MS mobile phase (e.g., acetonitrile (B52724) or methanol).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
Data Presentation
The following table summarizes typical performance data for the extraction of RDP and other organophosphate flame retardants from various matrices, including e-waste. Please note that specific recovery and precision values can vary depending on the exact sample matrix, concentration levels, and instrumentation.
| Parameter | Ultrasonic-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Soxhlet Extraction |
| Typical Solvents | Toluene, Isopropanol/n-hexane | Acetone, Hexane/Acetone | Toluene, Dichloromethane |
| Recovery (%) | 85 - 105 | 90 - 110 | 80 - 100 |
| Relative Standard Deviation (RSD, %) | < 15 | < 10 | < 20 |
| Extraction Time | 30 - 60 min | 15 - 30 min | 6 - 8 hours |
| Solvent Consumption | Low | Low to Medium | High |
Note: The data presented is a general representation based on available literature for organophosphate flame retardants. Method validation should be performed in the user's laboratory to determine specific performance characteristics.
Visualizations
Experimental Workflow
Caption: Overall workflow for RDP analysis in e-waste.
Solid-Phase Extraction (SPE) Protocol
Troubleshooting & Optimization
"troubleshooting compatibility issues of RDP with polycarbonate"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering compatibility issues when using Redispersible Polymer Powders (RDP) with polycarbonate (PC) substrates in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues observed during the application and curing of RDP-containing formulations on polycarbonate surfaces.
Issue 1: Poor Adhesion or Delamination of the RDP Film/Coating
Q: My RDP-based coating is peeling or flaking off the polycarbonate substrate. What are the potential causes and how can I fix it?
A: Poor adhesion of RDP formulations to non-porous plastic substrates like polycarbonate is a frequent challenge. The primary causes often relate to surface energy, surface contamination, and improper film formation.
-
Surface Energy Mismatch: Polycarbonate can have a relatively low surface energy, which hinders the wetting and spreading of the RDP dispersion.[1][2]
-
Surface Contamination: The presence of oils, mold release agents, or other contaminants on the polycarbonate surface can act as a barrier to adhesion.[3]
-
Improper Film Formation: The polymer particles in the RDP must coalesce properly to form a continuous film that adheres to the substrate.[4] This can be affected by environmental conditions and formulation.
Troubleshooting Steps:
-
Substrate Surface Preparation: This is a critical step for ensuring good adhesion.[5][6]
-
Cleaning: Thoroughly clean the polycarbonate surface to remove any contaminants. Use a mild detergent solution or isopropyl alcohol, and ensure the surface is completely dry before application.[7] Avoid aggressive solvents that can damage the polycarbonate.[8][9]
-
Surface Roughening: Mechanical abrasion (e.g., light sanding with fine-grit sandpaper) can increase the surface area and provide a better anchor for the coating.[5][7]
-
Plasma or Corona Treatment: For laboratory-scale experiments, treating the polycarbonate surface with plasma or corona can significantly increase its surface energy, promoting better wetting and adhesion.[1][2]
-
-
Formulation Optimization:
-
RDP Selection: Ensure the chosen RDP is suitable for adhesion to non-porous substrates. Some RDPs are specifically formulated for enhanced adhesion.[10]
-
Dosage: The ratio of RDP to other components in your formulation is crucial. Both underuse and overuse can negatively impact adhesion.[4][11]
-
Additives: Consider incorporating adhesion promoters into your formulation that are compatible with both the RDP and polycarbonate.
-
-
Application and Curing Conditions:
-
Environmental Control: Maintain a consistent temperature and humidity during application and curing as recommended by the RDP manufacturer.[4]
-
Film Thickness: Ensure a uniform and appropriate film thickness.
-
Issue 2: Chemical Attack on the Polycarbonate Substrate
Q: I've observed crazing, cracking, or discoloration on the polycarbonate surface after applying my RDP formulation. What could be the cause?
A: This is likely a sign of chemical incompatibility between components in your RDP formulation and the polycarbonate substrate. Polycarbonate is susceptible to attack by certain chemicals, which can lead to environmental stress cracking (ESC).[3][12][13][14]
-
Incompatible Solvents or Additives: RDP formulations can contain various additives, and if the RDP is redispersed in a solvent other than water, that solvent may be aggressive towards polycarbonate.[8][9]
-
Alkalinity: If the RDP is part of a cementitious mixture, the high alkalinity of the cement can attack the polycarbonate surface.
Troubleshooting Steps:
-
Review Formulation Components: Carefully examine all components of your RDP formulation for known incompatibilities with polycarbonate. Avoid ketones, esters, aromatic hydrocarbons, and chlorinated solvents.[8][9]
-
pH Level: If applicable, measure the pH of your aqueous RDP dispersion. Highly alkaline or acidic formulations can be detrimental to polycarbonate.
-
Protective Barrier Coating: Consider applying a compatible primer or barrier coating to the polycarbonate substrate before applying the RDP formulation. This can shield the polycarbonate from chemical attack.
-
Material Substitution: If the incompatibility is severe, you may need to consider an alternative substrate to polycarbonate or a different RDP formulation.
Issue 3: Altered Mechanical or Optical Properties of Polycarbonate
Q: After applying and curing the RDP coating, I've noticed a change in the transparency or impact resistance of the polycarbonate. Why is this happening?
A: Changes in the optical or mechanical properties of the polycarbonate substrate can result from surface interactions and the properties of the RDP film itself.
-
Surface Roughening/Etching: Aggressive surface preparation or chemical attack can alter the surface of the polycarbonate, affecting its transparency.
-
RDP Film Properties: The RDP film itself may not be as transparent as the underlying polycarbonate. Additionally, a brittle RDP film could potentially reduce the overall impact resistance of the composite system.[15]
-
Thermal Stress: High curing temperatures can induce stress or cause degradation in the polycarbonate.[16]
Troubleshooting Steps:
-
Evaluate Surface Preparation: Use less aggressive surface preparation methods if transparency is critical.
-
Select a Suitable RDP: Choose an RDP known for forming a clear and flexible film.
-
Control Curing Conditions: Use the lowest effective curing temperature to avoid thermal stress on the polycarbonate substrate.
-
Mechanical Testing: If impact resistance is a key parameter, conduct tests on coated samples to quantify any changes.
Quantitative Data Summary
Table 1: Chemical Compatibility of Polycarbonate
This table summarizes the general compatibility of polycarbonate with various chemical classes. This is crucial when formulating RDP dispersions to avoid chemical attack on the substrate.
| Chemical Class | Compatibility with Polycarbonate | Potential Issues |
| Water | Excellent | - |
| Dilute Mineral Acids | Good | - |
| Alcohols (excluding Methyl Alcohol) | Good | - |
| Aliphatic Hydrocarbons | Good | - |
| Oils and Greases | Good | - |
| Ketones (e.g., Acetone) | Incompatible | Swelling, Dissolution, Stress Cracking [9] |
| Esters | Incompatible | Crystallization, Stress Cracking |
| Aromatic Hydrocarbons | Incompatible | Severe Stress Cracking, Dissolution [8] |
| Chlorinated Hydrocarbons | Incompatible | Swelling, Dissolution [9] |
| Strong Alkaline Solutions | Incompatible | Chemical Attack, Decomposition |
| Ammonia and Amines | Incompatible | Chemical Attack [8] |
Data compiled from multiple sources.[8][9]
Experimental Protocols
Protocol 1: Evaluation of Adhesion via Cross-Cut Tape Test (ASTM D3359)
This protocol provides a method to assess the adhesion of an RDP coating to a polycarbonate substrate.
1. Materials:
- Polycarbonate substrates
- RDP formulation
- Applicator for uniform coating
- Cutting tool with multiple blades or a sharp razor blade
- Pressure-sensitive tape (as specified in ASTM D3359)
- Illuminated magnifier
2. Procedure:
- Prepare the polycarbonate substrate surface as required (e.g., cleaning, abrasion).
- Apply a uniform film of the RDP formulation to the polycarbonate and cure according to the experimental parameters.
- Once the film is fully cured, make a series of parallel cuts through the film to the substrate.
- Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
- Brush the area lightly to remove any detached flakes.
- Apply the pressure-sensitive tape over the cross-hatch area and smooth it down firmly.
- Within 90 ± 30 seconds, rapidly pull the tape off at a 180-degree angle.
- Examine the cross-hatch area under magnification and classify the adhesion according to the ASTM D3359 scale (5B = no detachment, 0B = >65% detachment).
Protocol 2: Spectroscopic Analysis of the RDP-Polycarbonate Interface
This protocol outlines a general approach for investigating the chemical interactions at the interface between the RDP film and the polycarbonate substrate using Fourier-Transform Infrared (FTIR) Spectroscopy.
1. Materials:
- Polycarbonate film or sheet
- RDP formulation
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
2. Procedure:
- Obtain an FTIR-ATR spectrum of the clean, uncoated polycarbonate substrate. This will serve as a reference.
- Obtain an FTIR-ATR spectrum of the fully cured RDP film on a non-interfering substrate (e.g., silicon wafer).
- Apply a thin, uniform layer of the RDP formulation onto the polycarbonate substrate and cure it.
- Obtain an FTIR-ATR spectrum of the coated polycarbonate, ensuring good contact between the sample and the ATR crystal.
- Compare the spectra. Look for:
- Shifts in the characteristic peaks of polycarbonate (e.g., carbonyl group) that might indicate chemical interaction.
- The appearance of new peaks that could signify the formation of new chemical bonds at the interface.
Visualizations
References
- 1. Preparation and evaluation of high-transparent scratch-resistant thin films on plasma treated polycarbonate substrate - Arabian Journal of Chemistry [arabjchem.org]
- 2. Treating Acrylic And Polycarbonate With Plasma And Corona [tantec-uk.com]
- 3. tms.org [tms.org]
- 4. How does redispersible polymer powder (RDP) enhance adhesion? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 5. Bond Strength of RDP-Modified Adhesives on Various Substrates - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 6. Adhesion Strength Testing in RDP-Modified Mortars - HPMC Supplier -Anxin Cellulose Co.,Ltd [hpmcsupplier.com]
- 7. parker.com [parker.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. ledrays.com [ledrays.com]
- 10. Polymer-Binder Ratios: Optimizing RDP in Formulations - HPMC manufacturer [hpmcmanufacturer.com]
- 11. mwpva.com [mwpva.com]
- 12. madisongroup.com [madisongroup.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. hallstarindustrial.com [hallstarindustrial.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Color Changes and Mechanical Properties of Glass Fiber Reinforced Polycarbonate Composites after Thermal Aging [mdpi.com]
Technical Support Center: Improving Mechanical Properties of Polymers Containing RDP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving polymers containing Resorcinol bis(diphenyl phosphate) (RDP). The information is designed to address common challenges and provide detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is RDP and why is it used in polymers?
A1: Resorcinol bis(diphenyl phosphate) (RDP) is a halogen-free, oligomeric phosphate (B84403) ester flame retardant.[1][2] It is added to engineering resins like polycarbonate (PC), polybutylene terephthalate (B1205515) (PBT), and PC/ABS blends to enhance their fire safety.[3][4] RDP functions primarily in the condensed phase by promoting the formation of a protective char layer upon heating, which insulates the polymer and reduces the release of flammable gases.[5] It can also act in the gas phase by releasing phosphorus species that interrupt the combustion chain reaction.[6]
Q2: What is the typical loading concentration of RDP in polymers?
A2: The concentration of RDP depends on the desired effect. For flame retardancy, RDP is typically used at concentrations of 8 to 15 parts per hundred resin (phr).[1][2] It can also be used as a processing aid at lower concentrations of 1 to 3 phr to improve melt flow characteristics.[1][2]
Q3: How does RDP affect the mechanical properties of polymers?
A3: While RDP is an effective flame retardant, it can also act as a plasticizer, which can negatively impact the mechanical properties of the host polymer. Common effects include a decrease in tensile strength, stiffness (flexural modulus), and particularly a reduction in impact strength, leading to increased brittleness.[7] At very low concentrations (1-3 phr), there is often minimal loss of dimensional stability.[2]
Q4: Can RDP affect the thermal properties of the polymer?
A4: Yes, due to its plasticizing effect, RDP can lower the glass transition temperature (Tg) and the heat deflection temperature (HDT) of the polymer blend. This can be a critical consideration for applications requiring high-temperature performance.
Q5: Is RDP compatible with all types of polymers?
A5: RDP is designed for use in engineering resins such as polyphenylene oxide (PPO) alloys, PC/ABS, PET, and PBT.[3] However, compatibility can vary, and poor dispersion can lead to a significant deterioration of mechanical properties. It is crucial to ensure homogeneous mixing during the compounding process.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with polymers containing RDP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Impact Strength / Embrittlement | Plasticizing Effect: Phosphate esters like RDP can interrupt polymer chain interactions, reducing toughness. Poor Dispersion: RDP agglomerates can act as stress concentration points, initiating cracks. | Optimize RDP Concentration: Use the minimum amount of RDP required to meet the flame retardancy standard. Incorporate Impact Modifiers: Add elastomeric toughening agents (e.g., MBS, core-shell impact modifiers) to the formulation to absorb impact energy. Improve Dispersion: Optimize compounding parameters (screw speed, temperature profile) to ensure homogeneous mixing. |
| Decreased Tensile Strength and Stiffness | Plasticization: The presence of the liquid RDP additive weakens the intermolecular forces between polymer chains. | Reinforcement: Incorporate reinforcing fillers like glass fibers to compensate for the loss in strength and stiffness. Optimize Formulation: Balance the RDP loading with the desired mechanical performance. For some applications, a slight reduction in tensile strength may be an acceptable trade-off for excellent flame retardancy. |
| Inconsistent Mechanical Test Results | Poor RDP Dispersion: Non-uniform distribution of the additive leads to variable performance within the material. Improper Specimen Preparation: Flaws, voids, or incorrect dimensions in test specimens can lead to premature failure. Inconsistent Testing Conditions: Variations in temperature, humidity, or testing speed can affect results. | Verify Compounding Process: Use techniques like Scanning Electron Microscopy (SEM) to analyze the dispersion of RDP in the polymer matrix. Adjust extrusion parameters as needed. Follow Standardized Protocols: Adhere strictly to ASTM or ISO standards for specimen preparation (e.g., molding, notching) and conditioning (40 hours at 23°C and 50% RH).[8][9] Control Test Environment: Ensure all tests are performed under consistent and documented environmental conditions. |
| Processing Difficulties (e.g., die drool, inconsistent melt flow) | Viscosity Reduction: RDP has a low viscosity and can significantly reduce the melt viscosity of the polymer blend.[2] High Processing Temperatures: While RDP is thermally stable, excessively high temperatures can lead to degradation of the polymer or other additives. | Adjust Processing Parameters: Lower the melt temperature and adjust screw speed during extrusion to control viscosity. Use as a Processing Aid: At low concentrations (1-3 phr), RDP can intentionally be used to improve melt flow for applications like thin-wall molding.[2] |
Quantitative Data on Mechanical Properties
The addition of RDP generally leads to a decrease in the mechanical properties of the base polymer. The following tables provide typical mechanical properties for common neat polymers and illustrate the expected trend when RDP is added at flame-retardant concentrations (typically 8-15 phr). Precise values will vary based on the specific grade of polymer, RDP concentration, and processing conditions.
Table 1: Mechanical Properties of Polycarbonate (PC) and Expected Impact of RDP
| Property | Test Standard | Typical Value (Neat PC) | Expected Trend with RDP (8-15 phr) |
| Tensile Strength | ASTM D638 | 55 - 65 MPa | Decrease |
| Flexural Modulus | ASTM D790 | 2.1 - 2.4 GPa | Decrease |
| Notched Izod Impact | ASTM D256 | 640 - 850 J/m | Significant Decrease |
Table 2: Mechanical Properties of Polybutylene Terephthalate (PBT) and Expected Impact of RDP
| Property | Test Standard | Typical Value (Neat PBT) | Expected Trend with RDP (8-15 phr) |
| Tensile Strength | ASTM D638 | 45 - 60 MPa | Decrease |
| Flexural Modulus | ASTM D790 | 2.3 - 2.8 GPa | Decrease |
| Notched Izod Impact | ASTM D256 | 25 - 50 J/m | Decrease |
Table 3: Mechanical Properties of PC/ABS Blends and Expected Impact of RDP
| Property | Test Standard | Typical Value (Neat PC/ABS) | Expected Trend with RDP (8-15 phr) |
| Tensile Strength | ASTM D638 | 41 - 50 MPa[10][11] | Decrease |
| Flexural Modulus | ASTM D790 | 1.9 - 2.2 GPa[10] | Decrease |
| Notched Izod Impact | ASTM D256 | 196 - 550 J/m[10][12] | Significant Decrease |
Experimental Protocols & Workflows
Diagram: Experimental Workflow for Polymer Composite Preparation and Testing
This diagram illustrates the typical workflow from material preparation to final characterization.
Caption: Workflow for preparing and testing polymer composites with RDP.
Detailed Methodology: Compounding via Twin-Screw Extrusion
-
Material Pre-Drying: Dry the base polymer pellets (e.g., Polycarbonate) in a vacuum oven at 85°C overnight to remove moisture, which can cause degradation during processing.[13] RDP, being a liquid, typically does not require drying but should be stored in a sealed container.
-
Gravimetric Feeding: Use a gravimetric feeding system to accurately meter the polymer pellets and liquid RDP into the main feed throat of a co-rotating twin-screw extruder.
-
Extrusion Parameters:
-
Temperature Profile: Set a temperature profile that gradually increases from the feed zone to the metering zone, typically ranging from 240°C to 280°C for PC/ABS or PBT blends. The goal is to ensure the polymer is fully melted without causing thermal degradation.
-
Screw Speed: Set the screw speed (e.g., 100-300 RPM) to ensure adequate mixing and dispersion of the RDP within the polymer matrix. Higher speeds can increase shear and improve dispersion but may also shorten residence time and increase melt temperature.[14]
-
-
Melt Homogenization: The screw design should include mixing elements (e.g., kneading blocks) to ensure the RDP is homogeneously distributed.
-
Devolatilization: Apply a vacuum to a vent port on the extruder barrel to remove any residual moisture or volatiles.
-
Strand Pelletizing: Extrude the molten blend through a strand die into a water bath for cooling, followed by a pelletizer to produce compounded pellets.
Detailed Methodology: ASTM D638 - Tensile Properties of Plastics
-
Specimen Preparation: Injection mold Type I dumbbell-shaped specimens as specified in ASTM D638 from the dried, compounded pellets.[15]
-
Conditioning: Condition the test specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as per ASTM D618.[9]
-
Machine Setup:
-
Use a Universal Testing Machine (UTM) equipped with grips appropriate for the specimen geometry.[16]
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
-
Testing Procedure:
-
Calculations: From the resulting stress-strain curve, determine the Tensile Strength (at yield and at break), Tensile Modulus, and Elongation at Break.[17]
Detailed Methodology: ASTM D256 - Notched Izod Impact Resistance
-
Specimen Preparation: Injection mold rectangular bars to standard dimensions (e.g., 63.5 x 12.7 x 3.2 mm).[18]
-
Notching: Use a notching machine with a single-tooth cutter to create a standardized V-notch in each specimen. The remaining material under the notch should be 10.16 ± 0.05 mm.[8]
-
Conditioning: Condition the notched specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity.[8]
-
Machine Setup:
-
Use a pendulum-type impact testing machine.
-
Select a pendulum with an appropriate energy level (e.g., 2.7 J) such that the energy absorbed by the specimen is between 15% and 85% of the total energy.
-
-
Testing Procedure:
-
Securely clamp the specimen vertically in the vise, with the notch facing the direction of the pendulum strike.[18]
-
Raise the pendulum to its fixed starting position and release it.
-
The pendulum strikes the specimen, causing it to fracture.
-
Record the energy absorbed by the specimen, which is indicated by the height of the pendulum's follow-through swing.[19]
-
-
Calculations: The impact strength is reported in J/m (Joules per meter) of notch width. A minimum of five specimens should be tested to obtain an average value.[8]
Logical Relationships
Diagram: RDP's Dual Effect on Polymer Properties
This diagram illustrates the trade-off between flame retardancy and mechanical properties when adding RDP to a polymer.
Caption: Relationship between RDP concentration and its effects on polymer properties.
References
- 1. ulprospector.com [ulprospector.com]
- 2. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 3. Flame Retardant RDP, CAS 57583-54-7, non-halogen phosphate [green-mountainchem.com]
- 4. greenchemicals.eu [greenchemicals.eu]
- 5. scholarena.com [scholarena.com]
- 6. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. azom.com [azom.com]
- 9. infinitalab.com [infinitalab.com]
- 10. wsemanufacturing.jhu.edu [wsemanufacturing.jhu.edu]
- 11. fillamentum.com [fillamentum.com]
- 12. zwickroell.com [zwickroell.com]
- 13. stackoverflow.com [stackoverflow.com]
- 14. mdpi.com [mdpi.com]
- 15. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 16. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 17. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 18. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 19. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
Technical Support Center: Purification of Crude Resorcinol bis(diphenyl phosphate) (RDP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Resorcinol (B1680541) bis(diphenyl phosphate) (RDP).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude Resorcinol bis(diphenyl phosphate) (RDP)?
A1: Crude RDP is typically a complex mixture that can contain several impurities stemming from the synthesis process. These include:
-
Unreacted Starting Materials: Residual resorcinol and phenol.
-
Byproducts: Triphenyl phosphate (B84403) (TPP) is a common byproduct.
-
Oligomeric Forms: Dimers and higher oligomers of RDP are frequently present.[1]
-
Hydroxylated Derivatives: Mono- and di-hydroxylated forms of TPP and RDP can be formed as side-products.[1]
-
Catalyst Residues: Traces of catalysts used in the synthesis, such as zinc chloride, aluminum chloride, or magnesium chloride, may remain.
Q2: What are the recommended primary purification techniques for crude RDP?
A2: The most commonly employed and effective purification techniques for crude RDP are recrystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) can also be used for analysis and scaled up for preparative separation of impurities.[2][3]
Q3: How can I assess the purity of my RDP sample?
A3: The purity of RDP can be reliably determined using the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate RDP from its common impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR can be used to confirm the structure of RDP and identify impurities. Quantitative NMR (qNMR) can be employed for accurate purity determination.[4][5][6][7]
Troubleshooting Guides
Recrystallization
Issue 1: RDP fails to crystallize from the solution.
-
Possible Cause 1: Too much solvent was used.
-
Solution: Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.
-
-
Possible Cause 2: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling can sometimes lead to oiling out rather than crystallization.
-
-
Possible Cause 3: The solution is not saturated.
-
Solution: If the volume of solvent is appropriate, try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure RDP.
-
Issue 2: The purity of RDP does not improve significantly after recrystallization.
-
Possible Cause 1: The chosen solvent is not optimal.
-
Solution: The ideal solvent should dissolve RDP well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Experiment with different solvent systems. A mixed solvent system, such as toluene (B28343) with an anti-solvent like hexane, might be effective.
-
-
Possible Cause 2: Impurities are co-crystallizing with the RDP.
-
Solution: A second recrystallization step may be necessary. Alternatively, consider a different purification technique, such as column chromatography, to remove the persistent impurities prior to a final recrystallization.
-
Issue 3: Low yield of purified RDP.
-
Possible Cause 1: Too much solvent was used, leading to significant product loss in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude RDP. After filtration, the mother liquor can be concentrated to recover a second crop of crystals, which may be of slightly lower purity.
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Solution: Ensure the filtration apparatus (funnel and filter paper) is pre-heated. Use a slight excess of hot solvent to prevent the product from crystallizing on the filter paper.
-
Column Chromatography
Issue 1: Poor separation of RDP from its impurities (e.g., TPP or oligomers).
-
Possible Cause 1: Incorrect mobile phase polarity.
-
Solution: Optimize the solvent system (mobile phase). A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), often provides better separation.
-
-
Possible Cause 2: The column is overloaded.
-
Solution: Use an appropriate amount of crude RDP for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase (by weight).
-
Issue 2: RDP is not eluting from the column.
-
Possible Cause 1: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
-
-
Possible Cause 2: RDP is strongly adsorbed to the stationary phase.
-
Solution: If increasing the mobile phase polarity is not effective, consider using a more polar stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or adding a small amount of a more polar solvent like methanol (B129727) to the mobile phase.
-
Data Presentation
Table 1: Solubility of Resorcinol bis(diphenyl phosphate) (RDP) in Common Organic Solvents (Qualitative)
| Solvent | Solubility | Suitability for Recrystallization |
| Toluene | Soluble | Potentially suitable as the primary solvent. |
| Hexane | Insoluble | Potentially suitable as an anti-solvent. |
| Ethanol | Sparingly Soluble | May be suitable for recrystallization. |
| Ethyl Acetate | Sparingly Soluble | May be suitable for recrystallization. |
| Chloroform | Sparingly Soluble | May be suitable for recrystallization. |
| Water | Insoluble | Not suitable for recrystallization. |
Note: This table is a general guide. Experimental determination of solubility is recommended for specific crude samples.
Table 2: Comparison of Purification Techniques for Crude RDP
| Technique | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Single Recrystallization | 95-98% | 60-80% | Simple, scalable, good for removing less soluble impurities. | May not effectively remove impurities with similar solubility. |
| Multiple Recrystallizations | >99% | 40-60% | Can achieve high purity. | Lower overall yield due to product loss in each step. |
| Column Chromatography | >99% | 50-70% | Excellent for separating compounds with different polarities. | More time-consuming, requires larger volumes of solvent. |
| Preparative HPLC | >99.5% | 30-50% | Highest resolution for separating very similar compounds. | Expensive, not easily scalable for large quantities. |
Experimental Protocols
Protocol 1: Recrystallization of Crude RDP
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. A common starting point is a mixture of toluene and hexane.
-
Dissolution: In a flask, add the crude RDP and a minimal amount of the primary solvent (e.g., toluene). Heat the mixture with stirring until the RDP dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath. If using a solvent pair, add the anti-solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy. Reheat to obtain a clear solution, then cool as described.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of Crude RDP
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude RDP in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., a gradient of 0% to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or HPLC.
-
Isolation: Combine the fractions containing pure RDP and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Purification strategy for crude RDP.
Caption: Troubleshooting guide for RDP recrystallization.
References
- 1. Collection - Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material - Environmental Science & Technology - Figshare [figshare.com]
- 2. Separation of Resorcinol bis(diphenyl phosphate) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Resorcinol bis(diphenyl phosphate) | SIELC Technologies [sielc.com]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
"synergistic effects of Resorcinol bis(diphenyl phosphate) with other flame retardants"
Welcome to the technical support center for researchers and scientists working with Resorcinol bis(diphenyl phosphate) (RDP). This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols related to evaluating the synergistic flame retardant effects of RDP.
Frequently Asked Questions (FAQs)
Q1: What is Resorcinol bis(diphenyl phosphate) (RDP) and how does it function as a flame retardant?
Resorcinol bis(diphenyl phosphate), or RDP, is a non-halogenated, oligomeric phosphate (B84403) ester flame retardant.[1][2] It is designed for use in various engineering resins, including polyphenylene oxide (PPO) alloys, polycarbonate (PC), and PC/ABS blends.[1][3][4] RDP is noted for its low volatility and high thermal stability, making it suitable for high-temperature processing.[1][3] Its primary flame retardant mechanism is through gas-phase action, where it volatilizes during combustion and releases phosphorus-containing radicals (like PO•) that quench the high-energy H• and OH• radicals in the flame, thus interrupting the combustion cycle.[5][6] It can also exhibit some condensed-phase action by promoting char formation.[5][7]
Q2: What does "synergistic effect" mean in the context of flame retardants?
A synergistic effect occurs when the combined flame retardant performance of two or more additives is greater than the sum of their individual effects.[8][9] This approach is often used to improve flame retardant efficiency, which can reduce the total amount of additive required.[9][10] Lowering the additive loading can help maintain the mechanical properties of the polymer and manage costs.[8][9]
Q3: With which types of flame retardants does RDP typically show synergy?
RDP shows significant synergistic effects when combined with flame retardants that primarily act in the condensed phase, complementing RDP's gas-phase mechanism. Common synergistic partners include:
-
Nitrogen-containing compounds: Melamine and its derivatives, such as Melamine Polyphosphate (MPP), can act synergistically with phosphorus-based flame retardants like RDP.[11] MPP decomposes to release ammonia, which dilutes flammable gases, and polyphosphoric acid, which promotes char formation.[11]
-
Nanoclays: Layered silicate (B1173343) clays (B1170129) can create a physical barrier on the polymer surface during combustion. This char-like barrier insulates the underlying material and hinders the escape of flammable volatiles and the ingress of oxygen, showing a synergistic effect with RDP.[8][12][13]
-
Metal-based compounds: Compounds like aluminum phosphinate, mica, and silicone-based additives have shown synergy with RDP.[14][15][16] For instance, the combination of RDP and mica in polycarbonate demonstrates a typical synergistic flame-retardant mechanism.[15]
-
Other Phosphorus Compounds: Synergies can exist between different phosphorus-based flame retardants. For example, RDP has been studied in combination with ammonium (B1175870) polyphosphate (APP), where RDP acts mainly in the gas phase and APP acts in the solid phase.[6]
Q4: How does the synergy between RDP and a condensed-phase agent work?
The synergy arises from a multi-pronged attack on the combustion process. RDP tackles the fire in the gas phase by interrupting the chemical reactions of the flame. Simultaneously, the condensed-phase agent (e.g., nanoclay or MPP) works on the solid polymer, promoting the formation of a stable, insulating char layer. This char layer limits the fuel supply (flammable volatiles) to the flame and reduces heat transfer to the polymer, thereby protecting it from further decomposition.
References
- 1. icl-industrialproducts.com [icl-industrialproducts.com]
- 2. additivesforpolymer.com [additivesforpolymer.com]
- 3. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 4. greenchemicals.eu [greenchemicals.eu]
- 5. researchgate.net [researchgate.net]
- 6. pt.bme.hu [pt.bme.hu]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. chinacouplingagents.com [chinacouplingagents.com]
- 10. lkt.tf.fau.de [lkt.tf.fau.de]
- 11. researchgate.net [researchgate.net]
- 12. epublications.marquette.edu [epublications.marquette.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses - Beijing Institute of Technology [pure.bit.edu.cn]
- 16. Silicone powder - Meson Silicones [mesonchem.com]
Technical Support Center: Addressing the Neurotoxicity of Resorcinol bis(diphenyl phosphate) in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the neurotoxicity of Resorcinol (B1680541) bis(diphenyl phosphate) (RDP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments investigating RDP neurotoxicity.
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays (e.g., MTT, LDH) with SH-SY5Y or PC12 cells. | 1. Inconsistent cell density at the time of RDP exposure.2. Incomplete differentiation of neuronal precursor cells.3. Degradation of RDP in the culture medium. | 1. Ensure a uniform cell seeding density and allow cells to adhere and stabilize before treatment.2. Confirm neuronal differentiation using morphological assessment (neurite outgrowth) and expression of neuronal markers (e.g., β-III-tubulin, MAP2). For PC12 cells, nerve growth factor (NGF) is commonly used for differentiation.[1][2][3]3. Prepare fresh RDP solutions for each experiment and minimize exposure to light and high temperatures. |
| No significant inhibition of acetylcholinesterase (AChE) activity observed. | 1. Incorrect assay conditions (pH, temperature, substrate concentration).2. RDP concentration is too low.3. Use of a non-mammalian AChE source that may have different sensitivity. | 1. Optimize the AChE assay protocol. The Ellman method is a standard colorimetric assay for AChE activity.[4]2. Perform a dose-response study to determine the optimal concentration range for AChE inhibition by RDP.3. Use a commercially available purified human recombinant AChE for more relevant results.[5] |
| Inconsistent results in blood-brain barrier (BBB) permeability assays using in vitro models. | 1. Incomplete formation of tight junctions in the cell monolayer.2. Leakage from the Transwell® insert.3. Low transepithelial/transendothelial electrical resistance (TEER) values. | 1. Co-culture brain endothelial cells with astrocytes and pericytes to promote the formation of robust tight junctions.[6]2. Check the integrity of the Transwell® inserts before seeding cells.3. Monitor TEER values to ensure the integrity of the cell monolayer before and during the experiment. A stable and high TEER value is indicative of a well-formed barrier.[7][8] |
| Difficulty in observing RDP-induced oxidative stress. | 1. Insensitive detection method.2. Timing of the measurement is not optimal.3. Antioxidant properties of the cell culture medium. | 1. Use sensitive fluorescent probes for reactive oxygen species (ROS) detection (e.g., DCFH-DA).2. Perform a time-course experiment to identify the peak of ROS production after RDP exposure.3. Consider using a serum-free medium or a medium with known, low antioxidant content during the experiment. |
Frequently Asked Questions (FAQs)
1. What are the known mechanisms of RDP neurotoxicity?
RDP is an organophosphate flame retardant that exhibits neurotoxicity through several mechanisms:
-
Acetylcholinesterase (AChE) Inhibition: Like many organophosphates, RDP can inhibit AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[9]
-
Oxidative Stress: RDP exposure has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and potential damage to neuronal cells.[10]
-
Disruption of the Blood-Brain Barrier (BBB): Studies in zebrafish have demonstrated that RDP can increase the permeability of the BBB.[10]
-
Alteration of Neurotransmitter Systems: RDP can alter the levels of various neurotransmitters, including dopamine (B1211576) and serotonin.[9][10]
-
Impact on the Gut-Brain Axis: RDP can disrupt the gut microbiota, which may in turn affect brain function and behavior through the gut-brain axis.[10][11]
-
Developmental Neurotoxicity: As an organophosphate ester, RDP has the potential to interfere with neurodevelopmental processes.[12][13]
2. What in vitro models are suitable for studying RDP neurotoxicity?
-
SH-SY5Y Human Neuroblastoma Cells: These cells can be differentiated into a neuronal phenotype and are a common model for neurotoxicity studies.[14][15][16]
-
PC12 Rat Pheochromocytoma Cells: These cells, when treated with nerve growth factor (NGF), differentiate into neuron-like cells and are widely used in neurotoxicology.[1][2][3][17]
-
Primary Neuronal Cultures: While more complex to maintain, primary neurons from rodent models offer a more physiologically relevant system.
-
In Vitro Blood-Brain Barrier Models: These models, typically consisting of a co-culture of brain endothelial cells, astrocytes, and pericytes on a semi-permeable membrane, are used to assess the ability of compounds like RDP to cross the BBB.[6][7][18]
3. What are some key biomarkers to measure when assessing RDP neurotoxicity?
-
Acetylcholinesterase (AChE) Activity: To determine the extent of AChE inhibition.[4][19]
-
Reactive Oxygen Species (ROS) Levels: To quantify the level of oxidative stress.
-
Glutathione (GSH) Levels: As a key intracellular antioxidant, its depletion can indicate oxidative stress.
-
Lipid Peroxidation Products (e.g., Malondialdehyde - MDA): As a marker of oxidative damage to lipids.
-
Neurotransmitter Levels (e.g., Dopamine, Serotonin, Acetylcholine): To assess the impact on neurotransmission.
-
Expression of Genes Related to Neurodevelopment and Neuronal Function: To identify molecular changes underlying neurotoxicity.[9]
-
Cell Viability and Apoptosis Markers (e.g., Caspase-3 activation): To determine the cytotoxic and apoptotic effects of RDP.[20]
-
Blood-Brain Barrier Permeability Markers (e.g., TEER, passage of fluorescent tracers): To assess the integrity of the in vitro BBB model.[8]
4. How can I mitigate RDP-induced neurotoxicity in my cell culture experiments?
While specific antidotes for RDP neurotoxicity are not established, based on its known mechanisms, the following experimental approaches could be considered for mechanistic studies:
-
Antioxidants: Co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E could help to counteract RDP-induced oxidative stress.
-
AChE Reactivators: Pralidoxime (2-PAM) is a classic AChE reactivator used for organophosphate pesticide poisoning, though its efficacy against RDP would need to be experimentally verified.
-
Receptor Antagonists: For studying the downstream effects of cholinergic overstimulation, muscarinic and nicotinic receptor antagonists could be employed.
Quantitative Data Summary
The following tables summarize quantitative data on the neurotoxic effects of RDP from published studies.
Table 1: Effects of RDP on the Blood-Brain Barrier and Oxidative Stress in Zebrafish
| Parameter | Exposure Concentration | Observation | Reference |
| Blood-Brain Barrier Permeability | 10 µg/L for 60 days | 4.67-5.58-fold increase compared to control | [10] |
| Reactive Oxygen Species (ROS) Synthesis | 10 µg/L for 60 days | 2.20-2.50-fold increase | [10] |
Table 2: Effects of RDP on Neurotransmitter Levels in Zebrafish
| Neurotransmitter | Exposure Concentration | Observation | Reference |
| Serotonin (5-HT) | 10 µg/L for 60 days | 16.3% decrease | [10] |
| Dopamine (DA) | 10 µg/L for 60 days | 18.1% decrease | [10] |
Experimental Protocols
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from standard methods for determining AChE activity.
-
Reagents:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Purified AChE or cell/tissue lysate
-
RDP stock solution
-
-
Procedure:
-
Prepare a working solution of DTNB and ATCI in the phosphate buffer.
-
In a 96-well plate, add the sample (purified enzyme or lysate), RDP at various concentrations, and the buffer.
-
Pre-incubate the plate to allow RDP to interact with the enzyme.
-
Initiate the reaction by adding the DTNB/ATCI working solution.
-
Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.
-
The rate of change in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each RDP concentration.
-
2. In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol provides a general workflow for assessing the effect of RDP on BBB integrity.
-
Model: A co-culture of human brain microvascular endothelial cells, pericytes, and astrocytes on a Transwell® insert.
-
Procedure:
-
Establish the in vitro BBB model and verify its integrity by measuring the transepithelial/transendothelial electrical resistance (TEER).
-
Expose the apical (blood side) of the model to RDP at the desired concentrations.
-
At various time points, add a fluorescent tracer (e.g., sodium fluorescein (B123965) or FITC-dextran) to the apical chamber.
-
Measure the concentration of the fluorescent tracer in the basolateral (brain side) chamber over time using a fluorescence plate reader.
-
An increase in the permeability of the tracer in RDP-treated wells compared to control indicates a disruption of the BBB.
-
Visualizations
Caption: Key signaling pathways in RDP-induced neurotoxicity.
Caption: Experimental workflow for in vitro RDP neurotoxicity assessment.
References
- 1. Screening for Developmental Neurotoxicity Using PC12 Cells: Comparisons of Organophosphates with a Carbamate, an Organochlorine, and Divalent Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coupled digital visualization and multi-omics uncover neurobehavioral dysfunction in zebrafish induced by resorcinol bis(diphenylphosphate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. atcc.org [atcc.org]
- 18. mdpi.com [mdpi.com]
- 19. Biochemical markers of neurotoxicity in wildlife and human populations: considerations for method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. preprints.org [preprints.org]
Technical Support Center: Redispersible Polymer Powders (RDP)
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of Redispersible Polymer Powders (RDPs) in rigid polymer systems. The focus is on understanding and minimizing the inherent plasticizing effect of RDPs to maintain the desired rigidity and thermal performance of the final composite material.
Frequently Asked Questions (FAQs)
Q1: What is a Redispersible Polymer Powder (RDP) and what is its primary function?
A1: A Redispersible Polymer Powder (RDP) is a free-flowing powder created by spray-drying a polymer emulsion, such as vinyl acetate-ethylene (VAE) or acrylic copolymers.[1] When mixed with water, RDP re-disperses into a stable polymer emulsion. As the system (e.g., a cementitious mortar or polymer composite) cures and dries, these polymer particles coalesce to form a continuous, flexible film.[2][3] This polymer network is the key to RDP's primary functions:
-
Enhanced Adhesion: It dramatically improves the bond strength of the material to various substrates.[2][4]
-
Improved Flexibility: The polymer film introduces flexibility, allowing the material to accommodate movement and stress, which significantly reduces the risk of cracking.[1][4]
-
Increased Water Resistance: The film acts as a barrier, reducing water absorption and permeability.[2]
Q2: What is the "plasticizing effect" of RDP in a rigid polymer matrix?
A2: The plasticizing effect refers to the increase in flexibility and decrease in hardness and stiffness of the composite material due to the incorporation of the RDP. The flexible polymer film formed by the RDP acts like a network of microscopic springs within the rigid matrix (like cement or a thermosetting polymer).[5] This reduces the overall elastic modulus (a measure of stiffness) and can lower the compressive strength of the material.[6][7] As the concentration of RDP increases, the entire system can transition from a rigid, brittle material towards a more plastic, elastomeric one.[5]
Q3: How does the Glass Transition Temperature (Tg) of an RDP influence rigidity?
A3: The Glass Transition Temperature (Tg) is a critical property of the polymer in the RDP. It is the temperature at which the polymer transitions from a rigid, glassy state to a softer, more rubbery state. This directly impacts the final properties of the composite at its service temperature:
-
Low-Tg RDPs (e.g., < 0°C): These polymers are in their rubbery, flexible state at typical ambient temperatures. They impart a significant plasticizing effect, resulting in higher flexibility and crack resistance, but lower overall rigidity and hardness.
-
High-Tg RDPs (e.g., > 15°C): These polymers are in their glassy, rigid state at ambient temperatures. They contribute less to flexibility and have a much smaller plasticizing effect, thus helping to maintain the hardness and stiffness of the composite.[7]
Q4: When is the plasticizing effect of RDP desirable versus undesirable?
A4: The desirability of the plasticizing effect is application-dependent.
-
Desirable: In applications like exterior insulation and finishing systems (EIFS), crack-resistant plasters, or tile adhesives, flexibility is crucial to handle thermal expansion and substrate movement. Here, the plasticizing effect of a low-Tg RDP is a key benefit.[8]
-
Undesirable: In applications requiring high compressive strength, high stiffness (Young's Modulus), and dimensional stability at elevated temperatures (high Heat Deflection Temperature), the plasticizing effect is detrimental. Examples include high-strength repair mortars, structural grouts, or rigid polymer composites where maintaining mechanical integrity under load is paramount.
Troubleshooting Guide
Problem 1: My composite's stiffness (Young's Modulus) and hardness have decreased significantly after adding RDP. How can I counteract this?
Cause: This is a direct result of the plasticizing effect of the RDP, particularly if a low-Tg polymer was used or the dosage was too high. The flexible polymer network is lowering the overall modulus of the composite.[6]
Solutions:
-
Select a Higher-Tg RDP: The most direct solution is to switch to an RDP with a higher Glass Transition Temperature. A polymer that is in its glassy state at your service temperature will contribute to rigidity rather than flexibility.
-
Optimize RDP Dosage: The plasticizing effect is dose-dependent. With every incremental increase in RDP, the system becomes more flexible.[7] Conduct a ladder study to find the minimum effective dosage that provides the required adhesion or crack resistance without excessively compromising stiffness. Studies show tensile and flexural strength may increase up to an optimal point, after which excess RDP can be detrimental.[7]
-
Incorporate Reinforcing Fillers: Add high-modulus fillers to the rigid phase of your composite. These materials provide stiffness and can effectively counteract the softening effect of the RDP.
-
Micro-fillers: Silica (B1680970) fume, calcium carbonate.[9]
-
Nanofillers: Nanoclays, graphene nanoplatelets, or carbon nanotubes (CNTs) can significantly increase stiffness at very low loading levels.[10][11]
-
Fibers: Short glass or carbon fibers are highly effective at increasing the modulus and overall rigidity.[12]
-
Problem 2: The Heat Deflection Temperature (HDT) of my material is too low for my application. How do I fix this?
Cause: The HDT is the temperature at which a material deforms under a specified load.[13][14] The flexible polymer chains introduced by the RDP increase molecular mobility at elevated temperatures, allowing the composite to soften and deform at a lower temperature than the unmodified matrix. This is directly related to the plasticizing effect.[3][12]
Solutions:
-
Prioritize High-Tg RDPs: A higher Tg of the base RDP polymer is strongly correlated with a higher HDT of the final composite.
-
Add Mineral and Fiber Reinforcements: As with stiffness, reinforcing fillers are highly effective at improving thermal stability. Glass and carbon fibers are particularly effective at increasing the HDT of polymer composites.[14] They provide a rigid skeleton that helps the material resist deformation at higher temperatures.
-
Optimize Processing Conditions: For thermoplastic matrices, processing conditions like cooling rates and post-molding annealing can relieve internal stresses and increase crystallinity, which may improve the HDT.[3]
Problem 3: I need the adhesion benefits of a flexible, low-Tg RDP, but I must maintain the overall rigidity and compressive strength of the composite. What are my options?
Cause: This is a common formulation challenge that requires balancing opposing properties. Using a low-Tg RDP will inherently reduce stiffness and compressive strength.[7]
Solutions:
This requires a multi-faceted formulation strategy:
-
Use the Lowest Effective RDP Dosage: Determine the minimum amount of the low-Tg RDP that achieves the target adhesion. Avoid adding any excess. Typical dosages in cementitious systems range from 2-6% by weight.[8]
-
Create a Reinforced Matrix: This is the most effective strategy. While the RDP provides flexibility and adhesion at the micro-level, you must build rigidity into the bulk of the material.
-
High-Strength Binder: Ensure the primary rigid matrix (e.g., high-strength cement, epoxy resin) is optimized for maximum strength and stiffness.
-
Incorporate High-Modulus Fillers: This is critical. Add reinforcing fillers like silica fume, quartz flour, or glass fibers to the formulation. These fillers will carry the load and provide the bulk stiffness, while the RDP functions primarily as an adhesion promoter and crack-bridging agent at the interfaces.[9][10]
-
-
Consider a Hybrid RDP System: While less common, experimenting with blends of high-Tg and low-Tg RDPs may provide a balance of properties, though this requires careful formulation and testing.
Data Presentation
The following tables provide illustrative data based on typical performance trends to guide formulation adjustments. Actual values will vary based on the specific polymer matrix, RDP chemistry, and testing conditions.
Table 1: Illustrative Influence of RDP Glass Transition Temperature (Tg) on Composite Properties
| RDP Type | RDP Tg (°C) | RDP Dosage | Composite Tg (°C) (by DMA) | Storage Modulus (E') @ 25°C (GPa) | Hardness (Shore D) |
| Flexible | -5 | 5% | 45 | 8 | 70 |
| Semi-Rigid | +15 | 5% | 55 | 12 | 78 |
| Rigid | +40 | 5% | 65 | 15 | 85 |
| Control (No RDP) | N/A | 0% | 70 | 17 | 88 |
Table 2: Illustrative Effect of RDP Dosage on Mechanical Properties of a Rigid Composite
| RDP Dosage (% by weight) | Compressive Strength (MPa) | Flexural Strength (MPa) | Elastic Modulus (GPa) |
| 0% (Control) | 80 | 15 | 17 |
| 2% | 75 | 20 | 14 |
| 5% | 65 | 22 | 11 |
| 10% | 50 | 18 | 7 |
Note: Flexural strength often increases to an optimal point before decreasing at very high dosages.[7]
Experimental Protocols
Protocol 1: Measuring Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the Tg of the raw RDP and the final cured composite material.
-
Methodology:
-
Sample Preparation: Prepare a small sample (5-15 mg) of the material. For cured composites, this may involve cutting a thin disc from a larger specimen. For powders, encapsulate the sample directly.[17]
-
Encapsulation: Place the sample in an aluminum DSC pan and seal it with a lid. Place an empty, sealed pan in the reference chamber.
-
Thermal Program (First Heat): Heat the sample at a constant rate (e.g., 20°C/min) to a temperature well above its expected Tg and any melting points. This step erases the prior thermal history of the material.[18]
-
Isothermal Hold & Cool: Hold the sample at the high temperature for a few minutes to ensure thermal equilibrium, then cool it at a controlled rate (e.g., 10-20°C/min) to a temperature well below the Tg.
-
Thermal Program (Second Heat): Heat the sample again at a controlled rate (e.g., 20°C/min). The data from this second heating scan is typically used for analysis.[16]
-
Data Analysis: The Tg is identified as a step-change in the heat flow curve on the resulting thermogram. It is typically reported as the midpoint of the transition.
-
Protocol 2: Quantifying Stiffness and Damping using Dynamic Mechanical Analysis (DMA)
-
Standard: Based on ASTM D7028 for polymer matrix composites.[19][20]
-
Objective: To measure the storage modulus (E', a measure of stiffness), loss modulus (E''), and tan delta (a measure of damping) as a function of temperature. This provides a detailed view of the material's viscoelastic properties and a precise measure of its Tg.
-
Methodology:
-
Sample Preparation: Prepare a rectangular bar of the cured composite material with precise, uniform dimensions (e.g., 56 mm x 12 mm x 2 mm).[19]
-
Clamping: Mount the specimen in the DMA instrument using a suitable clamp, such as a three-point bending or dual cantilever setup.[21]
-
Test Parameters: Set the oscillation frequency (typically 1 Hz for this standard), strain or stress amplitude (to ensure the measurement is within the material's linear viscoelastic region), and the temperature program.[20]
-
Temperature Sweep: Apply a constant heating rate (e.g., 5°C/min) while the instrument applies the sinusoidal mechanical load.[21]
-
Data Acquisition: The instrument records the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Data Analysis:
-
Stiffness (E'): The storage modulus in the glassy plateau (the flat region before the sharp drop) represents the stiffness of the rigid material.
-
Glass Transition (Tg): The Tg can be identified by the onset of the drop in the E' curve, the peak of the E'' curve, or the peak of the tan delta curve. The peak of the tan delta curve is a common and robust measure.
-
-
Visualizations
Caption: Troubleshooting workflow for addressing excessive plasticization.
Caption: Relationships between formulation inputs and material properties.
Caption: Standard experimental workflow for material characterization.
References
- 1. sakshichemsciences.com [sakshichemsciences.com]
- 2. How does redispersible polymer powder (RDP) enhance adhesion? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 3. Heat Deflection Temperature of Plastics: Beginner's Guide [machining-quote.com]
- 4. sakshichemsciences.com [sakshichemsciences.com]
- 5. sidleychem.com [sidleychem.com]
- 6. sidleychem.com [sidleychem.com]
- 7. celluloseether.com [celluloseether.com]
- 8. What is the typical dosage of RDP in tile adhesives? - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Nanofillers on Tribological Properties of Polymer Nanocomposites: A Review on Recent Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. specialchem.com [specialchem.com]
- 14. Understanding Heat Deflection Temperature (HDT) of Plastics - AIP Precision Machining [aipprecision.com]
- 15. matestlabs.com [matestlabs.com]
- 16. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 17. infinitalab.com [infinitalab.com]
- 18. researchgate.net [researchgate.net]
- 19. matestlabs.com [matestlabs.com]
- 20. infinitalab.com [infinitalab.com]
- 21. mts.com [mts.com]
Technical Support Center: Enhancing Char Formation of Resorcinol Bis(diphenyl phosphate) (RDP) in Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the char formation of Resorcinol bis(diphenyl phosphate) (RDP) in various polymer systems.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and recommended solutions.
Issue 1: Lower-than-expected char yield in Thermogravimetric Analysis (TGA).
-
Question: My TGA results show a lower char residue than anticipated for my polymer/RDP formulation. What are the potential causes and how can I improve it?
-
Answer: A low char yield can stem from several factors:
-
Inadequate RDP Concentration: The loading of RDP may be insufficient to effectively promote charring in the condensed phase. Consider incrementally increasing the weight percentage of RDP in your formulation.
-
Poor RDP Dispersion: If RDP is not uniformly dispersed throughout the polymer matrix, its char-promoting action will be localized and less effective overall.[1][2] Ensure your processing method (e.g., melt blending, solution casting) achieves a homogenous mixture.[3] Employing techniques like twin-screw extrusion can improve dispersion.[3]
-
Suboptimal Processing Conditions: High processing temperatures can sometimes lead to premature degradation of RDP or the polymer, affecting the subsequent char formation process.[4][5] Review the thermal stability of RDP and your polymer to ensure processing temperatures are appropriate.[6]
-
Absence of Synergists: RDP's charring efficiency can be significantly boosted by the addition of synergistic additives. Consider incorporating synergists like nitrogen-containing compounds (e.g., melamine), metal oxides, or nanoparticles.
-
Atmosphere in TGA: Running the TGA in an oxidative atmosphere (air) versus an inert atmosphere (nitrogen) can significantly impact the char yield. Ensure the atmosphere used aligns with your experimental goals and standard testing protocols.[7][8][9]
-
Issue 2: Inconsistent flame retardancy performance (e.g., variable UL-94 ratings).
-
Question: I am observing inconsistent results in my flame retardancy tests (e.g., UL-94), with some samples achieving a V-0 rating while others fail. What could be causing this variability?
-
Answer: Inconsistent flame retardancy is often linked to a lack of homogeneity in the material.
-
Non-uniform Dispersion of RDP and Additives: Similar to low char yield, inconsistent dispersion leads to areas within the polymer that have lower concentrations of the flame retardant, creating weak points.[1][2] Improving your compounding process is crucial.
-
Inconsistent Sample Preparation: Variations in sample thickness, surface finish, and the presence of voids can all affect burning behavior. Ensure your sample preparation method is consistent and produces uniform specimens.
-
Moisture Content: Absorbed moisture can influence the flammability of some polymers. Ensure samples are adequately dried before testing.
-
Issue 3: The resulting char is weak and brittle, offering poor physical protection.
-
Question: Although my formulation produces a char, it is physically weak and easily flakes off, which I suspect limits its effectiveness as a protective barrier. How can I improve the quality of the char?
-
Answer: The physical integrity of the char is critical for its function as an insulating and mass transport barrier.[10]
-
Incorporate Char-Strengthening Synergists: Certain additives can help form a more robust and cohesive char structure. Nanoparticles like nanoclay or carbon nanotubes can reinforce the char layer.
-
Promote Intumescence: An intumescent system, which swells to form a thick, porous char, can be more effective. RDP can act as an acid source in such systems, but may require the addition of a carbon source (e.g., pentaerythritol) and a blowing agent (e.g., melamine).
-
Optimize Polymer/RDP Interaction: The interaction between the degrading polymer and the phosphoric acid species generated from RDP is key to forming a stable char. The choice of polymer and the potential for transesterification reactions can influence char quality.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which RDP promotes char formation?
A1: RDP primarily acts in the condensed phase during combustion. Upon heating, it decomposes to form polyphosphoric acid. This acid acts as a catalyst to dehydrate the polymer, promoting cross-linking and the formation of a stable, carbonaceous char layer.[10] This char layer insulates the underlying polymer from heat and oxygen, and reduces the release of flammable volatile compounds into the gas phase.[10]
Q2: What are common synergists used with RDP to enhance char formation, and how do they work?
A2: Several types of synergists can be used with RDP:
-
Nitrogen-containing compounds (e.g., melamine (B1676169), melamine polyphosphate): These compounds can act as blowing agents, causing the char to swell (intumesce), which improves its insulating properties. They can also contribute to the formation of a more thermally stable char structure.
-
Nanoparticles (e.g., nanoclay, carbon nanotubes, graphene): These can act as physical reinforcements for the char, improving its mechanical strength and integrity.[3] They can also create a more tortuous path for the escape of flammable volatiles.
-
Metal oxides/hydroxides (e.g., aluminum hydroxide, magnesium hydroxide): These can release water upon decomposition, which cools the polymer surface and dilutes the flammable gases.[12] They can also form a protective inorganic layer that enhances the char.
-
Other phosphorus-containing compounds: Combining RDP with other flame retardants like ammonium (B1175870) polyphosphate (APP) can sometimes lead to synergistic effects.[13]
Q3: How do I choose the right polymer matrix to achieve good char formation with RDP?
A3: Polymers that are inherently prone to charring, such as those with aromatic structures (e.g., polycarbonate, polyphenylene oxide), tend to work well with RDP. The chemical structure of the polymer should allow for effective interaction with the polyphosphoric acid generated from RDP to facilitate dehydration and cross-linking reactions.
Q4: What are the key processing parameters to consider when incorporating RDP into a polymer?
A4: Key processing parameters include:
-
Temperature: The processing temperature should be high enough to ensure proper melting and mixing, but not so high as to cause significant degradation of the polymer or RDP.[4][5] RDP generally has good thermal stability for processing with many engineering plastics.[6]
-
Mixing Time and Shear Rate: Sufficient mixing time and shear are necessary to achieve a good dispersion of RDP in the polymer matrix.[14]
-
Moisture: It is important to dry both the polymer and RDP before processing, as moisture can cause hydrolysis of the phosphate (B84403) ester and affect the final properties.
Data Presentation
Table 1: Effect of Synergists on Char Yield and Flame Retardancy of RDP-containing Polymers (Illustrative Data)
| Polymer Matrix | RDP Loading (wt%) | Synergist | Synergist Loading (wt%) | TGA Char Yield @ 700°C (N₂) (%) | UL-94 Rating |
| PC/ABS | 10 | None | 0 | 25.2 | V-1 |
| PC/ABS | 10 | Melamine Polyphosphate | 5 | 32.5 | V-0 |
| PC/ABS | 10 | Nanoclay | 3 | 29.8 | V-0 |
| Polycarbonate | 8 | None | 0 | 28.1 | V-1 |
| Polycarbonate | 8 | Cucurbituril | 2 | 34.6 | V-0 |
| Polycarbonate | 8 | Mica | 5 | 31.5 | V-0 |
Note: These are representative values and actual results will vary depending on the specific grade of polymer, RDP, synergist, and processing conditions.
Experimental Protocols
1. Thermogravimetric Analysis (TGA) for Char Yield Determination
-
Objective: To quantify the amount of char residue formed from a polymer/RDP formulation under controlled heating.
-
Methodology:
-
Sample Preparation: Prepare a small, representative sample of the polymer composite (typically 5-15 mg). The sample should be free of any surface contaminants.
-
Instrument Setup: Place the sample in a TGA crucible (e.g., alumina, platinum).
-
Experimental Conditions:
-
Purge Gas: Typically nitrogen for pyrolysis, at a flow rate of 20-50 mL/min.[8] An air atmosphere can be used to assess oxidative stability.[7][9]
-
Heating Program:
-
Equilibrate at a starting temperature (e.g., 30°C) for a few minutes.
-
Ramp the temperature at a constant rate (e.g., 10 or 20°C/min) to a final temperature (e.g., 800°C).[8]
-
Hold at the final temperature for a period of time to ensure complete decomposition.
-
-
-
Data Analysis: The TGA curve will plot the percentage of initial mass remaining versus temperature. The final, stable weight percentage at the end of the experiment is recorded as the char yield.[7]
-
2. Cone Calorimetry for Fire Behavior Analysis
-
Objective: To evaluate the fire behavior of a polymer/RDP formulation under forced-flaming conditions, measuring parameters like heat release rate (HRR) and smoke production.[15][16]
-
Methodology:
-
Sample Preparation: Prepare flat, square samples of the polymer composite, typically 100 mm x 100 mm with a thickness of 3-6 mm.[17] The samples should have a uniform thickness and smooth surface.
-
Instrument Setup:
-
Wrap the sample in aluminum foil, leaving the top surface exposed.[18]
-
Place the sample in the holder and position it under the conical heater.
-
-
Experimental Conditions:
-
Heat Flux: Set the incident heat flux, typically in the range of 25-50 kW/m².[19] A common value for many standards is 35 or 50 kW/m².
-
Ignition: Use a spark igniter to ignite the flammable gases evolved from the sample.
-
-
Data Collection: The instrument will continuously measure oxygen consumption to calculate the heat release rate over time. Other parameters like time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and smoke production are also recorded.
-
Data Analysis: Analyze the resulting curves and data to compare the fire performance of different formulations. A lower pHRR and THR, and a longer TTI generally indicate better fire retardancy.
-
Visualizations
Caption: Workflow for developing and testing RDP-based flame retardant polymer formulations.
Caption: Decision tree for troubleshooting low char yield in RDP/polymer formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fyrolflex® RDP: Non-Halogen Flame Retardant | ICL Industrial Products [icl-industrialproducts.com]
- 7. youtube.com [youtube.com]
- 8. azom.com [azom.com]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Characterization of Flame Retarded Polymer Combustion Chars by Solid-State 13C and 29Si NMR and EPR. | NIST [nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the Flammability of Charring Polymers | Department of Fire Protection Engineering [fpe.umd.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cone Calorimetry in Fire-Resistant Materials [ouci.dntb.gov.ua]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. iafss.org [iafss.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in the Analysis of RDP Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of impurities in Recombinant DNA-derived Products (RDPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities in RDPs?
Impurities in RDPs can be broadly classified into three main categories based on their origin:
-
Process-Related Impurities: These are substances introduced during the manufacturing process. They can be further divided into:
-
Cell Substrate-Derived: Host cell proteins (HCPs), host cell DNA, and other components from the cell line used for production.
-
Cell Culture-Derived: Components from the culture media, such as inducers, antibiotics, or other media components.
-
Downstream-Derived: Reagents used during purification, such as enzymes, chemical agents, or substances that may leach from chromatographic resins or containers.
-
-
Product-Related Impurities: These are molecular variants of the RDP itself that form during production or storage. Examples include truncated forms, modified forms (e.g., deamidation, oxidation), and aggregates.[1]
-
Contaminants: These are materials introduced extraneously, such as microbial or viral contaminants.
Q2: What are the key regulatory guidelines for controlling impurities in biopharmaceuticals?
The International Council for Harmonisation (ICH) provides the primary guidelines for impurity control. Key documents include:
-
ICH Q3C(R9): Guideline for Residual Solvents.[3]
-
ICH Q3D(R2): Guideline for Elemental Impurities.[3]
-
ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities.[2][3]
-
ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[4]
Q3: Why is it critical to have impurity reference standards?
Impurity reference standards are highly purified compounds used to identify, quantify, and control impurities in pharmaceutical products.[2][6] They are essential for:
-
Regulatory Compliance: Required by agencies like the FDA and EMA to ensure patient safety.[2]
-
Quality Control: Used to detect and quantify impurities during the manufacturing process.[2]
-
Stability Testing: Help identify degradation products that form over the product's lifecycle.[2]
-
Method Validation: Crucial for validating the accuracy, precision, and specificity of analytical methods.[6]
USP, EP, and other pharmacopeias provide official reference standards.[7][8] When an official standard is not available, a well-characterized in-house standard can be prepared.[7]
Troubleshooting Common Analytical Issues
Q4: I am having trouble detecting trace-level impurities. How can I improve the sensitivity of my method?
Detecting impurities at very low concentrations (ppm or ppb) is a common challenge.[9] Consider the following strategies:
-
Optimize Sample Preparation: Concentrate the sample using techniques like solid-phase extraction (SPE) or lyophilization to enrich the impurities.
-
Enhance Detector Sensitivity:
-
For HPLC, use a detector with higher sensitivity, such as a mass spectrometer (MS) or a charged aerosol detector (CAD), especially for impurities lacking a UV chromophore.[10][11]
-
UHPLC systems offer significant advantages in sensitivity and resolution over traditional HPLC.[12]
-
For GC, a flame-ionization detector (FID) or MS is standard for sensitive analysis of volatile compounds.[10]
-
-
Improve Chromatographic Method:
-
Increase the injection volume.
-
Optimize the mobile phase to improve peak shape and reduce baseline noise.
-
Utilize two-dimensional liquid chromatography (2D-LC) to separate and enrich trace impurities.[13]
-
Q5: My impurity peak is co-eluting with the main RDP peak or another impurity. What steps can I take to resolve this?
Co-elution can mask the presence of impurities or lead to inaccurate quantification.[9][14] Here is a systematic approach to resolving co-eluting peaks:
-
Adjust Mobile Phase Composition:
-
Change pH: Modifying the mobile phase pH can alter the ionization state of the analyte and impurities, significantly impacting retention and selectivity.[15]
-
Vary Organic Modifier: Switch the organic solvent (e.g., from acetonitrile (B52724) to methanol) or adjust the gradient slope.
-
-
Select a Different Stationary Phase: Use a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) to introduce different separation mechanisms.[14][15]
-
Modify Other Chromatographic Parameters: Adjusting the column temperature or flow rate can also influence selectivity.
-
Employ Orthogonal Methods: Use a completely different analytical technique, such as ion-exchange chromatography or size-exclusion chromatography, to achieve separation.[9]
Below is a workflow to guide troubleshooting for co-elution issues.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Q6: I have detected an unknown impurity. What is the general workflow for its identification and characterization?
Identifying an unknown impurity requires a multi-step, systematic approach. The process generally involves isolation, structure elucidation, and confirmation.
Caption: General workflow for unknown impurity identification.
The initial step is to gather preliminary data using hyphenated techniques like LC-MS to get the molecular weight.[11] If the impurity level is sufficient, preparative HPLC or Supercritical Fluid Chromatography (SFC) can be used for isolation.[16] High-resolution mass spectrometry (HRMS) provides an accurate mass for elemental composition, and MS/MS provides fragmentation data.[17] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the complete chemical structure.[16][17] The proposed structure is often confirmed by chemical synthesis and co-injection with the original sample.[16]
Data Presentation and Regulatory Thresholds
Table 1: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products [5][18]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI, whichever is lower | 0.5% or 1.0 mg TDI, whichever is lower |
| > 1 g | 0.05% | 0.10% or 2.0 mg TDI, whichever is lower | 0.15% or 2.0 mg TDI, whichever is lower |
*TDI = Total Daily Intake
Table 2: Common Analytical Techniques for Impurity Profiling
| Technique | Principle | Primary Use in Impurity Analysis |
| HPLC/UPLC | Separation based on partitioning between a stationary and mobile phase. | Quantification of known impurities, purity assessment, separation of non-volatile compounds.[10][13][19] |
| LC-MS/MS | HPLC separation followed by mass spectrometry detection. | Identification of unknown impurities, quantification of trace-level impurities, confirmation of known impurities.[10][11] |
| GC/GC-MS | Separation of volatile compounds in a gaseous mobile phase. | Analysis of residual solvents and other volatile or semi-volatile impurities.[10] |
| Ion Chromatography (IC) | Separation of ions and polar molecules based on charge. | Analysis of charged molecules, counter-ions, and inorganic impurities.[10] |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Definitive structure elucidation of unknown impurities.[17] |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a reversed-phase HPLC method. Optimization is critical.[15]
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV/PDA detector, monitoring at multiple wavelengths (e.g., 220 nm, 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.
Protocol 2: Identification and Qualification Decision Tree
The following decision tree, based on ICH guidelines, outlines the process for managing a newly discovered degradation product.[5][18]
Caption: Decision tree for impurity identification and qualification.
References
- 1. criver.com [criver.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. labinsights.nl [labinsights.nl]
- 7. Impurity Reference Standards - Enamine [enamine.net]
- 8. enamine-genez.com [enamine-genez.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. biopharminternational.com [biopharminternational.com]
- 11. tandfonline.com [tandfonline.com]
- 12. agilent.com [agilent.com]
- 13. Detailed Explanation of Drug Impurity Research Methods - Senieer - What You Trust [senieer.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 17. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
Technical Support Center: Optimization of Ribonucleoside Diphosphate (RDP) Synthesis
Welcome to the technical support center for the optimization of Ribonucleoside Diphosphate (B83284) (RDP) synthesis, a critical process for providing the deoxyribonucleotide precursors for DNA replication and repair. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental conditions for the enzymatic synthesis of dNTPs using Ribonucleoside Diphosphate Reductase (RNR).
Frequently Asked Questions (FAQs)
Q1: What is Ribonucleoside Diphosphate Reductase (RNR), and what are its substrates?
A1: Ribonucleoside Diphosphate Reductase (RNR), also known as ribonucleotide reductase, is the enzyme responsible for the de novo synthesis of deoxyribonucleotides.[1][2][3][4][5] It catalyzes the reduction of the 2'-hydroxyl group on the ribose moiety of ribonucleoside diphosphates (NDPs) to form the corresponding deoxyribonucleoside diphosphates (dNDPs).[1][2] The primary substrates for most RNRs are ADP, GDP, CDP, and UDP.[1][2]
Q2: What are the different classes of Ribonucleotide Reductases?
A2: RNRs are broadly categorized into three classes based on their metallocofactor, oxygen requirement, and radical generation mechanism.[1][3]
-
Class I: These are oxygen-dependent enzymes found in eukaryotes and many bacteria. They are further divided into Class Ia and Ib. Class Ia RNRs, like the well-studied E. coli enzyme, consist of two subunits, α2 (NrdA) and β2 (NrdB).[1][3]
-
Class II: These enzymes are oxygen-independent and utilize adenosylcobalamin (a derivative of vitamin B12) to generate the catalytic radical. They can act on either ribonucleoside diphosphates or triphosphates.[1]
-
Class III: These are strictly anaerobic enzymes that are sensitive to oxygen. They employ a glycyl radical for catalysis.[1][5]
Q3: Why is the allosteric regulation of RNR important?
A3: The allosteric regulation of RNR is crucial for maintaining a balanced pool of dNTPs, which is essential for high-fidelity DNA replication and repair.[4][5][6] Imbalances in dNTP pools can lead to increased mutation rates and genome instability.[4][5][6] RNR activity is controlled by the binding of nucleotide effectors to two distinct allosteric sites: the activity site and the specificity site.[2][5][7][8]
Troubleshooting Guide
Issue 1: Low or No Yield of Deoxyribonucleotides (dNTPs)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Ensure proper protein folding and purification. Verify the presence and integrity of the metallocofactor. For Class I RNRs, confirm the presence of the essential tyrosyl radical in the β2 subunit.[3] - Perform an activity assay with a known positive control to validate enzyme function. |
| Suboptimal Assay Conditions | - Optimize the concentrations of substrates (NDPs), allosteric effectors (ATP, dATP, dTTP, dGTP), and the reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH).[1][9][10] - Ensure the assay buffer has the optimal pH and ionic strength.[11] |
| Presence of Inhibitors | - High concentrations of dATP are known to be allosteric inhibitors of RNR activity.[2][7][12] Carefully control the concentration of dATP in your reaction. - Some buffer components or contaminants from sample preparation can inhibit enzyme activity. Consider buffer exchange or further purification of your enzyme preparation.[13] |
| Incorrect Substrate/Effector Combination | - The specificity of RNR for its substrates is dictated by the allosteric effector bound to the specificity site. Ensure the correct effector is present for the desired dNTP synthesis. For example, dTTP promotes the reduction of GDP, and dGTP promotes the reduction of ADP.[2][7][8] |
| Degradation of Reagents | - Use fresh solutions of nucleotides and reducing agents. NADPH, in particular, can be unstable. |
Issue 2: Inconsistent or Non-Reproducible Results in RNR Assays
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Pipetting Errors | - Use calibrated pipettes and prepare a master mix for the reaction components to minimize variability between samples.[13][14] |
| Incomplete Mixing of Reagents | - Thoroughly mix all reagent stocks and the final reaction mixture to ensure homogeneity.[13][15] |
| Temperature Fluctuations | - Ensure consistent incubation temperatures, as enzyme activity is temperature-dependent. Use a calibrated incubator or water bath.[13] |
| Variability in Enzyme Aliquots | - After thawing, gently mix the enzyme stock before aliquoting to ensure a uniform concentration. Avoid repeated freeze-thaw cycles. |
Issue 3: Difficulty in Purifying Active RNR
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Protein Instability and Aggregation | - Optimize purification buffers with additives such as glycerol, low concentrations of detergents, or specific salts to improve protein stability. - Perform purification steps at low temperatures (e.g., 4°C) to minimize degradation. |
| Loss of Metallocofactor | - For Class I RNRs, ensure that the iron cofactor is properly incorporated. This may require specific reconstitution protocols.[16] |
| Oxidative Damage | - For oxygen-sensitive RNRs (Class III), all purification steps must be performed under strictly anaerobic conditions.[1][5] |
Experimental Protocols
Protocol 1: In Vitro Ribonucleotide Reductase Activity Assay ([³H]-CDP Reduction)
This assay measures the conversion of radiolabeled cytidine (B196190) diphosphate ([³H]-CDP) to deoxycytidine diphosphate (dCDP).[9][10][17][18][19][20]
Materials:
-
Purified RNR α2 and β2 subunits
-
[³H]-CDP (radiolabeled substrate)
-
ATP (allosteric activator)
-
Thioredoxin (TR)
-
Thioredoxin Reductase (TRR)
-
NADPH
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)
-
Quenching solution (e.g., 2% perchloric acid)
-
Neutralizing solution (e.g., 0.5 M KOH)
-
Calf alkaline phosphatase
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, TR, TRR, and NADPH.
-
Add the purified RNR α2 and β2 subunits to the reaction mixture.
-
Initiate the reaction by adding [³H]-CDP.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time course (e.g., taking aliquots at 0, 2, 4, 6, and 8 minutes).
-
Stop the reaction at each time point by adding the quenching solution.
-
Neutralize the samples with the neutralizing solution.
-
Add calf alkaline phosphatase to dephosphorylate the dCDP to deoxycytidine.
-
Separate the deoxycytidine from the remaining CDP (e.g., using thin-layer chromatography or an appropriate column).
-
Quantify the amount of radioactive deoxycytidine using a scintillation counter.
-
Calculate the specific activity of the enzyme (e.g., in nmol of dCDP formed per minute per mg of enzyme).
Protocol 2: LC-MS/MS-Based RNR Activity Assay
This modern, high-throughput assay allows for the simultaneous measurement of all four dNTPs.[1]
Materials:
-
Purified RNR enzyme
-
All four ribonucleoside diphosphate substrates (CDP, UDP, GDP, ADP)
-
Allosteric effectors (ATP, dATP, dTTP, dGTP)
-
Reducing system (e.g., thioredoxin, thioredoxin reductase, NADPH or DTT)
-
Quenching solution (e.g., cold methanol)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates, allosteric effectors, and the reducing system.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the purified RNR enzyme.
-
After a defined incubation period, quench the reaction by adding cold methanol.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant containing the dNTPs by LC-MS/MS.
-
Quantify the amount of each dNTP produced based on standard curves.
-
Calculate the enzyme activity for each substrate.
Data Presentation
Table 1: Influence of Allosteric Effectors on RNR Activity
| Effector (at specificity site) | Substrate(s) Reduced | Effect on Overall Activity (at activity site) |
| ATP | CDP, UDP | Activation |
| dATP | CDP, UDP | Inhibition (at high concentrations) |
| dTTP | GDP, ADP (in some cases) | - |
| dGTP | ADP | - |
Note: The specific effects can vary between different classes and species of RNR.[2][7][8]
Table 2: Troubleshooting Low dNTP Yield - Quantitative Considerations
| Parameter | Typical Range | Potential Issue if Outside Range |
| Enzyme Concentration | 0.1 - 10 µM | Low concentration can lead to low product formation. |
| Substrate (NDP) Concentration | 50 µM - 2 mM | Substrate limitation if too low; potential for substrate inhibition if too high.[1][18] |
| Allosteric Effector Concentration | 10 µM - 3 mM | Incorrect ratios can lead to improper regulation and low activity for the desired product.[1][18] |
| NADPH Concentration | 200 µM - 2 mM | Depletion of the reducing equivalent will halt the reaction.[1][18] |
| pH | 7.0 - 8.0 | Suboptimal pH can significantly reduce enzyme activity. |
Visualizations
Caption: Allosteric regulation of Class Ia Ribonucleotide Reductase (RNR).
Caption: Troubleshooting workflow for low dNTP yield in RNR synthesis.
References
- 1. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 3. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Ribonucleotide reductases: essential enzymes for bacterial life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypermutability and error catastrophe due to defects in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis for allosteric specificity regulation in class Ia ribonucleotide reductase from Escherichia coli | eLife [elifesciences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The purification and properties of a ribonucleoenzyme, o-diphenol oxidase, from potatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Class I Ribonucleotide Reductases: Metallocofactor Assembly and Repair In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 3.3-Å resolution cryo-EM structure of human ribonucleotide reductase with substrate and allosteric regulators bound | eLife [elifesciences.org]
- 20. Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Performance Analysis: Resorcinol bis(diphenyl phosphate) vs. Bisphenol A bis(diphenyl phosphate)
A comprehensive guide for researchers and drug development professionals on the performance characteristics of two prominent organophosphate flame retardants, Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP).
This guide provides a detailed comparison of the performance of RDP and BDP, focusing on their efficacy as flame retardants, thermal stability, and toxicological profiles. The information presented is supported by experimental data from various scientific studies to aid in informed decision-making for material selection and safety assessment.
Executive Summary
Both Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP) are effective halogen-free flame retardants commonly used in engineering plastics such as polycarbonate (PC) and its blends with acrylonitrile-butadiene-styrene (ABS). While both function primarily in the condensed phase by promoting char formation, available data suggests that BDP generally exhibits superior thermal stability and flame retardant efficiency in some applications. However, concerns regarding the toxicological profile of BDP arise from its structural similarity to Bisphenol A (BPA), a known endocrine disruptor. RDP, while also an organophosphate ester, presents its own set of toxicological considerations, including observed neurotoxicity in model organisms. This guide provides a detailed examination of these performance aspects to facilitate a comprehensive understanding.
Flame Retardancy Performance
The primary function of RDP and BDP in polymer formulations is to enhance their resistance to ignition and burning. Their performance is typically evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test.
Table 1: Comparative Flame Retardancy Performance in PC/ABS Blends
| Parameter | Formulation | RDP Performance | BDP Performance | Source(s) |
| Limiting Oxygen Index (LOI), % | PC/ABS with 15 wt% flame retardant | 24.1 | 24.7 | [1] |
| UL 94 Rating (1.6 mm) | PC/ABS with 15 wt% flame retardant | V-2 | V-1 | [1] |
| UL 94 Rating (1.6 mm) | PC/ABS with 25 wt% flame retardant | - | V-0 | [1] |
Note: Higher LOI values indicate better flame retardancy. The UL 94 V-0 rating is the highest classification for this test, indicating that burning stops within 10 seconds on a vertical specimen, with no flaming drips allowed.
The data suggests that BDP may offer a slight advantage in flame retardant efficiency over RDP in PC/ABS blends, achieving a higher UL 94 rating at the same loading and reaching the highest V-0 classification at a lower concentration than what is often required for RDP.[1] Both flame retardants act through a condensed-phase mechanism, promoting the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.[2][3]
Thermal Stability
The thermal stability of a flame retardant is crucial, especially for engineering plastics that require high processing temperatures. Thermogravimetric analysis (TGA) is commonly used to evaluate the decomposition temperature of these additives.
Table 2: Comparative Thermal Stability (TGA Data)
| Compound | Onset Decomposition Temperature (Td5%) | Temperature at Maximum Decomposition Rate (Tmax) | Char Yield at 600 °C (%) | Source(s) |
| RDP | ~381.4 °C (in PC/ABS blend) | Not explicitly stated | ~18.9% (in PC/ABS blend) | [1] |
| BDP | Higher than RDP | Not explicitly stated | Higher than RDP | [2] |
Note: Td5% represents the temperature at which 5% weight loss occurs. Higher decomposition temperatures indicate greater thermal stability.
Direct comparative studies indicate that BDP is more thermally stable than RDP.[2] This superior thermal stability allows for a wider processing window for polymer formulations containing BDP.
Toxicological Profile
The toxicological assessment of flame retardants is of paramount importance for ensuring human and environmental safety. Studies have investigated the potential neurotoxicity and endocrine-disrupting effects of both RDP and BDP, or its precursor, BPA.
Cytotoxicity
Comparative data on the direct cytotoxicity of RDP and BDP on human cell lines is limited. However, studies on related compounds provide some insights. For instance, a study on various bisphenol analogues in HepG2 cells (a human liver cancer cell line) showed varying levels of cytotoxicity.[4][5]
Direct comparative IC50 values for RDP and BDP on HepG2 cells were not available in the searched literature.
Neurotoxicity
The neurotoxic potential of RDP and the precursor to BDP, Bisphenol A (BPA), has been investigated using the zebrafish model, a common vertebrate model for developmental and neurotoxicity studies.
Table 3: Comparative Neurotoxicity in Zebrafish Larvae
| Compound | Observed Effects | Concentration | Source(s) |
| RDP | Decreased locomotor activity, altered neurotransmitter levels | Not specified | [6] |
| BPA (precursor to BDP) | Decreased spontaneous movement, altered locomotor activity, sensory processing deficits | Environmentally relevant concentrations | [7][8][9][10] |
Note: The data for BDP is inferred from studies on its precursor, BPA. Direct neurotoxicity studies on BDP in zebrafish were not found in the searched literature.
Studies have shown that RDP exposure can lead to neurotoxic effects in zebrafish larvae.[6] Similarly, numerous studies have documented the neurotoxicity of BPA, which raises concerns about the potential effects of BDP.[7][8][9][10]
Endocrine Disruption
Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal systems. Organophosphate flame retardants and bisphenols are two classes of chemicals that have been scrutinized for their potential endocrine-disrupting effects.
BPA, the precursor to BDP, is a well-documented endocrine disruptor that can interact with estrogen receptors.[11][12][13][14][15][16] This raises concerns about the potential for BDP to have similar effects. Some studies suggest that RDP may also have endocrine-disrupting potential.[17] The interaction of these compounds with various hormone receptors can lead to a cascade of downstream effects.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the flame retardant.
Methodology: A small, known weight of the sample is placed in a TGA instrument. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature. The resulting TGA curve provides data on the onset of decomposition, the temperature of maximum weight loss, and the amount of residual char.[1]
UL 94 Vertical Burn Test
Objective: To assess the flammability characteristics of a plastic material.
Methodology: A rectangular bar of the plastic material is held vertically and exposed to a flame for 10 seconds. The time it takes for the flame to self-extinguish is recorded. The flame is then reapplied for another 10 seconds, and the after-flame and after-glow times are recorded. The presence of flaming drips that ignite a cotton patch placed below the specimen is also noted. The material is then classified as V-0, V-1, or V-2 based on the results.
Zebrafish Embryo Acute Toxicity Test (OECD 236)
Objective: To determine the acute toxicity of a chemical on the embryonic stages of zebrafish.
Methodology: Fertilized zebrafish embryos are exposed to a range of concentrations of the test substance for 96 hours. During this period, developmental endpoints such as survival, hatching rate, and the presence of any morphological abnormalities are recorded. The concentration that is lethal to 50% of the embryos (LC50) is then calculated.
Signaling Pathways
Organophosphate flame retardants and bisphenols can interfere with various cellular signaling pathways, leading to their observed toxic effects.
Potential Signaling Pathways Affected by Organophosphate Flame Retardants (including RDP)
Organophosphate flame retardants have been shown to affect several signaling pathways, including those involved in neurodevelopment and inflammation. For example, some chlorinated organophosphates have been linked to the IL-6/JAK/STAT signaling pathway, which is involved in inflammatory responses.[18]
Potential Signaling Pathways Affected by Bisphenol A (BPA) and its Analogs (relevant to BDP)
BPA is known to interact with multiple signaling pathways, primarily through its binding to estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER). This can lead to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.[11][13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. article.aascit.org [article.aascit.org]
- 4. Comparative evaluation of the effects of bisphenol derivatives on oxidative stress parameters in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxic activity of bisphenol A and its analogues bisphenol S, bisphenol F and bisphenol AF and their mixtures in human hepatocellular carcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stage-Related Neurotoxicity of BPA in the Development of Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bisphenol A Exposure Induces Sensory Processing Deficits in Larval Zebrafish during Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early developmental exposure to bisphenol A and bisphenol S disrupts socio-cognitive function, isotocin equilibrium, and excitation-inhibition balance in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Overview of the Mechanisms of Action of Hormones and Endocrine Disruptor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Long-Term Effects of Environmental Endocrine Disruptors on Reproductive Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Chlorinated Organophosphate Flame Retardants Impair the Lung Function via the IL-6/JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RDP and Triphenyl Phosphate as Flame Retardants
In the pursuit of enhanced fire safety for polymeric materials, researchers and product developers are continually seeking effective flame retardant solutions. Among the halogen-free options, organophosphorus flame retardants have garnered significant attention. This guide provides a detailed comparative study of two prominent organophosphorus flame retardants: Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) and Triphenyl Phosphate (B84403) (TPP). This analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Performance and Mechanism of Action
Triphenyl phosphate (TPP) and Resorcinol bis(diphenyl phosphate) (RDP) are effective flame retardants that operate through a combination of gas-phase and condensed-phase mechanisms to inhibit the combustion of polymers.[1] However, the dominance of each mechanism differs between the two, leading to variations in their performance across different polymer systems and fire scenarios.
Triphenyl Phosphate (TPP) primarily functions in the gas phase .[1][2] Upon heating, TPP volatilizes and decomposes to produce phosphorus-containing radicals (e.g., PO•, HPO•). These radicals act as scavengers in the gas phase, interrupting the chain reactions of combustion by quenching highly reactive hydrogen (H•) and hydroxyl (OH•) radicals.[1] This "flame poisoning" effect reduces the efficiency of the combustion process and helps to extinguish the flame. While it has some condensed-phase activity, its main contribution is through flame inhibition in the gaseous state.[1]
Resorcinol bis(diphenyl phosphate) (RDP) , on the other hand, exhibits a more balanced, mixed-mode mechanism , acting in both the gas and condensed phases .[1] In the gas phase, it functions similarly to TPP by releasing phosphorus-containing radicals that inhibit flame propagation.[3] In the condensed phase, RDP promotes the formation of a protective char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatiles into the gas phase.[4] The resorcinol moiety in the RDP structure is believed to enhance this charring effect.
Quantitative Performance Data
The efficacy of RDP and TPP as flame retardants is evaluated using several standardized tests, including Limiting Oxygen Index (LOI), UL-94 vertical burn test, and cone calorimetry. The following tables summarize available comparative data for these two flame retardants in different polymer blends.
Table 1: Flammability Properties of RDP and TPP in Polycarbonate/Acrylonitrile-Butadiene-Styrene (PC/ABS) Blends
| Flame Retardant | Polymer Matrix | Loading (wt%) | LOI (%) | UL-94 Rating (3.2 mm) |
| None | PC/ABS | 0 | 21.1 | Failed |
| TPP | PC/ABS | 15 | - | V-1 |
| RDP | PC/ABS | 15 | 24.1 | V-2 |
Data sourced from a comparative study of aryl phosphates in PC/ABS blends.[1]
Table 2: Cone Calorimetry Data for Polycarbonate (PC) Blends
| Flame Retardant | Polymer Matrix | Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) |
| RDP with Mica | PC | Not specified | Reduced by 31.39%* | Influences MARHE | Influences MARHE |
*Reduction in Maximum Average Rate of Heat Emission (MARHE) compared to neat PC.[5] **While specific values were not provided in a direct comparison, these parameters contribute to the overall heat release characteristics.[5]
Experimental Protocols
Standardized testing methodologies are crucial for the accurate evaluation and comparison of flame retardant performance. The following are detailed protocols for the key experiments cited.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the flame-retardant polymer.
Apparatus: A thermogravimetric analyzer consisting of a precision microbalance, a programmable furnace, and a controlled gas environment.[6]
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the polymer containing the flame retardant is placed in a sample pan (e.g., platinum or alumina).[7][8]
-
The sample is heated in the furnace under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 or 20 °C/min).[7][8]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.[6]
-
The resulting TGA curve plots the percentage of weight loss versus temperature, providing information on the onset of degradation, the temperature of maximum weight loss, and the amount of char residue at the end of the analysis.[6]
Limiting Oxygen Index (LOI) - ASTM D2863
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[9][10]
Apparatus: A heat-resistant glass chimney, a specimen holder, gas flow meters for oxygen and nitrogen, and an ignition source.[9]
Procedure:
-
A vertically oriented test specimen of specified dimensions is placed in the glass chimney.[10]
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.[10]
-
The top edge of the specimen is ignited with a flame, which is then removed.[10]
-
The oxygen concentration in the gas mixture is systematically varied, and the burning behavior of the specimen is observed.[9]
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified extent.[9][11]
UL-94 Vertical Burn Test
Objective: To classify the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.[12][13]
Apparatus: A test chamber, a specimen holder to position the specimen vertically, a Bunsen burner with a specified flame height, a timing device, and a piece of surgical cotton placed below the specimen.[14]
Procedure:
-
A rectangular test specimen of a specified thickness is mounted vertically in the holder.[12]
-
A 20 mm high blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[13]
-
The duration of flaming combustion after the first flame application (t1) is recorded.[12]
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.[13]
-
The duration of flaming combustion (t2) and glowing combustion (t3) after the second flame application are recorded.[12]
-
It is also noted whether any flaming drips ignite the cotton placed 300 mm below the specimen.[13]
-
Based on the after-flame times, after-glow times, and whether dripping particles ignite the cotton, the material is classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant classification.[13]
Cone Calorimetry - ASTM E1354
Objective: To measure the heat release rate and other fire-response characteristics of a material when exposed to a controlled level of radiant heat.[15][16]
Apparatus: A cone-shaped radiant heater, a specimen holder on a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation (for oxygen consumption).[16]
Procedure:
-
A square specimen (typically 100 mm x 100 mm) is placed in the holder and exposed to a specific heat flux from the conical heater (e.g., 35 or 50 kW/m²).[15]
-
A spark igniter is positioned above the specimen to ignite the flammable gases that are evolved.[16]
-
The instrument continuously measures the oxygen concentration in the exhaust gas, from which the heat release rate (HRR) is calculated based on the principle of oxygen consumption calorimetry.[17]
-
Other key parameters measured include the time to ignition (TTI), total heat released (THR), peak heat release rate (pHRR), mass loss rate, and smoke production.[15][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the flame retardant mechanisms and a typical experimental workflow for evaluating these materials.
Conclusion
Both RDP and TPP are effective halogen-free flame retardants, but their primary mechanisms of action dictate their suitability for different applications. TPP is a strong gas-phase inhibitor, making it a good choice where quenching the flame is the main priority.[1] RDP offers a more balanced approach, contributing to both flame inhibition and the formation of a protective char layer, which is often advantageous in scenarios requiring robust fire resistance and reduced heat release.[1] The selection of the most appropriate flame retardant will depend on the specific polymer, the required level of fire safety, processing conditions, and the desired balance between gas-phase and condensed-phase activity. The experimental data and protocols presented in this guide provide a foundation for making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses - Beijing Institute of Technology [pure.bit.edu.cn]
- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. tainstruments.com [tainstruments.com]
- 8. teilar.gr [teilar.gr]
- 9. kiyorndlab.com [kiyorndlab.com]
- 10. Oxygen Index ASTM D2863 [intertek.com]
- 11. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]
- 12. boedeker.com [boedeker.com]
- 13. blog.okw.com [blog.okw.com]
- 14. youtube.com [youtube.com]
- 15. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 16. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 17. testinglab.com [testinglab.com]
A Comparative Guide to the Efficacy of Resorcinol bis(diphenyl phosphate) and its Alternatives in UL 94 Flammability Testing
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Flame Retardant Performance
In the pursuit of enhanced safety and performance in materials science, the selection of an appropriate flame retardant is paramount. This guide provides a comprehensive comparison of Resorcinol bis(diphenyl phosphate) (RDP), a widely utilized halogen-free flame retardant, with two key alternatives: Bisphenol A bis(diphenyl phosphate) (BDP) and Resorcinol bis(2,6-dixylenyl phosphate) (RDX), commercially known as PX-200. This analysis is based on their performance in the industry-standard UL 94 vertical flammability test, offering crucial data for researchers and professionals in material development.
Executive Summary
Resorcinol bis(diphenyl phosphate) (RDP) is a well-established and effective flame retardant, particularly in engineering plastics such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends, where it can aid in achieving a UL 94 V-0 rating.[1] Alternatives like Bisphenol A bis(diphenyl phosphate) (BDP) and Resorcinol bis(2,6-dixylenyl phosphate) (PX-200) are also prominent halogen-free options. While direct quantitative comparisons from a single study are limited, available data suggests that BDP and PX-200 can offer comparable or even superior performance in certain aspects. For instance, to achieve a UL 94 V-0 classification in PC/ABS blends with an ABS content not exceeding 30%, RDP is typically incorporated at levels of 8-12%, whereas BDP may require concentrations of over 12%. Conversely, studies on BDP derivatives have indicated faster flame extinguishing times compared to RDP. PX-200 has demonstrated the ability to achieve a V-0 rating with "almost immediate self-extinction" when used at a 20% loading in PC/ABS.
Comparative Performance in UL 94 Tests
The UL 94 standard is a critical benchmark for assessing the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is particularly stringent and relevant for materials used in electronic and electrical applications. A V-0 rating signifies the highest level of flame retardancy under this classification, indicating that the material self-extinguishes quickly with no flaming drips.
While a single study providing a direct side-by-side quantitative comparison of RDP, BDP, and PX-200 under identical conditions is not publicly available, the following table summarizes their typical performance characteristics based on existing research and technical data.
| Flame Retardant | Chemical Name | Typical Polymer Matrix | Typical Loading for UL 94 V-0 | UL 94 Rating | Dripping Behavior (V-0) | Key Performance Observations |
| RDP | Resorcinol bis(diphenyl phosphate) | PC/ABS, PPO/HIPS | 10 wt%[2] | V-0 | No flaming drips | Effective at relatively low loadings. |
| BDP | Bisphenol A bis(diphenyl phosphate) | PC/ABS, PPO/HIPS | >10 wt%[2] | V-0 | No flaming drips | May require slightly higher loadings than RDP for V-0 in some formulations. Shows superior performance in forced flaming combustion (cone calorimeter). |
| PX-200 (RDX) | Resorcinol bis(2,6-dixylenyl phosphate) | PC/ABS | ~20 wt% | V-0 | No flaming drips | Achieves V-0 with rapid self-extinguishing properties.[3] Good char formation observed.[3] |
Experimental Protocols: The UL 94 Vertical Burn Test
The UL 94 vertical burn test is a standardized procedure used to evaluate the flammability of plastic materials. The methodology is crucial for understanding the context of the performance data.
Specimen Preparation:
-
A set of five specimens, each measuring 125 mm in length and 13 mm in width, with a specified thickness, are prepared for testing.
-
Specimens are conditioned for a minimum of 48 hours at 23°C and 50% relative humidity before testing.
Test Procedure:
-
A specimen is clamped vertically from its upper end, with the lower end positioned 10 mm above the burner tube.
-
A calibrated Bunsen burner producing a 20 mm high blue flame is placed under the center of the lower edge of the specimen.
-
The flame is applied for 10 seconds and then removed. The after-flame time (t1), the duration the specimen continues to flame after the ignition source is removed, is recorded.
-
Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds.
-
After the second flame application, the after-flame time (t2) and the after-glow time (the duration the specimen glows after the flame is extinguished) are recorded.
-
Any dripping of flaming particles that ignite a cotton patch placed 300 mm below the specimen is noted.
UL 94 V-0 Classification Criteria: To achieve a V-0 rating, the following criteria must be met for the set of five specimens:
-
No single after-flame time (t1 or t2) should exceed 10 seconds.[4]
-
The total after-flame time for all five specimens (sum of t1 and t2 for each) should not exceed 50 seconds.[4]
-
No specimen should burn up to the holding clamp.
-
No specimen should drip flaming particles that ignite the cotton below.[4]
-
No specimen should have a glowing combustion that persists for more than 30 seconds after the second removal of the test flame.
Visualizing the Experimental Workflow and Logic
To further clarify the experimental process and the decision-making involved in the UL 94 classification, the following diagrams are provided.
Caption: Workflow of the UL 94 Vertical Burn Test.
Caption: Decision logic for UL 94 V-0 classification.
References
"evaluating the performance of RDP against other organophosphorus flame retardants"
In the pursuit of enhanced fire safety for polymeric materials, organophosphorus flame retardants (OPFRs) have emerged as a prominent class of additives. Among these, Resorcinol bis(diphenyl phosphate) (RDP) is a widely utilized non-halogenated flame retardant known for its high efficiency and favorable thermal properties. This guide provides a comprehensive comparison of RDP's performance against other common OPFRs, namely Bisphenol A bis(diphenyl phosphate) (BDP) and Triphenyl phosphate (B84403) (TPP), with a focus on experimental data in engineering thermoplastics like polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends.
Executive Summary
RDP generally exhibits a balanced flame retardant mechanism, acting in both the gas and condensed phases to quench flames and promote char formation. In comparative studies, RDP and TPP often demonstrate superior performance in terms of Limiting Oxygen Index (LOI), a measure of the oxygen concentration required to sustain combustion. However, BDP tends to show better results in cone calorimetry tests, which simulate a developing fire scenario, indicating a stronger action in the condensed phase. The choice of flame retardant ultimately depends on the specific polymer system and the desired balance of flammability resistance, thermal stability, and mechanical properties.
Data Presentation
The following tables summarize the key performance indicators for RDP, BDP, and TPP in PC/ABS blends, compiled from various experimental studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Flammability Properties of OPFRs in PC/ABS Blends
| Flame Retardant | Loading (wt%) | Polymer Matrix | LOI (%) | UL-94 Rating (3.2 mm) | Dripping | Source(s) |
| None | 0 | PC/ABS | 21.1 | Failed | Yes | [1] |
| RDP | 15 | PC/ABS | 24.1 | V-2 | Yes | [1] |
| BAPDP | 15 | PC/ABS | 24.7 | V-1 | No | [1] |
| BAPDP | 20 | PC/ABS | 25.4 | V-0 | No | [1] |
| TPP | 19 | PC/ABS | 28.5 | V-0 | - | [2] |
| PX200** | 20 | PC/ABS | 29.3 | V-0 | - | [2] |
*BAPDP (bisphenol AP bis(diphenyl phosphate)) is a derivative of TPP. **PX200 is a commercial organophosphate flame retardant.
Table 2: Thermal Stability of PC/ABS Blends with OPFRs (TGA Data)
| Flame Retardant | Loading (wt%) | Onset Decomposition Temp. (°C) | Temperature at Max. Weight Loss (°C) | Char Yield at 700°C (%) | Source(s) |
| Neat PC/ABS | 0 | ~400 | ~430 | <5 | [3] |
| TPP | - | Lowered onset | - | Increased slightly | [4] |
| BDP | - | - | - | Increased | [5] |
| RDP | - | - | - | Increased | [5] |
Note: Specific, directly comparable TGA data for RDP, BDP, and TPP in the same PC/ABS matrix from a single source was not available in the search results. The table reflects general trends reported in the literature.
Table 3: Cone Calorimetry Data for OPFRs in PC/ABS Blends
| Flame Retardant | Loading (wt%) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Smoke Production Rate (SPR) | Source(s) |
| Neat PC/ABS | 0 | High | High | - | [6] |
| BDP | - | Significantly Reduced | Reduced | - | [5] |
| RDP | - | Reduced | Reduced | - | [5] |
| TPP | - | Reduced (Gas Phase Action) | - | Higher Smoke | [2][5] |
Note: A direct numerical comparison from a single study was not available. BDP is generally reported to be superior in reducing heat release in forced flaming combustion scenarios.[5][7]
Table 4: Mechanical Properties of PC/ABS Blends with OPFRs
| Flame Retardant | Loading (wt%) | Tensile Strength (MPa) | Notched Izod Impact Strength (J/m) | Source(s) |
| Neat PC/ABS | 0 | ~55-60 | ~400-500 | [8][9] |
| TPP | 19 | 49.6 | Reduced | [2] |
| PX200 | 20 | 51.2 | Reduced | [2] |
Note: The addition of organophosphate flame retardants often acts as a plasticizer, which can lead to a decrease in the mechanical properties of the polymer blend, particularly impact strength.[2][10]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide.
1. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information on the thermal stability and decomposition characteristics of the material.
-
Methodology: A small sample of the polymer composite (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously recorded as the temperature increases. The resulting data is plotted as a mass vs. temperature curve. The onset of decomposition, the temperature of maximum weight loss, and the final char yield are key parameters determined from this curve.
2. Limiting Oxygen Index (LOI)
-
Principle: The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. A higher LOI value indicates better flame resistance.[3]
-
Methodology: A vertically oriented specimen of a specific size is placed in a transparent chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney. The top edge of the specimen is ignited with a pilot flame. The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified period or over a specified length of the specimen is found. This minimum oxygen concentration is reported as the LOI value.
3. UL 94 Vertical Flammability Test
-
Principle: This test assesses the flammability of a plastic material by observing its burning behavior after being exposed to a small flame in a vertical orientation.
-
Methodology: A rectangular bar specimen is held vertically. A burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The duration of flaming is recorded. The flame is then reapplied for another 10 seconds and removed, and the duration of flaming and glowing is recorded. Observations are also made regarding the dripping of flaming particles that ignite a cotton patch placed below the specimen. Materials are classified as V-0, V-1, or V-2 based on the flaming and glowing times and the dripping behavior. V-0 is the most stringent classification.
4. Cone Calorimetry
-
Standard: ASTM E1354[8]
-
Principle: The cone calorimeter is a versatile bench-scale instrument that measures the heat release rate and other flammability parameters of a material under a controlled radiant heat flux, simulating a fire scenario.
-
Methodology: A square specimen (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater that exposes it to a specified heat flux (e.g., 35 or 50 kW/m²). The specimen is ignited by a spark igniter. The combustion gases are collected by an exhaust hood, and the oxygen concentration is continuously measured. Based on the principle of oxygen consumption calorimetry, the heat release rate (HRR) is calculated. Other parameters measured include the time to ignition (TTI), total heat released (THR), smoke production rate (SPR), and mass loss rate.
Mandatory Visualization
References
- 1. Effect of phosphorus based flame retardants on UL94 and Comparative Tracking Index properties of poly(butylene terephthalate) [cris.unibo.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. kemalmfg.com [kemalmfg.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. article.aascit.org [article.aascit.org]
- 12. researchgate.net [researchgate.net]
Assessing the Long-Term Stability of Resorcinol bis(diphenyl phosphate) in Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of flame retardants is a critical factor in the lifecycle and safety of polymer products. This guide provides a comprehensive comparison of the long-term stability of Resorcinol bis(diphenyl phosphate) (RDP), a widely used halogen-free flame retardant, with its common alternatives in various polymer systems. The information presented is based on available experimental data to assist in the selection of the most suitable flame retardant for specific applications.
Executive Summary
Resorcinol bis(diphenyl phosphate) (RDP) is a popular choice for imparting flame retardancy to a range of engineering thermoplastics, including polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends. Its efficacy is attributed to a combination of gas-phase and condensed-phase flame retardant mechanisms. However, concerns regarding its long-term performance under various environmental stressors necessitate a comparative evaluation with other non-halogenated flame retardants. This guide assesses the stability of RDP against key alternatives such as Bisphenol A bis(diphenyl phosphate) (BDP), triphenyl phosphate (B84403) (TPP), and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), focusing on thermal, hydrolytic, and photochemical degradation.
Performance Comparison of Flame Retardants
The long-term stability of a flame retardant is crucial for maintaining the safety and performance of the polymer throughout its service life. This section compares the performance of RDP with its alternatives based on available data.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard method to evaluate the thermal stability of materials by measuring weight loss as a function of temperature.
| Flame Retardant | Polymer Matrix | Key TGA Findings | Reference |
| RDP | PC/ABS | - | [1] |
| BDP | PC/ABS | Generally considered more thermally stable than RDP. | [2] |
| TPP | PC/ABS | - | [1] |
| DOPO-based | Epoxy Resin | DPO-modified epoxy thermosets showed superior thermal stability compared to DOPO-modified ones. | [3] |
Note: Specific quantitative long-term thermal aging data showing the retention of flame retardancy and mechanical properties for RDP versus its alternatives in key polymers like PC/ABS and PPO/HIPS is limited in the publicly available literature.
Hydrolytic Stability
Hydrolytic stability is the resistance of a substance to degradation by water. This is a critical parameter for polymers used in humid environments.
| Flame Retardant | Polymer Matrix | Key Hydrolytic Stability Findings | Reference |
| RDP | - | Susceptible to hydrolysis, with decomposition observed in a methanol/water solution over 5 days. | [2] |
| BDP | - | Reported to be more hydrolytically stable than RDP, with minimal decomposition observed in an acetonitrile/water solution after 2 days. | [2] |
Photochemical Stability (UV Aging)
Exposure to ultraviolet (UV) radiation can lead to the degradation of both the polymer matrix and the flame retardant, affecting the material's appearance and performance.
| Flame Retardant | Polymer Matrix | Key Photochemical Stability Findings | Reference |
| RDP | PC/ABS | UV exposure can lead to photodegradation of the PC/ABS matrix, potentially affecting the effectiveness of flame-retardant additives. | |
| BDP | PC/ABS | - |
Note: Specific comparative studies on the photochemical stability of RDP versus its alternatives in polymers, detailing the retention of flame retardancy after accelerated weathering, are limited.
Migration and Degradation Products
The migration of flame retardants and their degradation products from the polymer matrix is a significant concern for environmental and health reasons.
Studies have shown that RDP and its impurities, byproducts, and breakdown products, such as triphenyl phosphate (TPHP) and hydroxylated derivatives, can migrate from plastics into the environment, with high concentrations found in dust collected on electronic equipment[4].
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. This section outlines the standard protocols for key stability assessment experiments.
Thermal Aging
Standard: ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load
Methodology:
-
Specimen Preparation: Prepare at least three replicate specimens of the polymer with the flame retardant.
-
Exposure: Place the specimens in a forced-air oven at a minimum of four different elevated temperatures. The lowest temperature should produce the desired level of property change in 9-12 months.
-
Duration: The exposure time is determined by the temperature and the property being evaluated.
-
Property Measurement: At predetermined intervals, remove the specimens from the oven and allow them to cool to room temperature. Measure the desired physical or mechanical properties (e.g., tensile strength, impact strength, flame retardancy) according to relevant ASTM or ISO standards.
-
Data Analysis: Plot the change in property as a function of exposure time for each temperature. An Arrhenius relationship can be used to estimate the long-term performance at lower, in-service temperatures.
Hydrolytic Stability
Methodology for Accelerated Hydrolytic Aging:
-
Specimen Preparation: Prepare specimens of the polymer containing the flame retardant.
-
Immersion: Immerse the specimens in a hydrolyzing medium (e.g., deionized water, specific pH buffer solutions) in sealed containers.
-
Aging Conditions: Place the containers in an oven at an elevated temperature (e.g., 70°C, 85°C) for a specified duration.
-
Analysis: After the aging period, remove the specimens, dry them, and analyze for changes in properties such as:
-
Molecular Weight: Using techniques like Gel Permeation Chromatography (GPC).
-
Chemical Structure: Using Fourier Transform Infrared (FTIR) spectroscopy to identify changes in chemical bonds.
-
Mechanical Properties: Tensile testing, impact testing, etc.
-
Hydrolysis Products: The immersion liquid can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify leached flame retardant and its degradation products.
-
Photochemical Stability (Accelerated Weathering)
Standard: ISO 4892-2 - Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps
Methodology:
-
Specimen Preparation: Prepare specimens of the polymer with the flame retardant.
-
Exposure: Place the specimens in a xenon-arc weathering chamber. The chamber simulates natural sunlight with controlled irradiance, temperature, and humidity.
-
Cycle Parameters: The test involves cycles of light and dark periods, with or without water spray, to simulate day/night and rain conditions. Specific cycle parameters are defined in the standard or can be tailored to the application.
-
Duration: The total exposure duration is determined by the expected service life and the acceleration factor of the test.
-
Property Evaluation: Periodically remove specimens and evaluate changes in:
-
Appearance: Color change, gloss reduction, cracking, and chalking.
-
Mechanical Properties: Tensile strength, impact strength, etc.
-
Flame Retardancy: UL-94 or Limiting Oxygen Index (LOI) tests.
-
Visualizations
Logical Relationship for Flame Retardant Selection
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Recombinant DNA-derived Protein (RDP) Detection
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of host cell proteins (HCPs), a critical class of process-related impurities derived from recombinant DNA (RDP) technology, are paramount for ensuring the safety and efficacy of biopharmaceutical products.[1][2][3] Regulatory bodies mandate the thorough characterization and control of these impurities.[2][4] This guide provides an objective comparison of the most common analytical methods for RDP/HCP detection, supported by a summary of their performance characteristics and detailed experimental protocols. The cross-validation of these methods is essential to ensure the reliability and consistency of results across different laboratories and analytical platforms.[5][6][7]
Comparative Analysis of Analytical Methods
The primary analytical techniques for the detection and quantification of RDP/HCPs are Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][8] Each method offers a unique set of advantages and limitations in terms of sensitivity, throughput, and the nature of the data it provides.
Table 1: Comparison of Key Performance Characteristics for RDP/HCP Detection Methods
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | Western Blot | LC-MS (Liquid Chromatography-Mass Spectrometry) |
| Principle | Immunoassay utilizing specific antibodies to detect target proteins.[8] | Immunoassay that combines gel electrophoresis to separate proteins by size with antibody detection.[8] | Separates proteins by chromatography and identifies and quantifies them based on their mass-to-charge ratio.[1][8] |
| Primary Application | Quantification of total HCP content.[4] | Qualitative detection and characterization of specific HCPs.[8] | Comprehensive identification and quantification of individual HCPs.[1][8] |
| Sensitivity | High[4][8] | Low[8] | High[8] |
| Throughput | High[8] | Low[8] | High[8] |
| Cost | Low[8] | Low[8] | High[8] |
| Speed | 2-3 hours[8] | 1-2 days[8] | ~60 minutes per sample[8] |
| Complexity | Low[8] | Very low[8] | High[8] |
| Data Output | Quantitative (total HCP concentration)[4] | Qualitative/Semi-quantitative (presence and size of specific HCPs) | Quantitative and Qualitative (identity and amount of individual HCPs)[1] |
| Limitations | May under-detect non-immunoreactive proteins; does not identify specific HCPs.[1] | Low sensitivity; dependent on the quality of the anti-HCP antibody pool.[2] | Requires expensive equipment and skilled personnel.[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA is a widely used method for the routine quantification of HCPs due to its high sensitivity and throughput.[3][4][8]
-
Coating: The wells of a microtiter plate are coated with a capture antibody specific to a broad range of HCPs.
-
Blocking: Any remaining protein-binding sites on the plate are blocked using a solution like bovine serum albumin (BSA) or non-fat milk.
-
Sample Incubation: The test sample containing the RDP product and potential HCPs is added to the wells. If HCPs are present, they will bind to the capture antibodies.
-
Washing: The plate is washed to remove any unbound material.
-
Detection Antibody Incubation: A second, enzyme-conjugated antibody that also recognizes the HCPs is added. This antibody binds to the captured HCPs.
-
Washing: The plate is washed again to remove any unbound detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Measurement: The intensity of the color, which is proportional to the amount of HCPs, is measured using a plate reader. The concentration is determined by comparison to a standard curve.
Western Blot Protocol
Western blotting is often used as an orthogonal method to ELISA to characterize the HCP profile.[8]
-
Sample Preparation: Protein samples are mixed with a detergent to unfold them and impart a negative charge.[8]
-
Gel Electrophoresis: The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[8]
-
Blocking: The membrane is incubated with a blocking agent to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody raised against the host cell proteins.
-
Washing: The membrane is washed to remove unbound primary antibodies.
-
Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme and recognizes the primary antibody, is added.
-
Washing: The membrane is washed to remove unbound secondary antibodies.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or color).
-
Imaging: The membrane is imaged to visualize the protein bands corresponding to the HCPs.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful tool for the in-depth characterization and identification of individual HCPs.[1][8]
-
Sample Preparation: The protein sample is typically reduced, alkylated, and digested into smaller peptides using an enzyme like trypsin.[1]
-
Liquid Chromatography (LC) Separation: The peptide mixture is injected into a high-performance liquid chromatography (HPLC) system. The peptides are separated based on their physicochemical properties (e.g., hydrophobicity) as they pass through a chromatography column.[8]
-
Ionization: As the peptides elute from the LC column, they are ionized, typically using electrospray ionization (ESI).
-
Mass Spectrometry (MS) Analysis: The ionized peptides enter the mass spectrometer, where they are separated based on their mass-to-charge ratio.
-
Tandem Mass Spectrometry (MS/MS): For identification, specific peptides are selected and fragmented, and the masses of the resulting fragment ions are measured.[1]
-
Data Analysis: The MS and MS/MS data are processed using specialized software. The peptide sequences are determined and searched against a protein database of the host organism to identify the specific HCPs.[1] Quantification can be performed by measuring the signal intensity of the peptides.
Visualizing the Cross-Validation Workflow and Method Relationships
To ensure the robustness and reliability of RDP/HCP data, a cross-validation strategy is essential. This involves comparing the results from different analytical methods to confirm their consistency and suitability for their intended purpose.[5]
References
- 1. Host Cell Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bio-rad.com [bio-rad.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
Shifting Tides in Fire Safety: A Comparative Analysis of RDP and Halogenated Flame Retardants' Environmental Impact
A comprehensive review of the environmental and toxicological profiles of Resorcinol bis(diphenyl phosphate) (RDP) and legacy halogenated flame retardants (HFRs) reveals a trade-off between established environmental persistence and the emerging toxicological concerns of newer alternatives. While HFRs have long been scrutinized for their persistence, bioaccumulation, and broad-spectrum toxicity, the halogen-free alternative RDP, an organophosphate ester, presents its own set of environmental and health considerations, notably in the realm of neurotoxicity.
This guide provides a detailed comparative analysis of the environmental impact of RDP and a selection of prominent halogenated flame retardants, including Decabromodiphenyl ether (DecaBDE), Hexabromocyclododecane (HBCD), Tetrabromobisphenol A (TBBPA), and Dechlorane Plus (DP). The information is tailored for researchers, scientists, and drug development professionals to facilitate an informed understanding of the environmental and toxicological implications of these compounds.
Quantitative Environmental Impact Assessment
The following tables summarize key data points for persistence, bioaccumulation, and aquatic toxicity, offering a direct comparison between RDP and the selected halogenated flame retardants.
Table 1: Comparison of Environmental Persistence
| Parameter | RDP | Decabromodiphenyl ether (DecaBDE) | Hexabromocyclododecane (HBCD) | Dechlorane Plus (DP) |
| Biodegradability | Not readily biodegradable[1] | Resistant to environmental degradation[2] | Persistent in the environment[3] | Estimated half-life in water > 24 years[4] |
| Environmental Fate | Low to high persistence[1] | Can undergo debromination to more toxic forms[2] | Subject to long-range environmental transport[3] | Persistent, bioaccumulative, and subject to long-range transport[5] |
Table 2: Comparative Bioaccumulation Potential
| Parameter | RDP | Tetrabromobisphenol A (TBBPA) | Hexabromocyclododecane (HBCD) |
| Bioconcentration Factor (BCF) in Fish | Data not readily available | 1,200 - 1,300 L/kg (in Fathead minnow)[6][7] | 18,100 - 19,200 L/kg (in Fathead minnow and Rainbow trout)[8] |
| Bioaccumulation Potential | Considered to have a low to moderate potential for bioaccumulation | Moderate potential for bioaccumulation[9] | Highly bioaccumulative and biomagnifies in food chains[3][8] |
Table 3: Comparative Aquatic Toxicity
| Organism | RDP | Decabromodiphenyl ether (DecaBDE) | Hexabromocyclododecane (HBCD) | Tetrabromobisphenol A (TBBPA) |
| Fish (96-hour LC50) | Data not readily available | > 1,000 µg/L (Rainbow trout) | Toxic to fish embryos[3] | 1,780 µg/L (Zebrafish)[9] |
| Daphnia magna (48-hour EC50) | Data not readily available | > 5,000 µg/L | Acutely toxic to aquatic invertebrates[3] | 690 µg/L[9] |
| Algae | Data not readily available | Data not readily available | Toxic to algae[3] | Data not readily available |
Experimental Protocols
The data presented in this guide are primarily derived from studies following standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. These protocols are internationally recognized and ensure the reliability and comparability of environmental and toxicological data.
Ready Biodegradability (e.g., OECD Test Guideline 301): This series of tests evaluates the potential for a chemical to be rapidly and completely broken down by microorganisms in an aerobic aqueous environment. A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated for 28 days in the dark or diffuse light.[10] Degradation is monitored by measuring parameters such as the decrease in Dissolved Organic Carbon (DOC), carbon dioxide (CO2) production, or oxygen uptake.[10][11] A substance is considered "readily biodegradable" if it meets specific degradation thresholds (e.g., >60% of theoretical CO2 production) within a 10-day window during the 28-day test period.[10]
Bioaccumulation in Fish (e.g., OECD Test Guideline 305): This guideline outlines a procedure to characterize the bioconcentration potential of a substance in fish. The test consists of two phases: an uptake phase, where fish are exposed to the test substance in the water or through their diet, and a depuration phase, where they are transferred to a clean environment.[12][13] The concentration of the substance in the fish is measured throughout both phases to calculate the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the surrounding water at steady state.[14][15]
Acute Aquatic Toxicity:
-
Daphnia sp. Acute Immobilisation Test (e.g., OECD Test Guideline 202): Young daphnids (water fleas) are exposed to a range of concentrations of the test substance for 48 hours.[5][16][17] The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[16][18] The results are used to calculate the EC50, which is the concentration that causes immobilization in 50% of the test organisms.[18][19]
-
Fish, Acute Toxicity Test (e.g., OECD Test Guideline 203): Fish are exposed to the test substance for a period of 96 hours.[20][21] Mortalities are recorded at specific intervals (24, 48, 72, and 96 hours) to determine the LC50, the concentration that is lethal to 50% of the fish.[8][22]
Mechanisms of Toxicity: Visualized
The toxic effects of RDP and halogenated flame retardants are exerted through distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate key signaling pathways disrupted by these compounds.
Organophosphates like RDP exert their neurotoxic effects by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[23][24] This inhibition leads to an accumulation of ACh, resulting in the overstimulation of cholinergic receptors and subsequent neurotoxicity.[25][26]
Polybrominated diphenyl ethers (PBDEs), a prominent class of HFRs, can disrupt the thyroid hormone system through multiple mechanisms. Due to their structural similarity to thyroid hormones, PBDEs and their metabolites can competitively bind to transport proteins like thyroxine-binding globulin (TBG), displacing the natural hormone thyroxine (T4).[27] They can also interfere with the binding of thyroid hormones to thyroid receptors (TR) within cells or prevent the TR from binding to the thyroid response element (TRE) on DNA, thereby altering the expression of genes crucial for development and metabolism.[28][29]
Certain halogenated flame retardants have been identified as antagonists of the androgen receptor (AR).[30][31] These compounds can bind to the AR, preventing the natural hormone, testosterone, from binding and activating it.[32] This blockage of the androgen signaling pathway can lead to disruptions in male reproductive health and development.[33]
Conclusion
The comparative analysis of RDP and halogenated flame retardants highlights a complex environmental and toxicological landscape. Halogenated flame retardants, particularly the brominated and chlorinated varieties, have a well-documented history of persistence, bioaccumulation, and a range of toxic effects, including endocrine disruption. In contrast, the halogen-free alternative, RDP, while potentially less persistent and bioaccumulative, raises significant concerns regarding its neurotoxicity through the inhibition of acetylcholinesterase.
This guide underscores the importance of a holistic approach to evaluating the environmental and health impacts of flame retardants. As regulations continue to evolve and drive the market towards halogen-free alternatives, it is imperative that the toxicological profiles of these newer compounds are thoroughly investigated to avoid replacing one set of environmental problems with another. For researchers and professionals in drug development, understanding these distinct mechanisms of toxicity is crucial for assessing potential risks and for the development of safer chemical alternatives.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. Decabromodiphenyl ether - Wikipedia [en.wikipedia.org]
- 3. epa.gov [epa.gov]
- 4. concawe.eu [concawe.eu]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. Tetrabromobisphenol A | C15H12Br4O2 | CID 6618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 12. oecd.org [oecd.org]
- 13. shop.fera.co.uk [shop.fera.co.uk]
- 14. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 15. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 17. shop.fera.co.uk [shop.fera.co.uk]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 20. oecd.org [oecd.org]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 23. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Role of polybrominated diphenyl ethers in thyroid hormone transport disruption: Polybrominated diphenyl ethers & thyroxine binding globulin | Indian Journal of Experimental Biology (IJEB) [or.niscpr.res.in]
- 28. Thyroid Hormone Understanding Branches Out: Insights into PBDE Impacts on Brain Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether [frontiersin.org]
- 30. Identification of a group of brominated flame retardants as novel androgen receptor antagonists and potential neuronal and endocrine disrupters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Anti-androgenic activity of novel flame retardants in mixtures: Newly identified contribution from tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
Benchmarking Resorcinol bis(diphenyl phosphate) (RDP) as a Flame Retardant in Diverse Polymer Systems: A Comparative Analysis
For Researchers, Scientists, and Product Development Professionals in Polymer Science and Fire Safety
This guide provides a comprehensive comparison of the flame retardant efficiency of Resorcinol bis(diphenyl phosphate) (RDP) across various polymer matrices. RDP is a non-halogenated, oligomeric phosphate (B84403) ester flame retardant recognized for its high heat stability and low volatility, making it suitable for high-temperature processing of many engineering resins.[1][2][3] Its efficacy is demonstrated in a range of polymers, including polycarbonate (PC), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), and their blends (PC/ABS), as well as in polybutylene terephthalate (B1205515) (PBT) and epoxy resins.[1][4][5] This report synthesizes experimental data from various studies to offer a clear perspective on its performance, supported by detailed experimental protocols and mechanistic visualizations.
Comparative Performance Data of RDP
The flame retardant performance of RDP is typically evaluated using standardized tests such as the Limiting Oxygen Index (LOI), the UL-94 vertical burning test, and cone calorimetry. The following tables summarize the quantitative data on the efficiency of RDP in different polymer systems.
Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results
The LOI test determines the minimum oxygen concentration required to sustain combustion, with higher values indicating better flame retardancy. The UL-94 test classifies the self-extinguishing properties of plastics.
| Polymer Matrix | RDP Loading (wt. %) | Other Additives | LOI (%) | UL-94 Rating |
| PC/PBT (70/30) | 10 | 10 wt% PPO | - | V-0[6] |
| PC/ABS (ABS content ≤ 30%) | 8 - 12 | - | - | V-0[7] |
| Epoxy Gelcoat | 5% P content from RDP | 5% P content from APP | - | - |
| PLA | - | Cellulose | - | V-0[8] |
| Epoxy | 7 | Microencapsulated red phosphorus | >28 | V-0 |
Note: "-" indicates data not available in the cited sources.
Cone Calorimetry Data
Cone calorimetry is a crucial method for assessing the fire behavior of materials by measuring key parameters like peak Heat Release Rate (pHRR) and Total Heat Release (THR). Lower pHRR and THR values signify enhanced fire safety.
| Polymer Matrix | RDP Loading | Other Additives | pHRR Reduction (%) | THR Reduction (%) |
| Epoxy Gelcoat | 5% P content from RDP | 5% P content from APP | - | 64[9] |
| Polypropylene (PP) with coated gelcoat | 5% P content from RDP in gelcoat | 5% P content from APP in gelcoat | - | - |
Note: "-" indicates data not available in the cited sources.
Mechanism of Action
RDP functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms.[5][7] In the gas phase, the phosphorus-containing compounds generated during decomposition act as radical scavengers, interrupting the exothermic processes of combustion. In the condensed phase, RDP promotes the formation of a stable char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable volatiles.[10]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The Limiting Oxygen Index test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
A heat-resistant glass chimney.
-
A specimen holder to keep the sample in a vertical position.
-
Gas flow meters for oxygen and nitrogen.
-
An igniter.
Procedure:
-
A test specimen of a specified size is placed vertically in the glass chimney.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the chimney.
-
The top edge of the specimen is ignited.
-
The oxygen concentration is adjusted until the flame is just sustained for a specific period or burns a specific length of the sample.
-
The LOI is calculated as the percentage of oxygen in the gas mixture.
UL-94 Vertical Burn Test
This test evaluates the self-extinguishing characteristics of a vertically oriented polymer specimen after exposure to a small flame.
Apparatus:
-
A test chamber, free from drafts.
-
A specimen holder.
-
A laboratory burner with a specified flame height.
-
A timer.
-
A piece of dry absorbent cotton placed below the specimen.
Procedure:
-
A rectangular test specimen is clamped vertically from its top end.
-
A specified flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion (afterflame time) is recorded.
-
Immediately after the flaming combustion ceases, the flame is reapplied for another 10 seconds.
-
The afterflame time and afterglow time are recorded. It is also noted whether any flaming drips ignite the cotton below.
Classification Criteria:
-
V-0: Afterflame time for each specimen is ≤ 10 seconds, total afterflame time for five specimens is ≤ 50 seconds, and no flaming drips ignite the cotton.[11]
-
V-1: Afterflame time for each specimen is ≤ 30 seconds, total afterflame time for five specimens is ≤ 250 seconds, and no flaming drips ignite the cotton.[11]
-
V-2: Afterflame time for each specimen is ≤ 30 seconds, total afterflame time for five specimens is ≤ 250 seconds, and flaming drips are allowed to ignite the cotton.[11]
Cone Calorimeter Test (ASTM E1354 / ISO 5660)
This test measures the heat release rate, smoke production, and mass loss of a sample when exposed to a specific heat flux.[12][13]
Apparatus:
-
A conical radiant heater.
-
A specimen holder.
-
A load cell to measure mass loss.
-
An exhaust system with gas analysis instrumentation (for oxygen, carbon monoxide, and carbon dioxide).
-
A spark igniter.
Procedure:
-
A specimen of a specified size is placed in the holder and positioned under the conical heater.
-
The specimen is exposed to a constant heat flux.
-
A spark igniter is used to ignite the flammable gases evolved from the specimen.
-
The test continues until flaming ceases or for a predetermined period.
-
Throughout the test, the oxygen concentration in the exhaust gas, the mass of the specimen, and smoke production are continuously measured.
-
Key parameters such as Heat Release Rate (HRR), Total Heat Release (THR), and Time to Ignition (TTI) are calculated from the collected data.[8]
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for benchmarking the flame retardant efficiency of RDP in different polymer matrices.
Caption: Workflow for evaluating RDP flame retardant efficiency.
References
- 1. specialchem.com [specialchem.com]
- 2. icl-industrialproducts.com [icl-industrialproducts.com]
- 3. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of Organophosphorus Flame Retardant in PC/ABS Alloy-苏州东拓化工有限公司 [eastop-chem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. specialchem.com [specialchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Synergistic Flame Retardant Effect of RDP with Co-additives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic flame retardant effects of Resorcinol bis(diphenyl phosphate) (RDP) when combined with various co-additives in different polymer systems. The following sections present quantitative data from key flame retardancy tests, detailed experimental protocols for these evaluations, and visualizations of the underlying flame retardant mechanisms and experimental workflows.
Performance Comparison of RDP with Synergistic Co-additives
The efficacy of a flame retardant system is commonly evaluated using several standardized tests. The Limiting Oxygen Index (LOI) test determines the minimum oxygen concentration required to sustain combustion. The UL-94 vertical burning test assesses the self-extinguishing properties of a material. Cone calorimetry provides comprehensive data on the combustion behavior of a material, including heat release rate and smoke production. The following tables summarize the performance of RDP in combination with various co-additives across these critical tests.
Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results
| Polymer Matrix | Flame Retardant System | LOI (%) | UL-94 Rating | Reference |
| Polycarbonate (PC) | PC (Neat) | - | - | [1] |
| RDP | - | V-0 | [1] | |
| Mica | - | No Rating | [1] | |
| RDP + Mica | - | V-0 | [1] | |
| Polyimine Vitrimer | Vitrimer (Neat) | - | V-0 | [2][3] |
| Vitrimer + 1% P (from RDP) | - | V-1 | [2][3] | |
| Vitrimer + 2% P (from RDP) | - | V-0 | [2][3] | |
| Vitrimer + 3% P (from RDP) | - | V-0 | [2][3] | |
| Vitrimer + 1% P (from APP) | - | V-0 | [2][3] | |
| Vitrimer + 2% P (from APP) | - | V-0 | [2][3] | |
| Vitrimer + 3% P (from APP) | - | V-0 | [2][3] |
Cone Calorimetry Data
Key Parameters:
-
pHRR: Peak Heat Release Rate (kW/m²) - The maximum rate of heat evolved during combustion.
-
THR: Total Heat Release (MJ/m²) - The total amount of heat released during combustion.
-
MARHE: Maximum Average Rate of Heat Emission (kW/m²) - A measure of fire intensity.
| Polymer Matrix | Flame Retardant System | pHRR (kW/m²) | THR (MJ/m²) | MARHE (kW/m²) | Reference |
| Polycarbonate (PC) | PC (Neat) | - | - | 278.9 | [1] |
| RDP | - | - | 222.0 | [1] | |
| Mica | - | - | 223.1 | [1] | |
| RDP + Mica | - | - | 191.3 | [1] | |
| Polyimine Vitrimer | Vitrimer (Neat) | 686 | 28.5 | - | [2][3] |
| Vitrimer + 1% P (from RDP) | 598 | 26.9 | - | [2][3] | |
| Vitrimer + 2% P (from RDP) | 531 | 25.1 | - | [2][3] | |
| Vitrimer + 3% P (from RDP) | 489 | 23.8 | - | [2][3] | |
| Vitrimer + 1% P (from APP) | 552 | 26.1 | - | [2][3] | |
| Vitrimer + 2% P (from APP) | 498 | 24.3 | - | [2][3] | |
| Vitrimer + 3% P (from APP) | 451 | 22.7 | - | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on internationally recognized standards for flame retardancy testing.
Material Preparation
-
Compounding: The polymer resin, RDP, and the respective co-additive are dried to remove any residual moisture. The components are then weighed to the desired loading levels and melt-blended using a twin-screw extruder or a batch mixer. The processing temperature is set according to the polymer's specifications to ensure homogeneous dispersion of the flame retardants.
-
Specimen Molding: The compounded material is then injection molded or compression molded into test specimens with dimensions conforming to the specific requirements of each flame retardancy test. A control group of specimens from the neat polymer (without any flame retardant) is also prepared for comparison.
Limiting Oxygen Index (LOI) Test
-
Apparatus: Oxygen Index apparatus, consisting of a vertical glass column with a controlled flow of an oxygen/nitrogen mixture.[5][8]
-
Specimen Dimensions: Typically 70-150 mm in length, 6.5 ± 0.5 mm in width, and 3.0 ± 0.5 mm in thickness.[9]
-
Procedure:
-
The test specimen is vertically positioned inside the glass chimney.[5]
-
A mixture of oxygen and nitrogen is introduced from the bottom of the column at a specified flow rate.[7]
-
The top edge of the specimen is ignited with a flame.[5]
-
The oxygen concentration in the gas mixture is systematically adjusted in subsequent tests to determine the minimum concentration that just supports flaming combustion for a specified duration (e.g., 3 minutes) or to a certain consumed length (e.g., 50 mm).[9]
-
The LOI is expressed as the volume percentage of oxygen in that mixture.[5]
-
UL-94 Vertical Burning Test
-
Apparatus: A laboratory burn chamber with a specified volume, a Bunsen burner with a 20 mm blue flame, a specimen holder, and a surgical cotton patch.[12]
-
Specimen Dimensions: Typically 125 ± 5 mm in length and 13 ± 0.5 mm in width, with a specified thickness.[11]
-
Procedure:
-
The specimen is clamped vertically. A layer of dry surgical cotton is placed 300 mm below the specimen.[12]
-
The burner, inclined at a 20-degree angle, applies a 20 mm blue flame to the bottom edge of the specimen for 10 seconds.[11]
-
The flame is removed, and the afterflame time (t1) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds.
-
The flame is removed again, and the second afterflame time (t2) and the afterglow time are recorded.
-
Observations are made to determine if any dripping particles ignite the cotton patch below.[12]
-
A set of five specimens is tested. The material is classified as V-0, V-1, or V-2 based on the burning times, afterglow time, and whether flaming drips ignite the cotton.[13][14]
-
Cone Calorimetry Test
-
Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell for mass measurement, a spark igniter, and an exhaust system with gas analysis capabilities.[16][17]
-
Specimen Dimensions: Typically 100 mm x 100 mm, with a thickness up to 50 mm.[16]
-
Procedure:
-
The specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed on the load cell under the conical heater.[17]
-
A specific radiant heat flux, commonly 35 kW/m² or 50 kW/m², is applied to the specimen surface.[16]
-
A spark igniter is used to ignite the combustible gases evolving from the material's surface.[16]
-
The test continues until flaming ceases or for a predetermined duration. Throughout the test, the instrument continuously records data, including the heat release rate (based on oxygen consumption), mass loss rate, time to ignition, and smoke production.[9][18]
-
Visualizing Synergistic Mechanisms and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts and processes involved in the validation of synergistic flame retardant effects.
Caption: Synergistic Flame Retardant Mechanism of RDP with Co-additives.
Caption: Experimental Workflow for Evaluating Synergistic Flame Retardancy.
References
- 1. Making polycarbonate flame retardant: Flame retardant selection and calorimetric analyses - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. pt.bme.hu [pt.bme.hu]
- 3. Comparative Study of Flame Retardancy in Polyimine Vitrimers and Composites: Evaluating Additive and Reactive Flame Retardants Acting via Gas-, Solid-, and Combined-phase Mechanisms - Repository of the Academy's Library [real.mtak.hu]
- 4. Oxygen Index ASTM D2863 [intertek.com]
- 5. kiyorndlab.com [kiyorndlab.com]
- 6. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]
- 7. polymertesting.in [polymertesting.in]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. benchchem.com [benchchem.com]
- 10. store.astm.org [store.astm.org]
- 11. UL94 testing methods - ChangchunEnglishhenewmaterialsco.,LTD [ccyinghan.com]
- 12. mgchemicals.com [mgchemicals.com]
- 13. boedeker.com [boedeker.com]
- 14. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 15. researchgate.net [researchgate.net]
- 16. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 17. multimedia.3m.com [multimedia.3m.com]
- 18. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]
"a comparative study of the thermal degradation pathways of RDP and BDP"
A detailed examination of the thermal decomposition behaviors of Resorcinol bis(diphenyl phosphate) (RDP) and Bisphenol A bis(diphenyl phosphate) (BDP), two prominent halogen-free phosphate (B84403) ester flame retardants, reveals distinct pathways that influence their efficacy in polymer systems. This guide provides a comparative analysis based on experimental data, outlining their degradation mechanisms, thermal stability, and performance under fire conditions.
Primarily, Bisphenol A bis(diphenyl phosphate) (BDP) is recognized for its exceptional thermal stability, acting predominantly through a condensed-phase mechanism.[1] Upon thermal stress, BDP decomposes to form polyphosphoric acid, which catalyzes the dehydration and cross-linking of the polymer matrix, leading to the formation of a protective char layer. This char insulates the underlying material from heat and oxygen, thereby impeding combustion. In contrast, Resorcinol bis(diphenyl phosphate) (RDP) exhibits a dual-mode action, functioning in both the condensed and gas phases.[1] While it also promotes char formation, a significant portion of its flame retardancy is attributed to the release of phosphorus-containing volatile species that inhibit combustion reactions in the gas phase.[1] Studies have indicated that BDP is generally more thermally and hydrolytically stable than RDP.
Thermal Stability and Degradation: A Quantitative Look
Thermogravimetric analysis (TGA) is a key technique to quantify the thermal stability of materials. The data presented below summarizes typical findings from such analyses, comparing the onset of degradation and char yield for RDP and BDP.
| Parameter | RDP | BDP | Reference |
| Onset of Degradation (Tonset) | Lower | Higher | [2] |
| Temperature at 5% Weight Loss (Td5%) | Lower | Higher | [3] |
| Char Yield at 700 °C (Nitrogen) | Moderate | High | [4] |
Note: Specific values can vary depending on the experimental conditions such as heating rate and atmosphere.
The higher onset of degradation and char yield for BDP underscore its superior thermal stability and its efficiency in promoting a protective condensed-phase barrier.
Performance in Forced Combustion: Cone Calorimetry Insights
Cone calorimetry is a bench-scale test that simulates real-world fire conditions and provides critical data on the fire performance of materials. The following table compares key parameters for polymers treated with RDP and BDP.
| Parameter | RDP-containing Polymer | BDP-containing Polymer | Reference |
| Time to Ignition (TTI) | Shorter | Longer | [5] |
| Peak Heat Release Rate (pHRR) | Higher | Lower | [1] |
| Total Heat Release (THR) | Higher | Lower | [6] |
| Char Yield | Lower | Higher | [2] |
These results further illustrate the different flame retardant efficiencies. The lower peak heat release rate and total heat release for BDP-containing polymers are indicative of its effective condensed-phase mechanism, which limits the fuel supply to the flame. Conversely, the action of RDP in the gas phase, while effective, can result in a slightly faster ignition and higher heat release in some scenarios.
Experimental Protocols
To ensure the reproducibility and accuracy of the findings presented, the following experimental methodologies are typically employed:
Thermogravimetric Analysis (TGA)
-
Instrument: A thermogravimetric analyzer.
-
Sample Mass: 5-10 mg.
-
Crucible: Alumina or platinum pan.
-
Atmosphere: Nitrogen or air, with a typical flow rate of 50-100 mL/min.
-
Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min.
-
Temperature Range: Typically from ambient temperature to 800 °C.
-
Analysis: The mass loss of the sample is recorded as a function of temperature. The onset temperature of degradation is determined from the initial significant mass loss, and the char yield is the percentage of the initial mass remaining at the end of the experiment.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small amount of the sample (micrograms to milligrams) is placed in a pyrolysis tube or on a filament.
-
Pyrolysis Temperature: The sample is rapidly heated to a specific temperature (e.g., 600 °C) in an inert atmosphere (Helium).
-
GC Separation: The volatile pyrolysis products are transferred to a GC column (e.g., a DB-5ms column) for separation. A typical temperature program starts at a low temperature (e.g., 40 °C) and ramps up to a high temperature (e.g., 300 °C).[7]
-
MS Detection: The separated compounds are ionized (typically by electron impact) and detected by a mass spectrometer, allowing for their identification based on their mass spectra.[8]
Cone Calorimetry
-
Instrument: A cone calorimeter compliant with standards such as ASTM E1354 or ISO 5660.[9]
-
Sample Size: Typically 100 mm x 100 mm, with a thickness representative of the end-use application.
-
Heat Flux: Samples are exposed to a constant radiant heat flux, commonly 35 kW/m² or 50 kW/m².[10]
-
Ignition: A spark igniter is used to ignite the evolved flammable gases.
-
Measurements: Key parameters measured include the time to ignition (TTI), heat release rate (HRR) over time, total heat released (THR), mass loss rate, and smoke production. The char yield is determined by weighing the residue after the test.
Thermal Degradation Pathways
The following diagrams illustrate the proposed thermal degradation pathways for RDP and BDP, highlighting the key intermediates and final products.
Caption: Thermal degradation pathway of RDP.
Caption: Thermal degradation pathway of BDP.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Assessing the Cost-Effectiveness of Resorcinol bis(diphenyl phosphate) in Manufacturing: A Comparative Guide
In the ever-evolving landscape of polymer manufacturing, the selection of appropriate additives is paramount to achieving desired product performance and ensuring regulatory compliance. This guide provides a comprehensive comparison of Resorcinol bis(diphenyl phosphate) (RDP), a halogen-free organophosphate flame retardant, with two common alternatives: Triphenyl Phosphate (B84403) (TPP) and Bisphenol A bis(diphenyl phosphate) (BDP). This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective evaluation of cost-effectiveness supported by experimental data.
Executive Summary
Resorcinol bis(diphenyl phosphate) (RDP) is a high-performance, non-halogenated flame retardant predominantly used in engineering thermoplastics such as polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) and polyphenylene oxide/high-impact polystyrene (PPO/HIPS) blends.[1][2][3][4] It is favored for applications requiring high thermal stability and low volatility.[3][4] In comparison, Triphenyl Phosphate (TPP) is a more cost-effective option that primarily acts in the gas phase to inhibit combustion.[2][5] Bisphenol A bis(diphenyl phosphate) (BDP) is another oligomeric phosphate ester that functions as both a flame retardant and a plasticizer, with a mechanism that includes both condensed and gas phase actions.[6][7][8]
The selection of the most suitable flame retardant hinges on a balance of cost, desired flame retardancy, impact on mechanical properties, and processing characteristics. This guide presents a quantitative comparison to aid in this decision-making process.
Cost-Performance Analysis
The economic viability of RDP in manufacturing is a function of its market price relative to its performance benefits compared to TPP and BDP. The following table summarizes the estimated bulk pricing for these flame retardants. It is important to note that prices can fluctuate based on supplier, volume, and market conditions.
| Flame Retardant | Estimated Bulk Price (USD/kg) |
| Resorcinol bis(diphenyl phosphate) (RDP) | $3.80 - $4.70 [9] |
| Triphenyl Phosphate (TPP) | ~$2.78 (converted from INR)[10] |
| Bisphenol A bis(diphenyl phosphate) (BDP) | ~$10.37 (converted from INR)[11] |
Performance Comparison in Polymer Formulations
The following tables summarize the performance of RDP and its alternatives in typical polymer blends. The data is compiled from various studies, and direct comparison should be made with caution as formulations and testing conditions may vary.
Table 1: Flame Retardant Performance in PC/ABS Blends
| Property | Neat PC/ABS | PC/ABS + TPP | PC/ABS + RDP | PC/ABS + BDP | Test Standard |
| Loading Level (wt%) | - | 12 - 18%[2] | 6 - 12%[2][12] | >12%[2] | - |
| UL 94 Rating (1.6mm) | V-2 / HB | V-0[13] | V-0[12] | V-0[13] | UL 94 |
| Limiting Oxygen Index (LOI, %) | ~25[14] | >30 | >30 | >30 | ASTM D2863 |
| Char Yield (%) | Low | Moderate | High | High | TGA |
Note: Specific values can vary significantly based on the exact PC/ABS ratio and the presence of other additives.
Table 2: Mechanical Properties of PC/ABS Blends
| Property | Neat PC/ABS | PC/ABS + TPP | PC/ABS + RDP | PC/ABS + BDP | Test Standard |
| Tensile Strength (MPa) | ~55-60[3][15] | Lowered[13] | Maintained or slightly reduced | Maintained or slightly reduced | ISO 527-2 |
| Tensile Modulus (GPa) | ~2.2-2.6[15] | Lowered | Maintained or slightly reduced | Maintained or slightly reduced | ISO 527-2 |
| Flexural Strength (MPa) | ~80-95[15] | Lowered | Maintained or slightly reduced | Maintained or slightly reduced | ISO 178 |
| Flexural Modulus (GPa) | ~2.3-2.7[15] | Lowered | Maintained or slightly reduced | Maintained or slightly reduced | ISO 178 |
| Notched Izod Impact (J/m) | ~500-700[13] | Significantly Lowered[13] | Moderately Reduced | Moderately Reduced | ISO 180 |
Note: The plasticizing effect of phosphate ester flame retardants can lead to a reduction in mechanical properties, particularly impact strength and thermal stability.[13]
Table 3: Processing and Thermal Properties of PC/ABS Blends
| Property | Neat PC/ABS | PC/ABS + TPP | PC/ABS + RDP | PC/ABS + BDP | Test Standard |
| Melt Flow Index (g/10 min) | Varies[6][16] | Increased[13] | Increased | Increased | ASTM D1238 |
| Heat Deflection Temp. (°C) | ~110-130[15] | Lowered[12] | Lowered[12] | Lowered[12] | ASTM D648 |
Flame Retardant Mechanisms
The efficacy of these phosphate esters as flame retardants stems from their ability to interrupt the combustion cycle through actions in both the gas and condensed phases.
Flame retardant mechanisms of TPP, RDP, and BDP.
TPP primarily acts in the gas phase by releasing phosphorus-containing radicals that scavenge flame-propagating H• and OH• radicals.[5][16][17][18] RDP and BDP exhibit a dual-mode action, contributing to both gas-phase inhibition and condensed-phase char formation.[5][6][7] The char layer acts as a physical barrier, insulating the underlying polymer from heat and restricting the release of flammable volatiles.[19]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
UL 94 Vertical Burn Test
This test evaluates the self-extinguishing characteristics of a plastic material.
Experimental workflow for the UL 94 vertical burn test.
Protocol:
-
Specimen Preparation: Condition specimens of specified dimensions (typically 125 mm x 13 mm) at 23 °C and 50% relative humidity for 48 hours.
-
Test Procedure:
-
Mount the specimen vertically.
-
Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds.
-
Remove the flame and record the afterflame time (t2) and afterglow time (t3).
-
Observe if any flaming drips ignite a cotton patch placed below the specimen.
-
-
Classification:
-
V-0: Afterflame time for each individual specimen t1 or t2 ≤ 10 s; total afterflame time for any set of 5 specimens ≤ 50 s; no flaming drips.
-
V-1: Afterflame time for each individual specimen t1 or t2 ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; no flaming drips.
-
V-2: Afterflame time for each individual specimen t1 or t2 ≤ 30 s; total afterflame time for any set of 5 specimens ≤ 250 s; flaming drips that ignite the cotton are allowed.
-
Limiting Oxygen Index (LOI) - ASTM D2863
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Protocol:
-
Specimen Preparation: Prepare specimens of specified dimensions.
-
Test Procedure:
-
Place the specimen vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.
-
Ignite the top of the specimen.
-
Adjust the oxygen concentration until the flame is just extinguished.
-
-
Calculation: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.
Mechanical Property Testing
-
Tensile Strength and Modulus (ISO 527-2): A dog-bone shaped specimen is pulled at a constant rate of speed until it breaks. The force and elongation are measured to determine tensile strength and modulus.
-
Flexural Strength and Modulus (ISO 178): A rectangular specimen is supported at both ends and a load is applied to the center until it breaks or reaches a specified deflection.
-
Notched Izod Impact Strength (ISO 180): A pendulum strikes a notched specimen. The energy absorbed to break the specimen is a measure of its impact strength.
Processing Property Testing
-
Melt Flow Index (MFI) (ASTM D1238): A specified mass of polymer is heated in a barrel and forced through a capillary die under a specific load. The mass of polymer that extrudes in 10 minutes is the MFI, which is an indicator of the material's viscosity and processability.
Conclusion
The choice between RDP, TPP, and BDP is a multifaceted decision that requires careful consideration of cost, performance, and processing requirements.
-
Resorcinol bis(diphenyl phosphate) (RDP) offers a balanced profile of high thermal stability, good flame retardancy, and reasonable cost, making it a versatile choice for a wide range of engineering plastic applications. Its lower volatility compared to TPP is a significant advantage in high-temperature processing.
-
Triphenyl Phosphate (TPP) is the most economical option and provides effective flame retardancy, but its higher volatility and plasticizing effect can negatively impact the thermal and mechanical properties of the final product.
-
Bisphenol A bis(diphenyl phosphate) (BDP) provides excellent flame retardancy and also acts as a plasticizer. Its higher cost may be justified in applications where its specific performance characteristics are critical.
Ultimately, the optimal flame retardant selection will depend on the specific requirements of the end-use application and the overall cost-in-use analysis. It is recommended that manufacturers conduct their own evaluations using their specific polymer formulations and processing conditions to make the most informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of Organophosphorus Flame Retardant in PC/ABS Alloy-苏州东拓化工有限公司 [eastop-chem.com]
- 3. Fyrolflex® RDP: Non-Halogen Flame Retardant | ICL Industrial Products [icl-industrialproducts.com]
- 4. Flame Retardant RDP, CAS 57583-54-7, non-halogen phosphate [green-mountainchem.com]
- 5. article.aascit.org [article.aascit.org]
- 6. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Resorcinol bis(diphenyl phosphate) | LGC Standards [lgcstandards.com]
- 10. sdfine.com [sdfine.com]
- 11. echemi.com [echemi.com]
- 12. Issues with halogen-free flame retardant PC/ABS alloy [limax.com.sg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 19. specialchem.com [specialchem.com]
Peer-Reviewed Validation of RDP's Flame Retardant Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flame retardant performance of Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) with other common alternatives, supported by experimental data from peer-reviewed literature. Detailed methodologies for key experiments are included to facilitate replication and further research.
Dual-Action Flame Retardancy of RDP
Resorcinol bis(diphenyl phosphate) (RDP) is a halogen-free organophosphate flame retardant that operates through a dual-action mechanism, exhibiting effectiveness in both the gas and condensed phases of a fire. This multifaceted approach disrupts the combustion cycle at different stages, leading to enhanced fire safety in a variety of polymers, most notably in polycarbonate (PC) and its blends with acrylonitrile-butadiene-styrene (PC/ABS).
In the condensed phase , during the thermal decomposition of the polymer, RDP facilitates the formation of a stable char layer on the material's surface. This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the release of flammable volatile gases, which are the fuel for the fire.[1][2]
Simultaneously, in the gas phase , RDP decomposes to release phosphorus-containing radicals (such as PO• and PO2•).[3] These radicals act as scavengers, interrupting the chain reactions of combustion in the flame by neutralizing highly reactive radicals like H• and OH•.[3][4] This "flame inhibition" effect reduces the intensity and propagation of the flame.
Comparative Performance Data
The efficacy of RDP as a flame retardant is often evaluated in comparison to other phosphate (B84403) esters like Bisphenol A bis(diphenyl phosphate) (BDP) and Triphenyl phosphate (TPP). The following tables summarize key quantitative data from flammability tests on PC/ABS blends containing these additives.
Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test
The Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to support flaming combustion, with higher values indicating better flame retardancy. The UL-94 is a vertical burn test that classifies materials based on their self-extinguishing properties.
| Sample ID | Flame Retardant (wt%) | LOI (%) | UL-94 Rating (3.2 mm) | Dripping | Source |
| PC/ABS | None | 21.1 | - | Yes | [5] |
| PC/ABS/15RDP | RDP (15) | 24.1 | V-2 | Yes | [5] |
| PC/ABS/25RDP | RDP (25) | - | V-0 | No | [5] |
Note: A direct side-by-side comparison table with BDP and TPP under the exact same conditions was not available in the searched literature. The data presented here is for RDP and a baseline PC/ABS blend.
Experimental Protocols
The following are detailed methodologies for the key flammability tests cited in this guide.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
A heat-resistant glass test column.
-
A specimen holder to support the sample vertically in the center of the column.
-
A gas metering and mixing system for oxygen and nitrogen.
-
An igniter.
Procedure:
-
A test specimen of specified dimensions is placed vertically in the glass column.[6]
-
A mixture of oxygen and nitrogen is introduced at the bottom of the column and flows upwards.[6]
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration in the gas mixture is systematically varied in subsequent tests until the minimum concentration that sustains burning for a specified period or consumes a certain length of the specimen is determined.[7][8] This concentration is reported as the LOI value.[7]
UL-94 Vertical Burn Test (ASTM D3801)
Objective: To determine the comparative burning characteristics of solid plastic materials in a vertical position.
Apparatus:
-
A test chamber, free from drafts.
-
A laboratory burner (e.g., Bunsen burner) with a specified flame height.
-
A specimen holder.
-
A timer.
-
A piece of dry absorbent cotton.
Procedure:
-
A rectangular test specimen is held vertically by a clamp at its upper end.[9]
-
A layer of dry cotton is placed 300 mm below the specimen.[10]
-
A specified flame is applied to the bottom edge of the specimen for 10 seconds and then removed.[10]
-
The duration of flaming after the first flame application (afterflame time) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed.[10]
-
The afterflame time and afterglow time (the duration of glowing after flaming ceases) are recorded.
-
Observations of whether flaming drips ignite the cotton below are also recorded.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether dripping particles ignite the cotton.[11]
Cone Calorimetry (ASTM E1354)
Objective: To measure the heat release rate and other flammability characteristics of materials under a controlled radiant heat flux.
Apparatus:
-
A conical radiant electric heater.[12]
-
A specimen holder and a load cell to measure mass loss.[12]
-
An exhaust system with gas sampling and analysis equipment (for oxygen, carbon monoxide, and carbon dioxide).[12]
-
A spark igniter.[12]
Procedure:
-
A square specimen is placed in the holder and positioned under the conical heater.[13]
-
The specimen is exposed to a predetermined level of radiant heat flux (e.g., 35 or 50 kW/m²).[14]
-
A spark igniter is used to ignite the flammable gases evolved from the specimen's surface.[13]
-
During the test, the instrument continuously measures the oxygen concentration in the exhaust gas, from which the heat release rate is calculated based on the principle of oxygen consumption calorimetry.[15]
-
Other parameters such as time to ignition, mass loss rate, total heat released, and smoke production are also recorded.[12]
Visualizing the Mechanism
The following diagrams illustrate the key pathways and processes involved in RDP's flame retardant mechanism.
Caption: Dual-action flame retardant mechanism of RDP.
Caption: Workflow for comparative flammability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Fire retardant action of resorcinol bis(diphenyl phosphate) in a PPO/HIPS blend - Deakin University - Figshare [dro.deakin.edu.au]
- 3. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 4. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen Index ASTM D2863 [intertek.com]
- 7. kiyorndlab.com [kiyorndlab.com]
- 8. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]
- 9. store.astm.org [store.astm.org]
- 10. mgchemicals.com [mgchemicals.com]
- 11. UL 94 Chamber - flammability of plastic materials - Fire Testing Technology [fire-testing.com]
- 12. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 13. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 14. benchchem.com [benchchem.com]
- 15. infinitalab.com [infinitalab.com]
Safety Operating Guide
Proper Disposal of Resorcinol bis(diphenyl phosphate) in a Laboratory Setting
For Immediate Reference: Treat all Resorcinol bis(diphenyl phosphate) (RDP) waste as hazardous. Store in sealed, properly labeled containers. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed hazardous waste contractor.
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for Resorcinol bis(diphenyl phosphate) (RDP). Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Understanding the Hazards and Regulatory Framework
Resorcinol bis(diphenyl phosphate), a commonly used organophosphate flame retardant, is classified as a hazardous substance. Safety Data Sheets (SDSs) indicate that RDP can cause skin and eye irritation and is very toxic to aquatic life.[1][2][3] Therefore, its disposal is regulated under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), as well as by state and local authorities.
It is the responsibility of the waste generator (the laboratory) to properly classify the waste.[2] While RDP is not specifically listed by name as a hazardous waste, it must be evaluated for its characteristics. Given its toxicity, it will likely be classified as a toxic hazardous waste. Your institution's EHS department will be able to provide guidance on the specific waste codes to use.
Quantitative Data for Hazardous Waste Generators
The EPA categorizes hazardous waste generators based on the quantity of waste produced per calendar month. These categories determine the specific storage and handling requirements for your laboratory.
| Generator Category | Non-Acutely Hazardous Waste Generation Rate | Acutely Hazardous Waste Generation Rate |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 1 kg (2.2 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) |
Data sourced from U.S. EPA regulations.
Standard Operating Procedure for RDP Waste Disposal
This protocol outlines the step-by-step process for the safe handling and disposal of RDP waste generated in a laboratory.
Required Personal Protective Equipment (PPE)
Before handling RDP or its waste, ensure the following PPE is worn:
-
Nitrile gloves
-
Safety glasses or goggles
-
Lab coat
Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, chemically compatible container for all RDP waste. The container should be in good condition, with a secure, leak-proof screw-top cap.
-
Types of Waste:
-
Solid Waste: Collect unused or expired RDP, contaminated lab materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing RDP in a designated liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Empty Containers: Empty RDP containers must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical.
-
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Resorcinol bis(diphenyl phosphate)"
-
The concentration (if in solution)
-
The date accumulation started
-
The name and contact information of the generating researcher or lab
-
Storage of RDP Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
Arranging for Disposal
-
Contact EHS: Once the waste container is full, or before the accumulation time limit is reached (check with your EHS for specific timeframes), contact your institution's EHS department to schedule a waste pickup.
-
Waste Pickup: EHS will arrange for a licensed hazardous waste disposal contractor to collect the waste. Do not attempt to dispose of RDP waste through regular trash or down the drain.
Spill and Emergency Procedures
In the event of an RDP spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's emergency response team.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup: Collect the absorbed material or spilled solid into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all spill cleanup materials as hazardous waste and arrange for disposal through your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Resorcinol bis(diphenyl phosphate).
Caption: A flowchart outlining the key steps for the safe disposal of RDP waste in a laboratory.
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of Resorcinol bis(diphenyl phosphate), contributing to a safer research environment and protecting our ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Resorcinol Bis(diphenyl Phosphate)
Essential safety protocols and logistical plans for the handling and disposal of Resorcinol bis(diphenyl phosphate) (RDP) are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks associated with this compound.
Resorcinol bis(diphenyl phosphate), a commonly used flame retardant, presents potential health hazards that necessitate stringent safety measures. Adherence to the personal protective equipment (PPE) guidelines, handling procedures, and disposal protocols outlined below is imperative for mitigating exposure and ensuring laboratory safety.
Quantitative Data Summary
While specific occupational exposure limits (OELs) such as OSHA PEL, NIOSH REL, and ACGIH TLV have not been established for Resorcinol bis(diphenyl phosphate), it is crucial to handle the compound with care due to its potential health effects. The following table summarizes key hazard and physical property information.
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Signal Word | Warning | [1] |
| Physical State | Liquid | [1] |
| Molecular Formula | C30H24O8P2 | [1] |
| Molecular Weight | 574.45 g/mol | [1] |
| Storage Temperature | Store refrigerated (+2°C to +8°C). Protect from light. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when handling Resorcinol bis(diphenyl phosphate). The following PPE is mandatory to prevent skin, eye, and respiratory exposure.
Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
A face shield should be used in addition to goggles when there is a splash hazard.
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use and replaced regularly.
-
Protective Clothing: Wear a lab coat, long-sleeved garments, and long pants to prevent skin contact. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended.[2]
-
Footwear: Closed-toe shoes are required in the laboratory.
Respiratory Protection:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2]
Experimental Protocol: Safe Handling Procedure
The following step-by-step procedure outlines the safe handling of Resorcinol bis(diphenyl phosphate) in a laboratory setting.
-
Preparation:
-
Before handling, ensure that the safety data sheet (SDS) has been reviewed and is readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Prepare the work area within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are accessible and operational.
-
-
Handling:
-
Accidental Release Measures:
-
In case of a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow emergency procedures.
-
Prevent the spilled material from entering drains or waterways.[1]
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation occurs, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
All waste containing Resorcinol bis(diphenyl phosphate) must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste in accordance with all federal, state, and local regulations. Do not dispose of it down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of Resorcinol bis(diphenyl phosphate) from initial preparation to final disposal.
Caption: Workflow for safe handling of Resorcinol bis(diphenyl phosphate).
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
